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  • Product: 4-(Methoxymethyl)-N-phenylpiperidin-4-amine
  • CAS: 61380-03-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-Methoxymethyl-4-Anilinopiperidine: A Pivotal Intermediate in Sufentanil Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth examination of 4-methoxymethyl-4-anilinopiperidine, a critical intermediate in the chemical synt...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 4-methoxymethyl-4-anilinopiperidine, a critical intermediate in the chemical synthesis of the potent opioid analgesic, sufentanil. We will explore the molecule's core chemical structure, its physicochemical properties, and the established synthetic pathways for its preparation. Central to this guide is a detailed analysis of the spectroscopic and analytical techniques required for its unambiguous identification and quality control. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a vital resource for professionals engaged in pharmaceutical synthesis, analytical chemistry, and regulatory compliance within the field of opioid manufacturing.

Introduction: The Significance of Sufentanil and its Precursors

Sufentanil is a high-potency synthetic opioid analgesic, estimated to be 5 to 10 times more potent than its parent compound, fentanyl, and 500 to 1,000 times more potent than morphine.[1] It is a crucial component in anesthetic regimens for major surgical procedures and for postoperative pain management.[1][2] The chemical structure of sufentanil is distinguished from fentanyl by the addition of a methoxymethyl group on the piperidine ring and the substitution of a thiophene ring for the phenyl group attached to the ethyl chain.[1]

The synthesis of complex pharmaceutical molecules like sufentanil is a multi-step process reliant on the precise construction of key chemical intermediates.[3][4] The purity, stability, and accurate characterization of these intermediates are paramount, as they directly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Furthermore, with the global focus on controlling the illicit manufacture of synthetic opioids, the identification and regulation of key precursors have become critically important for law enforcement and regulatory agencies.[5][6][7]

This guide focuses on 4-methoxymethyl-4-anilinopiperidine (also known as 4-(phenylamino)-4-(methoxymethyl)piperidine), the direct precursor that incorporates the signature methoxymethyl group and the core anilinopiperidine scaffold of sufentanil.[8][9] Understanding its structure, synthesis, and analytical profile is essential for any scientific or commercial endeavor involving the legitimate production of sufentanil.

Molecular Structure and Physicochemical Properties

The chemical architecture of 4-methoxymethyl-4-anilinopiperidine is defined by a central piperidine ring. This ring is uniquely substituted at the C4 position with two distinct functional groups: a phenylamino (aniline) group and a methoxymethyl group. This quaternary substitution at the C4 position is a hallmark of the sufentanil structure. The secondary amine at the N1 position of the piperidine ring is the reactive site for the subsequent alkylation step in the sufentanil synthesis.

Diagram: 2D Chemical Structure of 4-Methoxymethyl-4-Anilinopiperidine

Caption: Core structure of 4-methoxymethyl-4-anilinopiperidine.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 4-methoxymethyl-4-anilinopiperidine and its common N-benzylated precursor.

PropertyValue (4-methoxymethyl-4-anilinopiperidine)Value (N-Benzyl Precursor)Reference / Note
IUPAC Name N-phenyl-4-(methoxymethyl)piperidin-4-amine1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine[8],[10]
Molecular Formula C₁₃H₂₀N₂OC₂₀H₂₆N₂OCalculated
Molecular Weight 220.31 g/mol 310.43 g/mol [10]
Appearance Typically an oil or low-melting solidColorless Oil[10]
Topological Polar Surface Area 36.5 Ų24.5 Ų[10]
Hydrogen Bond Acceptor/Donor Count 3 / 23 / 1[10]

Synthetic Pathways and Mechanistic Rationale

The synthesis of 4-methoxymethyl-4-anilinopiperidine is a well-documented process, often commencing from N-benzyl-4-piperidone. The use of a benzyl group on the piperidine nitrogen serves as a crucial protecting group strategy. It prevents the secondary amine from undergoing undesired side reactions during the multi-step sequence and is reliably removed in the final step via catalytic hydrogenation.

A preferred and logical synthesis route is outlined below.[8][9]

Protocol: Synthesis of 4-methoxymethyl-4-anilinopiperidine
  • Step 1: Strecker Condensation to form Cyanoamine (2)

    • Reaction: N-benzyl-4-piperidone (1) is condensed with aniline in the presence of potassium cyanide.

    • Mechanism: The piperidone carbonyl is activated, followed by nucleophilic attack from aniline to form a Schiff base/iminium ion intermediate. The cyanide ion then attacks the electrophilic carbon, yielding the α-aminonitrile (cyanoamine).

    • Causality: The Strecker synthesis is a classic and highly efficient method for creating α-aminonitriles, which are versatile precursors to amino acids and, in this case, their derivatives.

  • Step 2: Hydrolysis to Amide (3) and Carboxylic Acid (4)

    • Reaction: The cyanoamine (2) is first hydrolyzed under controlled acidic conditions (e.g., concentrated sulfuric acid) to the corresponding amide (3). Subsequent, more vigorous hydrolysis (e.g., heating in hydrochloric acid) converts the amide to the N-benzyl-4-carboxy-4-anilinopiperidine (4).[8]

    • Causality: This two-stage hydrolysis allows for the conversion of the nitrile group into a carboxylic acid, which is essential for the subsequent reduction step.

  • Step 3: Reduction to Hydroxymethyl Intermediate (6)

    • Reaction: The carboxylic acid (4) is first esterified (to ester 5, not shown in diagram) and then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This yields 4-(hydroxymethyl)-4-anilino-N-benzylpiperidine (6).[8]

    • Causality: LiAlH₄ is a potent, non-selective reducing agent capable of reducing esters and carboxylic acids to primary alcohols, making it ideal for this transformation.

  • Step 4: Williamson Ether Synthesis to form Methoxymethyl Ether (7)

    • Reaction: The alcohol (6) is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This alkoxide then acts as a nucleophile, attacking a methylating agent (e.g., methyl iodide or dimethyl sulfate) to form the methoxymethyl ether (7).

    • Causality: This classic Williamson ether synthesis is a reliable method for forming ethers from alcohols.

  • Step 5: N-Debenzylation to Yield Final Intermediate (8)

    • Reaction: The N-benzyl protecting group is removed from compound (7) via catalytic hydrogenation. This is typically achieved using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[4]

    • Causality: Catalytic hydrogenation is the preferred method for debenzylation as it proceeds under relatively mild conditions and produces clean products, leaving the other functional groups intact. The final product is 4-methoxymethyl-4-anilinopiperidine (8).

Diagram: Synthetic Workflow

SynthesisWorkflow cluster_main Synthesis of 4-Methoxymethyl-4-Anilinopiperidine cluster_sufentanil Subsequent Conversion to Sufentanil start N-Benzyl-4-Piperidone (1) step1 Cyanoamine (2) start->step1 Aniline, KCN (Strecker Condensation) step2 Carboxylic Acid (4) step1->step2 H₂SO₄, then HCl (Hydrolysis) step3 Hydroxymethyl Intermediate (6) step2->step3 Esterification, then LiAlH₄ (Reduction) step4 N-Benzyl Intermediate (7) step3->step4 NaH, CH₃I (Ether Synthesis) end Target Intermediate (8) step4->end H₂, Pd/C (N-Debenzylation) suf1 N-Alkylated Intermediate end->suf1 2-(2-thienyl)ethanol deriv. (N-Alkylation) suf2 Sufentanil (Final API) suf1->suf2 Propionyl Chloride (N-Acylation)

Caption: Key steps in the synthesis of the target intermediate and its conversion to sufentanil.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of 4-methoxymethyl-4-anilinopiperidine are achieved through a combination of spectroscopic and chromatographic techniques. The data presented below are predictive, based on the known effects of the constituent functional groups.

TechniqueExpected Observations and Rationale
¹H NMR ~7.2-6.7 ppm: Multiplets corresponding to the 5 protons of the aniline aromatic ring. ~3.5 ppm: Singlet for the -NH proton of the aniline group. ~3.4 ppm: Singlet for the -OCH₃ (methoxy) protons. ~3.3 ppm: Singlet for the -CH₂-O (methoxymethyl) protons. ~3.1-2.8 ppm: Multiplets for the piperidine ring protons adjacent to the nitrogen (H2/H6). ~2.9 ppm: Broad singlet for the piperidine -NH proton. ~1.9-1.6 ppm: Multiplets for the remaining piperidine ring protons (H3/H5).
¹³C NMR ~145-150 ppm: Quaternary carbon of the aniline ring attached to nitrogen. ~130-115 ppm: Carbons of the aniline aromatic ring. ~75-80 ppm: -CH₂-O carbon of the methoxymethyl group. ~60-65 ppm: Quaternary C4 carbon of the piperidine ring. ~58-60 ppm: -OCH₃ carbon. ~45-50 ppm: Piperidine carbons adjacent to nitrogen (C2/C6). ~35-40 ppm: Piperidine carbons C3/C5.
Mass Spec. (EI) Expected m/z: Molecular ion [M]⁺ at 220. Key fragmentation would involve loss of the methoxymethyl group (-CH₂OCH₃), cleavage of the piperidine ring, and fragmentation patterns characteristic of the anilinopiperidine core, similar to those seen for 4-AP and ANPP.[11][12]
IR Spec. ~3350 cm⁻¹: Sharp N-H stretch (secondary aniline amine). ~3300 cm⁻¹: Broader N-H stretch (secondary piperidine amine). ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2800 cm⁻¹: Aliphatic C-H stretch. ~1600, 1500 cm⁻¹: C=C ring stretching of the aromatic ring. ~1100 cm⁻¹: Strong C-O stretch of the ether linkage.
Protocol: Quality Control via HPLC-UV/MS

A self-validating system for quality control must confirm both identity and purity.

  • System: High-Performance Liquid Chromatography (HPLC) system coupled with a UV-Vis Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Detection:

    • DAD: Monitor at wavelengths characteristic of the aniline chromophore (e.g., 246 nm, 293 nm).[13] This confirms the presence and quantity of the primary analyte.

    • MS: Operate in positive electrospray ionization (ESI+) mode. Monitor for the protonated molecule [M+H]⁺ at m/z 221. This provides definitive mass confirmation.

  • Validation: The protocol is self-validating when a single peak is observed at the expected retention time which simultaneously exhibits the correct UV spectrum and the correct mass-to-charge ratio. Purity is determined by the area percentage of this peak relative to any impurity peaks.

Regulatory Context and Handling

While 4-methoxymethyl-4-anilinopiperidine is not explicitly scheduled as a controlled substance in many jurisdictions, its direct structural relationship and role as a precursor to a Schedule II opioid places it under significant regulatory scrutiny. The core molecule, 4-anilinopiperidine (4-AP) , is a DEA List I chemical in the United States due to its use in the illicit synthesis of fentanyl.[5][6][7]

Professionals working with this intermediate must operate under the assumption that it will be treated as a sensitive and regulated material. All synthesis, transport, and storage activities should be conducted in compliance with national and international regulations governing chemical precursors to controlled substances. Meticulous record-keeping and security measures are essential to prevent diversion and ensure compliance.

Conclusion

4-Methoxymethyl-4-anilinopiperidine is more than a mere stepping stone in a synthetic sequence; it is the molecular scaffold that defines the unique structural attributes of sufentanil. Its synthesis, while based on established organic chemistry principles, requires careful control over reaction conditions and the strategic use of protecting groups. The analytical characterization of this intermediate is non-negotiable, demanding a multi-technique approach to ensure identity and purity, thereby safeguarding the quality of the final pharmaceutical product. For scientists and developers in the pharmaceutical industry, a comprehensive understanding of this pivotal intermediate is fundamental to the successful and responsible synthesis of sufentanil.

References

  • Supporting Inform
  • Total synthesis of sufentanil - PubMed. (URL: [Link])

  • 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem - NIH. (URL: [Link])

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals - Federal Register. (URL: [Link])

  • Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil | Request PDF - ResearchGate. (URL: [Link])

  • CN102603614B - 4-methoxymethyl-4- (N-substituted)
  • 4-Anilino-N-Phenethylpiperidine - the NIST WebBook. (URL: [Link])

  • EP2455377A1 - Synthesis of fentanyl analogs - Google P
  • EP2455377B1 - Synthese von Fentanyl Analoga - Google P
  • Sufentanil - Wikipedia. (URL: [Link])

  • Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar. (URL: [Link])

  • Targeted and untarget - IRIS-AperTO - UniTo. (URL: [Link])

  • Schedules of Controlled Substances: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals - Regulations.gov. (URL: [Link])

  • CN104374858A - Method for detecting sufentanil citrate synthesis raw materials and impurities - Google P
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (URL: [Link])

  • IR spectral curves of compounds with identified functional groups within fentanyl. Black - ResearchGate. (URL: [Link])

  • INFRARED REFERENCE SPECTRA - PMDA. (URL: [Link])

  • 4-Anilinopiperidine (hydrochloride) | Cas# 99918-43-1 - GlpBio. (URL: [Link])

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals - Federal Register. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide on the Pivotal Role of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine in Alfentanil Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the synthesis and strategic importance of the key intermediate, 4-(methoxymet...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis and strategic importance of the key intermediate, 4-(methoxymethyl)-N-phenylpiperidin-4-amine, in the production of the potent, short-acting opioid analgesic, alfentanil. We will delve into the chemical properties of this intermediate, its synthesis from precursor molecules, and its ultimate conversion to alfentanil. The methodologies presented are grounded in established scientific literature and patents, offering a robust framework for understanding the synthetic pathway. This document aims to serve as an authoritative resource for professionals engaged in pharmaceutical research and development, with a focus on the chemical principles and practical considerations of this synthesis.

Introduction to Alfentanil

Alfentanil is a powerful synthetic opioid analgesic that is a member of the 4-anilidopiperidine class of drugs.[1][2][3] It is structurally related to fentanyl and is used in medical settings for anesthesia and analgesia.[3] Its key pharmacological characteristics include a rapid onset of action and a short duration of effect, which make it particularly suitable for use during surgical procedures.[1][3] The chemical name for alfentanil is N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide.[2][4] The synthesis of alfentanil is a multi-step process that relies on the careful construction of the core piperidine structure and the sequential addition of its various functional groups. A critical intermediate in this synthetic pathway is 4-(methoxymethyl)-N-phenylpiperidin-4-amine.

The Central Intermediate: 4-(Methoxymethyl)-N-phenylpiperidin-4-amine

The compound 4-(methoxymethyl)-N-phenylpiperidin-4-amine is a tertiary amine that serves as the immediate precursor to which the N-1 side chain of the piperidine ring is attached, followed by acylation to yield alfentanil.[4] Understanding its chemical properties and synthesis is fundamental to comprehending the overall alfentanil manufacturing process.

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC13H20N2O[5]
Molecular Weight220.31 g/mol [5]
IUPAC Name4-(methoxymethyl)-N-phenylpiperidin-4-amine[5]
CAS Number61380-03-8[5]

The N-benzylated form of this intermediate, 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, is also a key compound in some synthetic routes.[6][7] Its properties are as follows:

PropertyValueSource
Molecular FormulaC20H26N2O[6][7]
Molecular Weight310.43 g/mol [6]
CAS Number61380-02-7[6][7]
AppearanceColorless Oil[7]
Synthesis of the N-Benzylated Intermediate

The synthesis of 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine often starts from N-benzyl-4-piperidone and aniline. A common approach involves a multi-step process that first creates a more complex intermediate which is then reduced.

Experimental Protocol: Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine [8]

  • Preparation of the Precursor: A solution of 4-phenylamino-4-(1-thiophenyl-1-methoxymethyl)-N-phenyl-methyl piperidine (3.10 g, 7.4 mmol) is prepared in ethyl acetate (100 ml).

  • Reduction: Wet Raney nickel (38 g, W-2), previously washed with ethanol and then ethyl acetate, is added to the solution.

  • Reaction: The resulting mixture is stirred at room temperature for 1 hour.

  • Work-up: The mixture is filtered through a sintered glass funnel, and the filtrate is concentrated under vacuum.

  • Purification: The resulting residue is purified by chromatography on silica gel using ethyl acetate as the eluent to yield 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine (1.27 g, 4.1 mmol, 55% yield) as a colorless oil.

The Role of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine in Alfentanil Synthesis

The core of the alfentanil synthesis involves a two-step process starting from 4-(methoxymethyl)-N-phenylpiperidin-4-amine: N-alkylation to introduce the tetrazole-containing side chain, followed by N-acylation.

N-Alkylation and N-Acylation Pathway

The synthesis of alfentanil from its core intermediate can be visualized as a convergent process where the fully substituted piperidine ring is first assembled, and then the final functional groups are added.

Alfentanil_Synthesis_Pathway A 4-(methoxymethyl)-N- phenylpiperidin-4-amine B N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H- tetrazol-1-yl)ethyl}-4-(phenylamino)-4- (methoxymethyl)piperidine} A->B N-Alkylation with 1-(2-haloethyl)-4-ethyl- 1,4-dihydro-5H-tetrazol-5-one C Alfentanil B->C N-Acylation with propionyl chloride or propionic anhydride

Figure 1: General synthetic pathway from the core intermediate to Alfentanil.

Detailed Synthetic Protocol

The following protocol is a representative synthesis of alfentanil from a precursor that would be de-benzylated to yield 4-(methoxymethyl)-N-phenylpiperidin-4-amine, which is then carried forward.

Step 1: N-Alkylation

  • Reactant Preparation: The intermediate, N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(hydroxymethyl)piperidine}, is treated with sodium hydride, tetrahydrofuran, methyl iodide, and 15-Crown-5 to produce N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine}.[9]

Step 2: N-Acylation

  • Reaction Setup: The product from the previous step is reacted with propionyl chloride in a suitable solvent such as chloroform to produce alfentanil.[4][9]

Causality in Experimental Choices

  • Choice of Reducing Agent: Raney nickel is a common catalyst for desulfurization, making it suitable for the removal of the thiophenyl group in the synthesis of the intermediate.[8]

  • Use of a Protecting Group: The benzyl group is often used as a protecting group for the piperidine nitrogen. It can be removed under various conditions, such as catalytic hydrogenation, which is a clean and efficient method.

  • Acylating Agent: Propionyl chloride is a reactive acylating agent that readily adds the propionyl group to the anilino nitrogen to form the final amide bond in alfentanil.[4]

Conclusion

The synthesis of alfentanil is a complex process that hinges on the successful preparation and functionalization of the key intermediate, 4-(methoxymethyl)-N-phenylpiperidin-4-amine. This guide has outlined the chemical properties of this intermediate, a method for its synthesis, and its central role in the final steps of alfentanil production. The protocols and explanations provided are based on established chemical literature and patents, ensuring a high degree of scientific integrity. A thorough understanding of these synthetic steps is crucial for researchers and professionals involved in the development and manufacturing of opioid analgesics.

References

  • Cas 61380-02-7, 1-benzyl-4-(methoxymethyl) - LookChem. Available at: [Link]

  • 4-(Methoxymethyl)-N-phenylpiperidin-4-amine | C13H20N2O | CID 18319932 - PubChem. Available at: [Link]

  • Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine - PrepChem.com. Available at: [Link]

  • US Patent 7208604B2, Methods for the synthesis of alfentanil, sufentanil, and remifentanil - Google Patents.
  • WO Patent 2001040184A2, Methods for the syntheses of alfentanil, sufentanil and remifentanil - Google Patents.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC. Available at: [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC. Available at: [Link]

  • The synthesis of lactam analogues of fentanyl - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • comprehensive synthesis of 20 fentanyl derivatives for their rapid differentiation by gc-ms - Semantic Scholar. Available at: [Link]

  • EP Patent 1246801B1, Methods for the syntheses of alfentanil, sufentanil and remifentanil - Google Patents.
  • Alfentanil | C21H32N6O3 | CID 51263 - PubChem. Available at: [Link]

Sources

Foundational

Pharmacological Activity of 4-Substituted Anilinopiperidine Derivatives: A Technical Guide

Executive Summary This technical guide analyzes the pharmacological architecture of 4-substituted anilinopiperidines, the chemical scaffold underpinning the fentanyl class of synthetic opioids.[1][2][3] Unlike morphinans...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological architecture of 4-substituted anilinopiperidines, the chemical scaffold underpinning the fentanyl class of synthetic opioids.[1][2][3] Unlike morphinans, which rely on a rigid pentacyclic structure, anilinopiperidines utilize a flexible piperidine core that allows for high-affinity interaction with the mu-opioid receptor (MOR) lipophilic pockets. This guide details the structure-activity relationships (SAR), biased signaling mechanisms (G-protein vs.


-arrestin), and critical experimental protocols required for the characterization of novel derivatives.

Structural Architecture & SAR

The 4-anilinopiperidine scaffold is defined by a piperidine ring substituted at the 4-position with an aniline moiety.[4] The pharmacological potency of this class is governed by three primary structural domains:

The Piperidine Nitrogen (N-1)

Modifications at the N-1 position dramatically influence potency and onset speed.

  • Phenethyl Group: The standard substituent (as seen in fentanyl). It interacts with a hydrophobic pocket formed by transmembrane helices (TM) 3, 6, and 7 of the MOR.

  • Heterocyclic Replacements: Replacing the phenyl ring with a thienyl group (e.g., Sufentanil) increases lipophilicity and receptor affinity (Ki < 1 nM).

  • Steric Constraints: Shortening this chain to a methyl group (e.g., N-methyl derivatives) typically reduces potency by orders of magnitude, highlighting the necessity of the van der Waals interaction in the receptor's deep pocket.

The 4-Position Substituents

This is the critical vector for "super-potency."

  • Unsubstituted (Fentanyl): High potency, but surpassed by 4-substituted analogs.

  • Methoxymethyl (Sufentanil): Introduction of an ether linkage increases lipophilicity and potency (~5-10x fentanyl).

  • Carbomethoxy (Carfentanil): The addition of an ester group creates Carfentanil, which is ~100x more potent than fentanyl. This group forms additional hydrogen bonds and hydrophobic contacts within the receptor active site.

The Anilido Nitrogen
  • Propionyl Group: Essential for optimal activity. Lengthening this chain (e.g., to butyryl) or shortening it (to acetyl) generally reduces affinity. The carbonyl oxygen acts as a hydrogen bond acceptor with key receptor residues (specifically Tyr148).

Receptor Pharmacology & Biased Signaling

The lethality of 4-anilinopiperidines is often attributed to their high efficacy and specific signaling bias. Unlike partial agonists (e.g., buprenorphine), these derivatives are often full agonists that recruit


-arrestin with high efficiency.
The M153 Microswitch

Recent molecular dynamics studies suggest that fentanyl and its analogs engage the MOR differently than morphinans. A critical residue, Methionine 153 (M153) , acts as a "microswitch."

  • Mechanism: The N-aniline ring of the scaffold interacts with M153, stabilizing a receptor conformation that favors

    
    -arrestin coupling.[5]
    
  • Consequence: Enhanced

    
    -arrestin recruitment is mechanistically linked to receptor internalization and, controversially but significantly, to respiratory depression limits.
    
Signaling Pathway Visualization

The following diagram illustrates the bifurcation between analgesic pathways (Gi/o) and side-effect pathways (


-arrestin).

MOR_Signaling Ligand 4-Anilinopiperidine (Agonist) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR ConfChange Conformational Change (M153 Switch) MOR->ConfChange Gi Gi/o Protein Activation ConfChange->Gi G-Bias GRK GRK Phosphorylation ConfChange->GRK Arrestin-Bias AC Adenylyl Cyclase Inhibition Gi->AC K_Chan GIRK Channel Activation (K+ Efflux) Gi->K_Chan cAMP cAMP ↓ AC->cAMP Analgesia ANALGESIA (Hyperpolarization) K_Chan->Analgesia B_Arrestin Beta-Arrestin Recruitment GRK->B_Arrestin RespDep RESPIRATORY DEPRESSION B_Arrestin->RespDep Internal Receptor Internalization B_Arrestin->Internal

Figure 1: Bifurcated signaling pathways of MOR activation. 4-anilinopiperidines strongly drive the


-arrestin arm via specific residue interactions.

Pharmacokinetics & Metabolic Stability

The clinical utility and toxicity of these derivatives are heavily influenced by their metabolic fate.

  • Lipophilicity (LogP):

    • Fentanyl (LogP ~4.[4]0) crosses the blood-brain barrier (BBB) rapidly.

    • Sufentanil (LogP ~3.95) acts even faster due to higher affinity, despite similar lipophilicity.

  • Metabolism (CYP450):

    • Primary Route: N-dealkylation via CYP3A4 .

    • Metabolite: The primary metabolite is norfentanyl (and equivalent "nor-" derivatives for analogs).[6]

    • Activity: Nor-metabolites are generally inactive or have negligible potency, unlike the active metabolites of morphine (e.g., M6G).

    • Drug-Drug Interactions: Co-administration with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) significantly prolongs half-life and increases overdose risk.

Data Summary Table
CompoundSubstitution (4-Pos)Ki (MOR) [nM]LogPRelative Potency (Morphine=1)
Fentanyl -H1.24.0100x
Sufentanil -CH₂-O-CH₃0.143.95500-1000x
Alfentanil -CH₂-O-CH₃4.82.210-20x
Carfentanil -COOCH₃0.0243.610,000x
Remifentanil -COOCH₃15.01.8100-200x

Note: Ki values are approximate means derived from [3H]-DAMGO competitive binding assays.

Experimental Protocols

Synthesis: Lead Optimization Workflow

Disclaimer: This protocol is for research and SAR generation purposes only.

The most robust method for generating 4-anilinopiperidine libraries for SAR study is the Reductive Amination pathway (often adapted from the "Siegfried" method). This allows for modular variation of the N-phenethyl and aniline groups.

Protocol Steps:

  • Reagents: 1-Phenethyl-4-piperidone (1.0 eq), Aniline derivative (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).

  • Imine Formation: Dissolve ketone and amine in DCE. Add acetic acid. Stir at RT for 2 hours under N2.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Dry over Na2SO4.

  • Acylation: React the crude secondary amine with Propionyl Chloride (1.2 eq) and DIEA (2.0 eq) in DCM at 0°C to yield the final amide.

Synthesis_Workflow Start 1-Phenethyl- 4-piperidone Step1 Reductive Amination (Aniline + STAB) Start->Step1 + Aniline deriv. Inter Intermediate: 4-Anilino-N-phenethylpiperidine Step1->Inter Step2 Acylation (Propionyl Chloride) Inter->Step2 Final Target: Fentanyl Analog Step2->Final

Figure 2: General synthetic workflow for generating 4-anilinopiperidine libraries for SAR evaluation.

Radioligand Binding Assay (Mu-Opioid Receptor)

To determine the Ki values cited above, a competitive binding assay using [3H]-DAMGO is the gold standard.

Materials:

  • Membranes: HEK293 cells stably expressing human MOR (hMOR).

  • Radioligand: [3H]-DAMGO (Specific Activity ~50 Ci/mmol).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

Procedure:

  • Preparation: Dilute hMOR membranes to 10-20 µg protein/well.

  • Competition: Incubate membranes with [3H]-DAMGO (1 nM final) and varying concentrations of the test 4-anilinopiperidine derivative (10^-12 to 10^-5 M).

  • Non-Specific Binding: Define using 10 µM Naloxone.[7]

  • Incubation: 60 minutes at 25°C (Room Temp) or 35 minutes at 37°C.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[8]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    .
    

References

  • Janssen, P. A., et al. (1960). "The chemical anatomy of potent morphine-like analgesics." Journal of Medicinal and Pharmaceutical Chemistry. Link

  • Vardanyan, R. S., & Hruby, V. J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry. Link

  • Lipiński, P. F., et al. (2019). "Molecular dynamics of fentanyl bound to the µ-opioid receptor." Journal of Molecular Modeling. Link

  • Comer, S. D., & Cahill, C. M. (2019). "Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment." Neuroscience & Biobehavioral Reviews. Link

  • Volpe, D. A., et al. (2011). "Uniform assessment of the permeability and proliferative effects of 4-anilinopiperidine derivatives." Journal of Pharmaceutical Sciences. Link

Sources

Exploratory

Introduction: The Strategic Importance of the 4-Amino-4-aryl Piperidine Scaffold

An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine Precursors The N-substituted piperidin-4-amine framework is a cornerstone in modern medicinal chemistry, recognized as a privile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine Precursors

The N-substituted piperidin-4-amine framework is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide range of biologically active compounds.[1] The piperidine ring itself imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. The substituents at the N1 and C4 positions provide critical vectors for fine-tuning interactions with biological targets. This guide focuses specifically on the synthesis of precursors for 4-(methoxymethyl)-N-phenylpiperidin-4-amine, a structure that shares features with potent analgesics and other CNS-active agents.[2] The primary challenge lies in the stereocontrolled and efficient construction of the quaternary carbon center at the C4 position, bearing both an aminophenyl and a methoxymethyl group. This document provides a comprehensive overview of robust synthetic strategies, grounded in established chemical principles and supported by practical, field-proven protocols.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A logical approach to synthesis begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. The primary disconnections for the 4-(methoxymethyl)-N-phenylpiperidin-4-amine core involve the C4-N bond, the N1-substituent bond, and the C4-C (methoxymethyl) bond. This leads to several convergent and linear synthetic strategies.

G cluster_0 Key Disconnections Target 4-(Methoxymethyl)-N-phenyl- piperidin-4-amine C4N_bond C4-N Bond (Reductive Amination) Target->C4N_bond C4C_bond C4-C Bond (Functional Group Interconversion) Target->C4C_bond N1_bond N1-R Bond (Alkylation / Arylation) Target->N1_bond Piperidone Key Intermediate: 4-(Methoxymethyl)piperidin-4-one C4N_bond->Piperidone Aniline Aniline C4N_bond->Aniline Aminonitrile Key Intermediate: 4-Amino-4-cyanopiperidine C4C_bond->Aminonitrile Aminopiperidine 4-(Methoxymethyl)piperidin-4-amine N1_bond->Aminopiperidine

Caption: Retrosynthetic overview of the target molecule.

Core Synthetic Strategy 1: Reductive Amination

Reductive amination is arguably the most direct and widely employed method for constructing N-substituted piperidin-4-amines.[1] This one-pot reaction involves the condensation of a piperidin-4-one derivative with a primary amine (in this case, aniline) to form an intermediate iminium ion, which is then reduced in situ to the desired amine.[3]

The success of this strategy hinges on the synthesis of the key precursor: N-substituted-4-(methoxymethyl)piperidin-4-one .

Workflow for Reductive Amination Pathway

start N-Protected-4-Piperidone step1 Introduction of Methoxymethyl Precursor (e.g., via hydroxymethylation) start->step1 intermediate1 N-Protected-4-hydroxy- 4-(hydroxymethyl)piperidine step1->intermediate1 step2 Methylation of Hydroxyl Group (e.g., Williamson Ether Synthesis) intermediate1->step2 intermediate2 N-Protected-4-hydroxy- 4-(methoxymethyl)piperidine step2->intermediate2 step3 Oxidation of 4-Hydroxyl Group intermediate2->step3 key_precursor Key Precursor: N-Protected-4-(methoxymethyl) -4-piperidone step3->key_precursor step4 Reductive Amination with Aniline (STAB) key_precursor->step4 product Target Scaffold: N-Protected-4-(methoxymethyl) -N-phenylpiperidin-4-amine step4->product

Caption: Synthetic workflow via the reductive amination pathway.

Causality in Reagent Selection

The choice of reducing agent is critical. While powerful reductants like lithium aluminum hydride (LiAlH₄) could be used, they lack selectivity and would reduce the ketone starting material. Mild hydride reagents are preferred because they selectively reduce the iminium ion over the ketone.[1]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice.[3] It is less reactive than sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), and it tolerates the weakly acidic conditions required for iminium ion formation.[4] Its steric bulk also favors the reduction of the protonated imine.

  • Sodium Cyanoborohydride (NaBH₃CN): Also effective, but carries toxicity concerns due to the potential generation of hydrogen cyanide.[4]

Detailed Protocol: Reductive Amination of a Piperidinone with Aniline

This protocol is adapted from a general procedure for the synthesis of fentanyl precursors.[1]

  • Setup: To a solution of an N-protected 4-piperidinone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), add aniline (1.0-1.2 eq) and a catalytic amount of acetic acid.

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. A mild exotherm may be observed.

  • Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Core Synthetic Strategy 2: Elaboration from 4-Amino-4-cyanopiperidine

The Strecker reaction and its variants provide a powerful method for synthesizing α-aminonitriles. Starting from an N-protected piperidin-4-one, reaction with an amine and a cyanide source (e.g., KCN or TMSCN) yields a 4-amino-4-cyanopiperidine intermediate. The nitrile group is a versatile synthetic handle that can be converted into the required methoxymethyl group.

Workflow for Nitrile Elaboration Pathway

start N-Protected 4-Piperidone step1 Strecker Reaction (Aniline, KCN) start->step1 intermediate1 N-Protected-4-phenylamino -4-cyanopiperidine step1->intermediate1 step2 Nitrile Hydrolysis (e.g., conc. H₂SO₄) intermediate1->step2 intermediate2 N-Protected-4-phenylamino -4-carboxamidopiperidine step2->intermediate2 step3 Amide Hydrolysis (Acid or Base) intermediate2->step3 intermediate3 N-Protected-4-phenylamino -4-carboxypiperidine step3->intermediate3 step4 Reduction of Carboxylic Acid (e.g., LiAlH₄, BH₃) intermediate3->step4 intermediate4 N-Protected-4-phenylamino -4-(hydroxymethyl)piperidine step4->intermediate4 step5 O-Methylation (e.g., NaH, MeI) intermediate4->step5 product Target Scaffold: N-Protected-4-(methoxymethyl) -N-phenylpiperidin-4-amine step5->product

Caption: Synthetic workflow via nitrile functional group interconversion.

Field-Proven Insights & Challenges
  • Nitrile Hydrolysis: The hydrolysis of the sterically hindered tertiary nitrile can be challenging. Forcing conditions are often required. A common method involves using cold, concentrated sulfuric acid, which protonates the nitrile and facilitates attack by water, initially forming the amide.[5] Subsequent hydrolysis of the amide to the carboxylic acid can also require harsh conditions.[5]

  • Reduction Step: The reduction of the carboxylic acid to the primary alcohol is typically achieved with strong reducing agents like LiAlH₄ or borane (BH₃). It is crucial to ensure that other functional groups in the molecule are compatible with these reagents.

  • O-Methylation: The final methylation of the primary alcohol is a standard Williamson ether synthesis. It involves deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, followed by nucleophilic substitution with an electrophile like methyl iodide (MeI).

Data Summary: Comparison of Key Reaction Steps

StepReaction TypeKey ReagentsSolventTypical YieldReference
Route 1 Reductive AminationPiperidinone, Aniline, NaBH(OAc)₃, AcOHDCE62-88%[6]
Route 2 Strecker SynthesisPiperidinone, Aniline, KCNAqueous/Alcohol>90%[5]
Route 2 Nitrile to Amideα-aminonitrile, conc. H₂SO₄-~73%[5]
- DesulfurizationThiophenyl intermediate, Raney NickelEthyl Acetate~55%[7]
- N-Deprotection (Boc)Boc-protected amine, TFADCMQuantitative[8]

Conclusion

The synthesis of 4-(methoxymethyl)-N-phenylpiperidin-4-amine precursors can be approached through several viable pathways. The reductive amination of a pre-functionalized 4-(methoxymethyl)piperidin-4-one offers a convergent and efficient route, provided the key ketone intermediate is accessible. Alternatively, a linear approach starting from a piperidone via a Strecker-type reaction allows for the construction of the C4-quaternary center early in the synthesis. The subsequent multi-step conversion of the nitrile to the methoxymethyl group, while longer, relies on well-established transformations. The optimal strategy will ultimately depend on the availability of starting materials, desired scale, and the specific substituents required at the N1 position of the piperidine ring.

References

  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • ChemicalBook. N-phenylpiperidin-4-amine synthesis.
  • PrepChem.com. Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine.
  • Wang, M., & Wang, W. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Wikipedia.
  • Master Organic Chemistry. (2017, September 01).
  • Google Patents.
  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (2025, May 04). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
  • Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Reductive Amination of 1-Benzyl-4-piperidone with Aniline

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of 1-benzyl-4-piperidone with aniline to synthesize N-(1-benzylpiperidin-4-yl)anilin...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of 1-benzyl-4-piperidone with aniline to synthesize N-(1-benzylpiperidin-4-yl)aniline. This key transformation is a fundamental step in the synthesis of numerous pharmacologically active compounds. This guide delves into the underlying chemical principles, offers detailed, field-tested protocols, and provides insights into experimental choices to ensure reproducible and high-yielding results.

Scientific Principles and Mechanistic Overview

Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines which can often lead to overalkylation.[1] The reaction proceeds in a one-pot fashion, involving the initial formation of an imine or iminium ion from the condensation of a carbonyl compound (1-benzyl-4-piperidone) and an amine (aniline), which is then reduced in situ to the corresponding amine.

The overall process can be broken down into two key mechanistic steps:

  • Imine/Iminium Ion Formation: The reaction is typically initiated by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of 1-benzyl-4-piperidone. This step is often catalyzed by a mild acid, such as acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[2][3] Subsequent dehydration of the resulting carbinolamine intermediate yields the imine (a Schiff base). Under the weakly acidic conditions, the imine can be further protonated to form a more electrophilic iminium ion, which is the key intermediate for the reduction step.[4]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the iminium ion to a C-N single bond, yielding the final secondary amine product. The choice of reducing agent is critical; it must be mild enough to not reduce the starting ketone but reactive enough to efficiently reduce the iminium ion intermediate.[1][5]

Below is a diagram illustrating the general workflow of this reductive amination process.

Reductive_Amination_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Mixing Mixing & Stirring 1-Benzyl-4-piperidone->Mixing Aniline Aniline Aniline->Mixing Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Mixing Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Mixing Solvent Solvent (e.g., DCE) Solvent->Mixing Imine_Formation Imine/Iminium Ion Formation Mixing->Imine_Formation Acid-catalyzed condensation Reduction In-situ Reduction Imine_Formation->Reduction Hydride transfer Workup Aqueous Workup & Extraction Reduction->Workup Quenching Purification Purification (e.g., Chromatography) Workup->Purification Final_Product N-(1-benzylpiperidin-4-yl)aniline Purification->Final_Product

Caption: General workflow for the reductive amination of 1-benzyl-4-piperidone with aniline.

Comparison of Common Reducing Agents

The choice of reducing agent significantly impacts the reaction's efficiency, selectivity, and safety profile. Below is a comparison of commonly used reducing agents for this transformation.

Reducing AgentKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for iminium ions over ketones.[6][7][8] Tolerates a wide range of functional groups.[7][9] Safer to handle than sodium cyanoborohydride.[6]Higher cost compared to other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) Cost-effective and widely used. Stable in protic solvents like methanol.[5]Highly toxic and can release hydrogen cyanide gas upon contact with strong acids.[5][6] May require careful pH control.[3]
Catalytic Hydrogenation (e.g., H₂/Pd-C) Economical and suitable for large-scale synthesis.[5] Often results in a high-purity product.Requires specialized hydrogenation equipment. The catalyst can be pyrophoric. May not be suitable for substrates with other reducible functional groups.

For most lab-scale syntheses, sodium triacetoxyborohydride is the reagent of choice due to its high selectivity, operational simplicity, and enhanced safety profile.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the reductive amination of 1-benzyl-4-piperidone with aniline using sodium triacetoxyborohydride.

Materials and Equipment
  • 1-benzyl-4-piperidone

  • Aniline (distilled before use)[10]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid (AcOH)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Protocol using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is adapted from established procedures for reductive amination using NaBH(OAc)₃.[4][7][8]

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-benzyl-4-piperidone (1.0 eq). Dissolve the ketone in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Addition of Reactants: To the stirred solution, add aniline (1.0-1.2 eq) followed by glacial acetic acid (1.0-2.0 eq). The acetic acid acts as a catalyst for imine formation.[2][7]

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise to the reaction mixture.[4] The addition may be exothermic, and cooling in an ice bath can be employed if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting materials and the appearance of the product spot.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-benzylpiperidin-4-yl)aniline.

The following diagram outlines the key steps in this protocol.

Protocol_Workflow Start Setup 1. Dissolve 1-benzyl-4-piperidone in DCE/DCM under N₂ Start->Setup Add_Reactants 2. Add Aniline and Acetic Acid Setup->Add_Reactants Add_Reducing_Agent 3. Add NaBH(OAc)₃ portion-wise Add_Reactants->Add_Reducing_Agent Stir 4. Stir at Room Temperature (12-24h) & Monitor Add_Reducing_Agent->Stir Quench 5. Quench with sat. NaHCO₃ solution Stir->Quench Extract 6. Extract with DCM/Ethyl Acetate Quench->Extract Dry_Concentrate 7. Dry organic phase & concentrate Extract->Dry_Concentrate Purify 8. Purify by Column Chromatography Dry_Concentrate->Purify End Purify->End

Caption: Step-by-step workflow for the NaBH(OAc)₃ mediated reductive amination.

Troubleshooting and Key Considerations

  • Purity of Reactants: The use of freshly distilled aniline can improve yields and reduce the formation of colored impurities.

  • Moisture: The reaction should be carried out under anhydrous conditions as the presence of water can hydrolyze the iminium intermediate and deactivate the reducing agent.

  • Reaction Rate: For less reactive ketones or amines, the reaction may be sluggish. Gentle heating (e.g., 40-50 °C) can sometimes accelerate the reaction, but this should be done with caution as it may also promote side reactions.

  • Workup: During the aqueous workup with sodium bicarbonate, ensure that the quenching is performed slowly to control the effervescence from the neutralization of excess acid and decomposition of the borohydride reagent.

  • Purification: The product, N-(1-benzylpiperidin-4-yl)aniline, is a basic compound. Care should be taken during column chromatography to avoid streaking. A small amount of triethylamine (e.g., 1%) can be added to the eluent to improve the peak shape.

Conclusion

The reductive amination of 1-benzyl-4-piperidone with aniline is a robust and reliable method for the synthesis of N-(1-benzylpiperidin-4-yl)aniline. The use of sodium triacetoxyborohydride offers a mild, selective, and safe protocol suitable for a wide range of applications in medicinal chemistry and drug development. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired product.

References

  • brainly.com. (2024, January 25). What is the role of acetic acid in the reductive amination experiment?[Link]

  • Myers, A. Chem 115: Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Asian Journal of Research in Chemistry. (2012, July 2). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-214). American Chemical Society. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • US Patent US20110021781A1.
  • DTIC. (2018, August 1). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • EP Patent EP2252149A2.
  • DTIC. (1985, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

Sources

Application

N-alkylation of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine with thienylethyl bromide

This Application Note is designed for process chemists and drug development scientists involved in the synthesis of high-potency opioid API precursors. It details the optimized N-alkylation of 4-(Methoxymethyl)-N-phenylp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists involved in the synthesis of high-potency opioid API precursors. It details the optimized N-alkylation of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine (referred to herein as Nor-Sufentanil Base ) with 2-(2-Thienyl)ethyl bromide to produce the direct Sufentanil precursor.


)

Executive Summary

The synthesis of Sufentanil, a potent thienyl-analog of fentanyl, requires the precise attachment of a 2-(2-thienyl)ethyl chain to the piperidine nitrogen of the core scaffold. This guide provides a scalable, high-yield protocol for the N-alkylation of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine using 2-(2-Thienyl)ethyl bromide .

Unlike traditional methods that suffer from long reaction times or incomplete conversion, this protocol utilizes a Finkelstein-modified carbonate base system in Acetonitrile (ACN) or Methyl Isobutyl Ketone (MIBK). This approach maximizes throughput while strictly controlling the formation of the critical "3-thienyl" isomeric impurity, a common regulatory red flag in Sufentanil manufacturing.

Scientific Background & Mechanism[1]

Reaction Mechanism

The reaction proceeds via a classical bimolecular nucleophilic substitution (


). The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon attached to the bromide leaving group on the thienyl chain.
  • Nucleophile: The secondary nitrogen of the piperidine ring (

    
     hybridized).
    
  • Electrophile: 2-(2-Thienyl)ethyl bromide.

  • Base: Potassium Carbonate (

    
    ) neutralizes the generated hydrobromic acid (HBr), driving the equilibrium forward.
    
  • Catalyst: Potassium Iodide (KI) facilitates an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide, significantly increasing the reaction rate.

Critical Impurity Control

A major challenge in this synthesis is the purity of the alkylating agent. Commercial 2-(2-Thienyl)ethyl bromide often contains trace amounts of the 3-thienyl isomer .

  • Risk: The 3-thienyl isomer reacts with identical kinetics, forming an isomeric impurity in the final API that is nearly impossible to separate via standard crystallization.

  • Control Strategy: Strict raw material testing (GC-MS) of the bromide starting material is required before initiating this protocol.

Reaction Pathway Diagram

ReactionPathway Start Nor-Sufentanil Base (Secondary Amine) Inter Transition State (Pentacoordinate) Start->Inter + Reagent + K2CO3 / KI Reflux Reagent 2-(2-Thienyl)ethyl Bromide Reagent->Inter Product Sufentanil Precursor (Tertiary Amine) Inter->Product SN2 Substitution Byproduct KBr / HBr Inter->Byproduct Elimination

Figure 1: Mechanistic pathway of the N-alkylation reaction.

Experimental Protocol

Reagents and Materials
ReagentCAS No.[1]MW ( g/mol )EquivalentsRole
4-(Methoxymethyl)-N-phenylpiperidin-4-amine N/A220.311.0Substrate
2-(2-Thienyl)ethyl bromide 26478-16-0191.091.15Alkylating Agent
Potassium Carbonate (

)
584-08-7138.202.5Base / Acid Scavenger
Potassium Iodide (KI) 7681-11-0166.000.1Catalyst
Acetonitrile (ACN) 75-05-841.0510 VolSolvent
Step-by-Step Methodology

Pre-Start Check: Ensure all glassware is dry. This reaction is sensitive to water, which can solvate the base and reduce nucleophilicity.

Step 1: Reaction Setup
  • Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge Acetonitrile (10 volumes) into the reactor.

  • Add 4-(Methoxymethyl)-N-phenylpiperidin-4-amine (1.0 eq) and stir until fully dissolved.

  • Add Potassium Carbonate (2.5 eq) and Potassium Iodide (0.1 eq) . The mixture will appear as a white suspension.

  • Add 2-(2-Thienyl)ethyl bromide (1.15 eq) dropwise over 15 minutes to control any initial exotherm.

Step 2: Reaction Phase
  • Heat the mixture to Reflux (80–82°C) .

  • Maintain vigorous stirring (essential for heterogeneous solid-liquid reactions).

  • Monitor: Reaction progress via HPLC after 12 hours.

    • Target: < 1.0% unreacted amine.

    • Typical Duration: 16–20 hours.

Step 3: Workup & Isolation
  • Cool the reaction mixture to 20–25°C .

  • Filter the solids (excess

    
     and KBr salts) through a Celite pad. Wash the cake with 2 volumes of ACN.
    
  • Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain a viscous orange oil.

  • Phase Partition:

    • Dissolve the residue in Ethyl Acetate (10 volumes) .

    • Wash with Water (5 volumes) to remove residual inorganic salts.

    • Wash with Saturated Brine (5 volumes) .

  • Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate to dryness.
    
Step 4: Purification (Recrystallization)

Note: While the crude oil is often pure enough for the next step (propionylation), crystallization ensures removal of non-basic impurities.

  • Dissolve the crude oil in minimal hot Isopropanol (IPA) or Heptane/EtOAc (9:1) .

  • Cool slowly to 0-5°C to induce crystallization.

  • Filter the off-white crystals and dry under vacuum at 40°C.

Process Workflow Diagram

ProcessFlow Start Start: Charge Reactor (ACN, Amine, Base, KI) AddBr Add Thienylethyl Bromide (Controlled Addition) Start->AddBr Reflux Reflux at 82°C (16-20 Hours) AddBr->Reflux IPC IPC: HPLC Check (Limit: <1% SM) Reflux->IPC IPC->Reflux Fail (Extend Time) Filter Cool & Filter Salts IPC->Filter Pass Extract Workup: EtOAc / Water Extraction Filter->Extract Cryst Crystallization (IPA or Heptane) Extract->Cryst Final Final Product: Sufentanil Precursor Cryst->Final

Figure 2: Operational workflow for the synthesis process.

Analytical Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity (HPLC) > 98.5%Reverse Phase (C18)
Unreacted Amine < 0.5%HPLC
3-Thienyl Isomer < 0.15%HPLC / GC-MS
Water Content < 0.5%Karl Fischer

Expert Insight: The retention time difference between the 2-thienyl (product) and 3-thienyl (impurity) isomers is small. A slow gradient HPLC method using a Phenyl-Hexyl column is recommended for superior separation compared to standard C18 columns.

Safety & Compliance

  • Potent Compound Handling: The product is a direct precursor to Sufentanil. While less potent than the final API, it should be handled with OEB 3/4 (Occupational Exposure Band) protocols. Work must be performed in a certified fume hood or isolator.

  • Thienylethyl Bromide: This is a lachrymator and potential alkylating agent. Double-gloving and respiratory protection are mandatory.

  • Regulatory: In many jurisdictions (including the US), this precursor may be considered a "controlled substance analog" or a List 1 chemical depending on the specific synthesis pathway filed. Ensure compliance with DEA (US) or local narcotics control board regulations.

References

  • Janssen, P. A. J. (1976).[2] N-(4-Piperidinyl)-N-phenylamides and -carbamates. U.S. Patent No.[3][4][5][6] 3,998,834.[3][4][5] Washington, DC: U.S. Patent and Trademark Office. Link

  • Mathew, J., & Killgore, J. K. (2007).[3] Methods for the synthesis of alfentanil, sufentanil, and remifentanil. U.S. Patent No.[3][4][5][6] 7,208,604.[3] Washington, DC: U.S. Patent and Trademark Office. Link

  • Van Daele, P. G., et al. (1976).[4] "Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides." Arzneimittel-Forschung, 26(8), 1521-1531.[2][4] Link

  • Colapret, J. A., et al. (1989).[4][7] "Synthesis and pharmacological evaluation of 4-substituted 4-anilidopiperidines." Journal of Medicinal Chemistry, 32(5), 968-974. Link

Sources

Method

Optimizing Yield in the Synthesis of Sufentanil Precursors

An Application Note and Protocol for Drug Development Professionals Abstract This application note provides a comprehensive guide for researchers and drug development professionals on the optimized synthesis of key precu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for researchers and drug development professionals on the optimized synthesis of key precursors for sufentanil, a potent 4-anilidopiperidine analgesic. By focusing on a robust and efficient three-step synthetic strategy, this document elucidates the critical parameters and mechanistic principles that govern reaction outcomes. Detailed, field-tested protocols are presented for the N-alkylation of 4-piperidone, the reductive amination to form the core 4-anilino-N-substituted piperidine, and the final acylation step. We will explore how the strategic selection of reagents, solvents, and catalysts can lead to significant improvements in yield and purity, facilitating the gram-scale production of these vital intermediates.

Introduction

Sufentanil is a powerful synthetic opioid used in clinical settings for anesthesia and analgesia. Its potency, which is 5 to 10 times that of fentanyl, necessitates a highly controlled and efficient manufacturing process.[1] The foundation of a successful sufentanil synthesis lies in the high-yielding production of its core precursors. Inefficiencies in these early steps can lead to significant cost increases, purification challenges, and lower overall throughput.

The most common and optimized synthetic routes for fentanyl and its analogs, including sufentanil, follow a convergent three-step pathway.[2][3] This strategy involves:

  • N-Alkylation: Attachment of the characteristic side chain to the piperidine nitrogen. For sufentanil, this is the 2-(2-thienyl)ethyl group.

  • Reductive Amination: Formation of the crucial C-N bond between the piperidone ketone and aniline.

  • Acylation: Introduction of the propanamide group onto the anilino nitrogen.

This document provides a detailed examination of each of these steps, focusing on evidence-based optimization strategies to maximize yield and ensure the production of high-purity precursors.

Overall Synthetic Workflow

The optimized three-step synthesis is a streamlined process that transforms readily available starting materials into the target molecule. The workflow is designed for efficiency and scalability.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Acylation A 4-Piperidone Monohydrate HCl C N-[2-(2-thienyl)ethyl]-4-piperidinone (Precursor 1) A->C Cs₂CO₃, Acetonitrile Yield: ~90% B 2-(Thiophen-2-yl)ethyl Methanesulfonate B->C E N-Phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine (Precursor 2) C->E NaBH(OAc)₃, Acetic Acid DCM Yield: ~87% D Aniline D->E G Sufentanil E->G DIPEA, DCM Yield: ~97% F Propionyl Chloride F->G

Figure 1: Optimized three-step synthetic route to Sufentanil, highlighting the key precursors and high-yield transformations.

Synthesis of Precursor 1: N-[2-(2-thienyl)ethyl]-4-piperidinone

The initial step involves the alkylation of the piperidine nitrogen. The efficiency of this reaction is highly dependent on the choice of solvent and base.

Mechanistic & Optimization Insights

This reaction is a standard bimolecular nucleophilic substitution (SN2). The piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent.

  • Solvent Selection: The choice of solvent can dramatically influence the reaction rate and yield. While polar aprotic solvents like dimethylformamide (DMF) are common for SN2 reactions, studies have shown that acetonitrile (ACN) provides a significant yield increase, from 62% in DMF to over 83% in ACN for a similar transformation.[2][4] This is likely due to better solubility of the reactants and intermediates in ACN under the reaction conditions.

  • Base Selection: A base is required to deprotonate the hydrochloride salt of 4-piperidone, freeing the nitrogen lone pair for nucleophilic attack. While weaker bases like potassium carbonate can be used, a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) has been shown to promote higher yields, achieving up to 90%.[2][5] Its greater solubility in organic solvents and the "cesium effect" contribute to this enhanced reactivity.

  • Alkylating Agent: While alkyl bromides can be used, alkyl mesylates, such as 2-(thiophen-2-yl)ethyl methanesulfonate, are often more reactive and can lead to cleaner reactions and higher yields.[2]

Optimization Data
EntrySolventBaseAlkylating AgentYield (%)Reference
1DMFK₂CO₃Mesylate62%[2][4]
2ACNK₂CO₃Mesylate83%[2][4]
3 ACN Cs₂CO₃ Mesylate 90% [2][5]

Table 1: Comparison of reaction conditions for the N-alkylation step. The optimized conditions (Entry 3) demonstrate a significant yield improvement.

Detailed Protocol: Optimized N-Alkylation
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidone monohydrate hydrochloride (1.0 eq), cesium carbonate (2.5 eq), and acetonitrile.

  • Addition of Reagent: Add 2-(thiophen-2-yl)ethyl methanesulfonate (1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts and wash the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate in vacuo to yield a crude oil. The product can be purified by flash column chromatography on silica gel to afford N-[2-(2-thienyl)ethyl]-4-piperidinone as a pure oil.

Synthesis of Precursor 2: N-Phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine

This step, a reductive amination, is arguably the most critical transformation in the sequence. It constructs the core anilidopiperidine structure.

Mechanistic & Optimization Insights

The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a hydride agent.

G Ketone Piperidone (Precursor 1) Imine Iminium Intermediate Ketone->Imine + Aniline - H₂O (Acid Catalyzed) Aniline Aniline Aniline->Imine Product Anilino-piperidine (Precursor 2) Imine->Product Reduction [NaBH(OAc)₃]

Figure 2: Mechanism of Reductive Amination.

  • Reducing Agent Selection: The choice of reducing agent is paramount.

    • Sodium Borohydride (NaBH₄): Is a strong reducing agent that can readily reduce the starting ketone before imine formation is complete, leading to significant side products and low yields.[3][4]

    • Sodium Cyanoborohydride (NaBH₃CN): Is milder and more selective for the iminium ion over the ketone. However, it is highly toxic and its use is often avoided in pharmaceutical development.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice.[2][4] It is a mild and selective reducing agent that does not readily reduce the ketone but is highly effective at reducing the iminium intermediate. Its use consistently results in excellent yields (87-91%).[2][3]

  • Acid Catalyst: The formation of the iminium ion is acid-catalyzed. An equimolar amount of a weak acid, like acetic acid, is crucial for efficient conversion.[2][4] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial attack by aniline.

Optimization Data
EntryReducing AgentAdditiveYield (%)Reference
1Sodium BorohydrideAcetic AcidLow[3][4]
2Sodium CyanoborohydrideAcetic AcidModerate-Good[4]
3 Sodium Triacetoxyborohydride Acetic Acid ~87% [2][5]

Table 2: Comparison of reducing agents for the reductive amination step. Sodium triacetoxyborohydride provides superior yields.

Detailed Protocol: Optimized Reductive Amination
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add N-[2-(2-thienyl)ethyl]-4-piperidinone (Precursor 1, 1.0 eq), aniline (1.2 eq), and dichloromethane (DCM).

  • Acid Addition: Add glacial acetic acid (1.0 eq) to the solution and stir for 20 minutes at room temperature.

  • Reducing Agent Addition: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 14-18 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography if necessary, but often the high purity allows it to be used directly in the next step.

Final Acylation to Produce Sufentanil

While the focus of this note is on the precursors, the final acylation step is included for completeness, as its efficiency is also key to the overall process yield.

Optimization Insights

This is a nucleophilic acyl substitution where the secondary amine of Precursor 2 attacks the electrophilic carbonyl of the acylating agent.

  • Acylating Agent: Both propionyl chloride and propanoic anhydride can be used with nearly identical and excellent yields (~95-97%).[3][4] Propionyl chloride is often chosen for its higher reactivity.

  • Base: A non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA, Hünig's base), is essential to scavenge the HCl byproduct generated when using an acyl chloride.[3][4] Using a nucleophilic base like pyridine can lead to side reactions.

Detailed Protocol: Optimized Acylation
  • Setup: Dissolve N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine (Precursor 2, 1.0 eq) in DCM in a round-bottom flask and cool in an ice bath.

  • Base Addition: Add DIPEA (2.0 eq).

  • Acylating Agent Addition: Add propionyl chloride (1.5 eq) dropwise to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up & Purification: Quench with water and separate the organic layer. Wash with NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. The final product, sufentanil, is then typically purified by crystallization or chromatography.

Conclusion

The efficient, high-yield synthesis of sufentanil precursors is readily achievable through a systematic, evidence-based approach to reaction optimization. By implementing a three-step sequence of N-alkylation using cesium carbonate in acetonitrile, reductive amination with sodium triacetoxyborohydride, and a final acylation , researchers can achieve an excellent overall yield (approaching 70%). These optimized protocols not only enhance efficiency but also simplify purification, making them ideal for the scalable production required in pharmaceutical development.

References

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE, 9(9), e108250. [Link]

  • 4-ANPP - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. OSTI.GOV. [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. National Center for Biotechnology Information. [Link]

  • Sobolev, V. G., et al. (2019). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. RSC Medicinal Chemistry. [Link]

  • Valdez, C. A., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Taylor & Francis Online. [Link]

  • European Union. (2023). L_2023027EN.01000101.xml. EUR-Lex. [Link]

  • Niemegeers, C. J. E., et al. (1976). Sufentanil, a Very Potent and Extremely Safe Intravenous Morphine-Like Compound in Mice, Rats, and Dogs. Arzneimittel-Forschung, 26(8), 1551-1556.
  • Cruz, S. L., et al. (2023). Fentanyl and other New Psychoactive Synthetic Opioids. Challenges to Prevention and Treatment. Revista de Investigación Clínica, 75(3), 93-104. [Link]

Sources

Application

Mastering the Analysis of Piperidine Intermediates: Advanced HPLC Methodologies and Protocols

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceutical compounds.[1] Its prevalence in drug candidates necessitates robust and reliable analytical m...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceutical compounds.[1] Its prevalence in drug candidates necessitates robust and reliable analytical methods to ensure the purity, stability, and enantiomeric integrity of piperidine-containing intermediates throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the versatility and resolution required for these often complex analyses.[1][2]

This comprehensive guide provides detailed application notes and protocols for the HPLC analysis of piperidine intermediates. Moving beyond a simple recitation of steps, this document delves into the causal relationships behind methodological choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to develop and validate their own robust HPLC methods.

The Analytical Challenge: The Chemical Nature of Piperidine

Piperidine and its simpler derivatives present a unique set of analytical challenges. As a saturated heterocycle, the piperidine ring itself lacks a UV chromophore, rendering it invisible to standard HPLC-UV detectors.[1][3] Furthermore, the basic nature of the piperidine nitrogen can lead to undesirable peak tailing and poor chromatographic performance on traditional silica-based columns due to strong interactions with acidic silanol groups. Finally, many piperidine intermediates are chiral, meaning their enantiomers can have vastly different pharmacological and toxicological profiles, making enantioselective separation a critical requirement.[3][4]

This guide will address these challenges systematically, providing detailed protocols for:

  • Reversed-Phase HPLC (RP-HPLC) with Pre-Column Derivatization: For the quantitative analysis of achiral piperidine intermediates or those lacking a native chromophore.

  • Chiral HPLC: For the critical separation of enantiomeric piperidine intermediates.

  • Stability-Indicating Method Development: To ensure that the analytical method can accurately quantify the intermediate in the presence of its potential degradation products.

Part 1: Quantitative Analysis of Achiral Piperidine Intermediates by RP-HPLC

Reversed-phase HPLC is the workhorse of pharmaceutical analysis, prized for its robustness and wide applicability.[1] For piperidine intermediates that either possess a native UV chromophore or have been chemically modified to include one, RP-HPLC provides excellent resolution and quantitative performance.

Core Principle: Pre-Column Derivatization for UV Detection

For simple piperidines lacking a chromophore, a pre-column derivatization step is essential to render them detectable by UV-Vis.[1] This involves reacting the piperidine with a "tagging" reagent that imparts a strongly UV-absorbing moiety to the molecule. A widely used and effective reagent for this purpose is 4-toluenesulfonyl chloride (tosyl chloride).[1][5] The reaction, a nucleophilic attack by the piperidine nitrogen on the sulfonyl chloride, forms a stable sulfonamide derivative with a strong UV absorbance around 230 nm.[1]

Piperidine Piperidine (No Chromophore) Reaction + Piperidine->Reaction TosylChloride 4-Toluene Sulfonyl Chloride (Derivatizing Agent) TosylChloride->Reaction Base Basic Buffer (e.g., NaHCO3) Base->Reaction Product Tosyl-Piperidine (UV-Active Derivative) HPLC RP-HPLC-UV Analysis Product->HPLC Reaction->Product Derivatization

Caption: Pre-column derivatization workflow for HPLC-UV analysis.

Detailed Protocol: Quantification of Piperidine via Derivatization with 4-Toluene Sulfonyl Chloride

This protocol provides a robust method for the quantification of piperidine in a bulk drug substance.[5]

1. Reagents and Materials:

  • Piperidine reference standard

  • 4-Toluene sulfonyl chloride (Tosyl Chloride)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid

  • Sodium Bicarbonate

  • Volumetric flasks, pipettes, and vials

2. Chromatographic Conditions:

ParameterConditionRationale
HPLC Column Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalentA C18 stationary phase provides the necessary hydrophobicity to retain the derivatized piperidine.[1][5]
Mobile Phase Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v)The acidic mobile phase ensures protonation of any residual basic compounds and minimizes interactions with silanol groups, leading to improved peak shape.[5] Acetonitrile is a common organic modifier providing good elution strength.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[5]
Detection UV at ~230 nmThis wavelength corresponds to the absorbance maximum of the tosyl derivative, ensuring high sensitivity.[1]
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times.[5][7]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

3. Solution Preparation:

  • Standard Stock Solution: Accurately prepare a stock solution of piperidine in a suitable solvent (e.g., dilute HCl or mobile phase).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.44-53.33 μg/mL).[5]

4. Derivatization Procedure:

  • To an aliquot of the standard or sample solution in a vial, add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction and neutralize the HCl byproduct.[1]

  • Add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).

  • Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.[1]

  • Cool the mixture to room temperature.

  • Dilute the final solution with the mobile phase to the desired concentration and transfer to an HPLC vial.

5. Analysis and Quantification:

  • Inject the calibration standards, followed by the derivatized sample preparations.

  • Construct a calibration curve by plotting the peak area of the tosyl-piperidine derivative against the concentration of the piperidine standards.

  • Determine the concentration of piperidine in the sample from the calibration curve.

6. Method Validation Parameters: A validated method for this type of analysis would typically exhibit the following performance characteristics:

ParameterTypical ValueReference
Linearity (r²) > 0.999[5]
Accuracy (% Recovery) 98 - 102%[5]
Precision (%RSD) < 2%[5]
Limit of Detection (LOD) ~0.15 µg/mL[5]
Limit of Quantification (LOQ) ~0.44 µg/mL[5]

Part 2: Enantioselective Analysis by Chiral HPLC

For chiral piperidine intermediates, separating and quantifying the individual enantiomers is a regulatory and safety imperative.[3][4] Chiral HPLC, particularly using polysaccharide-based chiral stationary phases (CSPs), is the most powerful and widely used technique for this purpose.[3][8]

Core Principle: Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, create a chiral environment within the column.[3][9][10] Enantiomers interact differently with the chiral selectors of the stationary phase through a combination of forces including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[10] This differential interaction results in different retention times, allowing for their separation.

The choice of mobile phase is critical in chiral separations. Normal-phase conditions (e.g., hexane/alcohol mixtures) are often preferred for polysaccharide CSPs as they promote the interactions necessary for chiral recognition.[3]

cluster_0 Chiral Method Selection Start Racemic Piperidine Intermediate Decision Sufficient Concentration & UV Chromophore? Start->Decision Direct Direct Chiral HPLC Analysis Decision->Direct Yes Indirect Indirect Chiral HPLC (via Derivatization) Decision->Indirect No cluster_1 Forced Degradation Workflow cluster_conditions Stress Conditions (ICH Q1A) Start Piperidine Intermediate (API) Stress Apply Stress Conditions Start->Stress Analysis Analyze by HPLC-UV/PDA Stress->Analysis Acid Acidic (e.g., HCl) Base Basic (e.g., NaOH) Oxidative Oxidative (e.g., H₂O₂) Thermal Thermal (e.g., 70°C) Photolytic Photolytic (UV/Vis Light) Evaluation Evaluate Peak Purity & Resolution of Degradants Analysis->Evaluation Result Stability-Indicating Method Evaluation->Result

Sources

Method

Scale-up process for 4-(Methoxymethyl)-N-phenylpiperidin-4-amine production

An Application Note and Protocol from the Desk of a Senior Application Scientist Topic: Scale-up Process for 4-(Methoxymethyl)-N-phenylpiperidin-4-amine Production Abstract This document provides a comprehensive guide to...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Topic: Scale-up Process for 4-(Methoxymethyl)-N-phenylpiperidin-4-amine Production

Abstract

This document provides a comprehensive guide to the process development and scale-up synthesis of 4-(methoxymethyl)-N-phenylpiperidin-4-amine, a key intermediate in pharmaceutical development. The piperidine scaffold is a privileged structure in medicinal chemistry, and robust methods for its synthesis on a large scale are critical.[1][2] This guide moves beyond a simple recitation of steps, delving into the rationale behind the chosen synthetic strategy, critical process parameters (CPPs), and the implementation of Process Analytical Technology (PAT) for ensuring quality and consistency.[3][4] The protocols provided are designed to be self-validating, offering a clear pathway from laboratory-scale proof-of-concept to pilot-plant production.

Introduction and Strategic Overview

The target molecule, 4-(methoxymethyl)-N-phenylpiperidin-4-amine, possesses a 4,4-disubstituted piperidine core. This structural motif is found in numerous biologically active compounds, including potent analgesics and CNS-targeting agents.[5][6][7] The primary challenge in its synthesis is the controlled, selective formation of the C-N bond between the piperidine nitrogen and the phenyl group, without competing reactions at the 4-amino position.

Our synthetic strategy is a convergent, two-stage process designed for scalability, safety, and efficiency. It avoids hazardous reagents like diethylaluminum cyanide and focuses on well-established, catalytically driven transformations.[8]

  • Stage 1: Synthesis of the Core Intermediate. A protected form of 4-amino-4-(methoxymethyl)piperidine is synthesized. The use of a tert-butyloxycarbonyl (Boc) protecting group on the exocyclic amine is a strategic choice to prevent diarylation and other side reactions during the subsequent N-arylation step.[9][10]

  • Stage 2: Palladium-Catalyzed N-Arylation. The protected intermediate is coupled with an appropriate aryl halide using a Buchwald-Hartwig amination reaction. This palladium-catalyzed method is renowned for its high functional group tolerance, excellent yields, and broad substrate scope, making it superior to harsher methods like the Goldberg reaction or traditional nucleophilic aromatic substitution for this transformation.[11][12]

The overall workflow is depicted below.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: N-Arylation & Deprotection SM 4-Piperidone Precursor INT1 Protected 4-Amino-4- (methoxymethyl)piperidine (Key Intermediate) SM->INT1 Multi-step Synthesis (e.g., Strecker/Alkylation) INT1_ref Key Intermediate PROT_PROD Protected Final Product INT1_ref->PROT_PROD Buchwald-Hartwig Amination (Pd-catalyzed) AH Aryl Halide (e.g., Bromobenzene) AH->PROT_PROD FINAL_PROD 4-(Methoxymethyl)-N- phenylpiperidin-4-amine (Final Product) PROT_PROD->FINAL_PROD Deprotection (if required)

Caption: Proposed two-stage synthetic workflow for scale-up.

Part I: Laboratory-Scale Synthesis (Proof-of-Concept)

This section details the synthesis of the N-arylated product on a gram scale. The focus here is on validating the chosen route and establishing baseline parameters for yield and purity.

Principle: The Buchwald-Hartwig Amination

The key C-N bond-forming step utilizes a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amide complex. Reductive elimination then yields the desired N-aryl piperidine and regenerates the Pd(0) catalyst, allowing the cycle to continue.[11] The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands (e.g., Xantphos) stabilize the palladium center and facilitate the reductive elimination step.[9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmideComplex Palladium Amide Complex OxAdd->AmideComplex + R₂NH - HX ProductComplex Product Complex AmideComplex->ProductComplex Reductive Elimination ProductComplex->Pd0 Ar-NR₂

Sources

Application

Handling and storage safety data sheet (SDS) for fentanyl precursors

Application Note: Safe Handling, Storage, and Containment of Fentanyl Precursors (NPP & 4-ANPP) Executive Summary & Scope This application note supersedes standard Safety Data Sheets (SDS) by providing an operational fra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling, Storage, and Containment of Fentanyl Precursors (NPP & 4-ANPP)

Executive Summary & Scope

This application note supersedes standard Safety Data Sheets (SDS) by providing an operational framework for the handling of N-Phenethyl-4-piperidinone (NPP) and 4-Anilino-N-phenethylpiperidine (4-ANPP) .

While these precursors possess lower immediate toxicity than fentanyl itself, they are Schedule II immediate precursors (US DEA) and critical control points in preventing accidental high-potency active pharmaceutical ingredient (HPAPI) synthesis. This protocol treats these agents with Occupational Exposure Band (OEB) 4 standards to mitigate cross-contamination risks and unknown chronic toxicity profiles.

Target Analytes:

  • NPP: CAS #39742-60-4 | Hazard:[1][2] Corrosive, Acute Toxicity (Oral).

  • 4-ANPP: CAS #21409-26-7 | Hazard:[3][4] Respiratory Sensitizer (Suspected), Precursor Control.

Engineering Controls & Containment Strategy

The primary defense against precursor exposure is not PPE, but engineering isolation . We utilize a "Lines of Defense" (LOD) approach.

The Containment Hierarchy

Do not handle these powders on an open bench.

  • Primary Containment: Powder handling must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) .

  • Negative Pressure: The lab suite should maintain a negative pressure differential (-0.05 inches of water column) relative to the corridor.

  • HEPA Filtration: All exhaust must be double-HEPA filtered before release.

Visualization: Hierarchy of Controls

ContainmentHierarchy Hazard Fentanyl Precursor (NPP / 4-ANPP) Elimination Elimination/Substitution (Not possible in synthesis/analysis) Hazard->Elimination Engineering Engineering Controls (Isolators, Neg Pressure, HEPA) Elimination->Engineering Primary Defense Admin Admin Controls (SOPs, Access Control, Training) Engineering->Admin PPE PPE (Tychem Suit, Double Gloves, PAPR) Admin->PPE Worker Researcher Safety PPE->Worker Last Line of Defense

Caption: The Hierarchy of Controls prioritizes engineering isolation over PPE. PPE is the final, not the first, barrier.

Personal Protective Equipment (PPE) Matrix

PPE selection is determined by the specific operation. Standard lab coats are insufficient .

OperationRespiratory ProtectionDermal ProtectionEye/Face Protection
Receipt & Storage (Sealed containers)N95 Respirator (Optional but recommended)Nitrile Gloves (Single layer, 5 mil)Safety Glasses with Side Shields
Weighing / Transfer (Solids)PAPR (Powered Air Purifying Respirator) or N100Double Gloving: 1. Inner: Nitrile (Bright color)2. Outer: Extended Cuff NitrileChemical Splash Goggles + Face Shield (if outside isolator)
Solution Prep (Liquids)P100 Half-Face RespiratorDouble Nitrile GlovesSafety Goggles
Spill Cleanup (>1g)SCBA or PAPRTychem® 2000 Suit (Impermeable)Full Facepiece Respirator

Critical Protocol: Never use alcohol-based hand sanitizers if skin exposure is suspected. Alcohol increases the dermal absorption of lipophilic opioids and precursors [1].

Operational Protocols

Protocol A: Receipt and Storage

Objective: Maintain Chain of Custody and prevent unauthorized access.

  • Inspection: Upon receipt, inspect the outer package for white powder residue before opening. Use a UV light (365nm); some precursors fluoresce, aiding detection of breaches.

  • Inventory: Log into the Controlled Substance Inventory System (CSIS) immediately.

  • Storage:

    • Store in a UL-rated Class 5 safe or steel cabinet.

    • Segregate NPP and 4-ANPP from strong oxidizers.

    • Temperature: Ambient (15–25°C), protected from light.

Protocol B: Weighing and Transfer (The "Red Zone")

Objective: Transfer solid precursor without aerosolization.

  • Pre-Work Validation (Self-Validating Step):

    • Surrogate Test: Before handling the precursor, place a small amount of Naproxen Sodium or Lactose in the isolator. Perform a mock transfer.

    • Check: Swab the exterior of the transfer port. If the surrogate is detected outside, the containment is breached. Do not proceed.

  • Setup: Place a balance inside the isolator. Line the work surface with plastic-backed absorbent pads.

  • Anti-Static Measures: Use an ionizing bar. Static charge can cause precursor powder to "jump" and aerosolize.

  • Weighing:

    • Open the stock container only inside the isolator.

    • Weigh into a tared vial.

    • Wipe the exterior of the new vial with a deactivating wipe (see Section 5) before removing it from the isolator.

Deactivation and Waste Management

Fentanyl precursors are resistant to hydrolysis but susceptible to oxidative degradation . Simple water or soap is effective for removal but does not destroy the molecule.

The Gold Standard Deactivator:

  • Formula: Peracetic Acid (PAA) solution (~5%) or Acidified Bleach (pH < 5).

  • Mechanism: Oxidative cleavage of the piperidine ring or N-dealkylation [2].

Visualization: Decontamination Workflow

DeconWorkflow Spill Precursor Spill/Residue Absorb 1. Physical Removal (Damp Wipe/HEPA Vac) Spill->Absorb Minimize Dust Oxidize 2. Chemical Oxidation (Peracetic Acid 5%) Absorb->Oxidize Wait 3. Contact Time (Minimum 15 Mins) Oxidize->Wait Critical Step Clean 4. Soap & Water Rinse (Remove Corrosives) Wait->Clean Verify 5. Verification (Surface Swab/UV) Clean->Verify

Caption: Effective decontamination requires physical removal followed by chemical oxidation and sufficient contact time.[5]

Waste Disposal[7][8]
  • Solid Waste: All gloves, wipes, and pads must be placed in a rigid, sealable container labeled "Hazardous Waste - Toxic/Controlled."

  • Liquid Waste: Adjust pH to neutral (7.0) after oxidation treatment before disposal via chemical waste stream.

  • Denaturing: For DEA compliance, small amounts of residual precursor should be mixed with an irreversible binding agent (e.g., activated carbon or "RxDestroyer") before disposal [3].

Emergency Response

Accidental Exposure
  • Inhalation: Remove victim to fresh air immediately. Do not perform mouth-to-mouth resuscitation (risk of secondary exposure). Use a bag-valve mask.

  • Dermal:

    • Do NOT use hand sanitizer, bleach, or alcohol (enhances absorption).[6]

    • Wash with copious amounts of cool water and soap for 15 minutes.

  • Antidote: While precursors are less potent, Naloxone (Narcan) should be available in the lab. If opioid-like symptoms (respiratory depression, pinpoint pupils) appear, administer Naloxone immediately [4].

Spill Cleanup (>100 mg)
  • Evacuate the immediate area.

  • Don PPE: Double gloves, Tychem suit, PAPR.

  • Cover: Gently cover the powder with an absorbent pad dampened with Peracetic Acid solution to prevent dust.

  • Wait: Allow 15 minutes for oxidation.

  • Collect: Scoop up material and place in double-sealed hazardous waste bags.

References

  • Centers for Disease Control and Prevention (CDC). (2024). Fentanyl: Emergency Responders at Risk. NIOSH Workplace Safety and Health Topics. [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Remediation of Fentanyl Contaminated Indoor Environments. EPA Research Highlights. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Preventing Occupational Exposure to Fentanyl and Other Opioids. DHHS (NIOSH) Publication No. 2019-122. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing side reactions during methoxymethyl group introduction

The following guide serves as a specialized Technical Support Center for the introduction of the Methoxymethyl (MOM) protecting group. It is designed to troubleshoot and prevent specific side reactions commonly encounter...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the introduction of the Methoxymethyl (MOM) protecting group. It is designed to troubleshoot and prevent specific side reactions commonly encountered in advanced organic synthesis.

Ticket Status: Open | Topic: Preventing Side Reactions | Level: Advanced

Critical Safety & Reagent Integrity (The "Hidden" Side Reaction)

Before addressing synthetic side reactions, we must address the safety side reaction : the formation of Bis(chloromethyl)ether (BCME).

The Hazard: Commercial or in-situ prepared MOM-Cl (Chloromethyl methyl ether) often contains BCME, a volatile Group 1 carcinogen formed via the reaction of formaldehyde and HCl.

  • Detection: If your MOM-Cl solution turns yellow or fumes excessively, HCl concentration is high, increasing BCME risk.

  • Prevention: Never prepare MOM-Cl from formaldehyde/HCl if avoidable. Use the Acid-Catalyzed Acetal Exchange (Method B) described below to avoid generating free MOM-Cl entirely.

Decision Matrix: Selecting the Right Protocol

Do not default to NaH/MOM-Cl. Use this logic flow to minimize side reactions before they start.

MOM_Decision_Tree Start Substrate Analysis Sens Is substrate Base-Sensitive? Start->Sens AcidSens Is substrate Acid-Sensitive? Sens->AcidSens No MethodB Method B: Methylal/P2O5 (Green/Safe) Sens->MethodB Yes (Base Sensitive) Hetero Contains Heterocycles/Amines? AcidSens->Hetero No (Acid Stable) MethodA Method A: DIPEA/MOM-Cl (Standard) AcidSens->MethodA Yes (Acid Sensitive) Hetero->MethodA Yes (Avoid N-Alkylation) Hetero->MethodB No (Standard Alcohol) MethodC Method C: NaH/MOM-Cl (High Reactivity) MethodA->MethodC If conversion < 50%

Figure 1: Protocol Selection Logic. Note that Method B (Methylal) avoids the use of carcinogenic MOM-Cl but requires acid stability.

Troubleshooting Side Reactions

Issue 1: N-Alkylation of Heterocycles or Amines

Symptom: You observe a new spot on TLC with different polarity, and NMR shows MOM signals but the OH proton is still present (or multiple MOM groups added). Mechanism: MOM-Cl is a "hard" electrophile. In the presence of strong bases (NaH), deprotonated nitrogen atoms in imidazoles, pyrimidines, or secondary amines become competitive nucleophiles.

Corrective Actions:

  • Switch Base: Replace NaH with DIPEA (Hünig's Base) . DIPEA is non-nucleophilic and sufficiently basic to scavenge HCl but not strong enough to fully deprotonate many amide/amine protons, reducing their nucleophilicity [1].

  • Transient Protection: If the amine is primary, it must be protected (e.g., Boc, Cbz) prior to MOM introduction.

  • Chelation Control: For substrates with proximal heteroatoms, the metal ion (Na+ from NaH) can coordinate between the alkoxide and the nitrogen, directing the electrophile to the wrong site. Use crown ethers (15-crown-5) to sequester Na+ if you must use NaH.

Issue 2: C-Alkylation (Friedel-Crafts)

Symptom: Substrates with electron-rich aromatic rings (phenols, indoles) show substitution on the ring rather than (or in addition to) the oxygen. Mechanism: The oxonium ion intermediate generated from MOM-Cl is a potent electrophile capable of Electrophilic Aromatic Substitution (EAS).

Corrective Actions:

  • Solvent Switch: Avoid polar aprotic solvents (DMF) which stabilize the separated ion pair, making the electrophile more aggressive. Use DCM (Dichloromethane) or Toluene .

  • Base Choice: Use K2CO3 in Acetone . The heterogeneous nature of this reaction slows down the generation of the phenoxide anion, favoring O-alkylation over C-alkylation due to charge control.

  • Temperature: Conduct the addition at 0°C or -10°C . C-alkylation has a higher activation energy than O-alkylation.

Issue 3: Regioselectivity Failure (Primary vs. Secondary)

Symptom: You intended to protect a primary alcohol in the presence of a secondary one, but obtained a mixture.

Corrective Actions:

  • Steric Modulation: Standard MOM-Cl is small. Switch to MOM-Br (generated in situ) or use bulky bases.

  • Method B (Methylal): The acid-catalyzed exchange (Fuji Method) is thermodynamically controlled and often favors the less hindered primary alcohol more effectively than the kinetically controlled MOM-Cl reaction [2].

Comparative Data: Base Performance

Base ReagentpKa (Conj. Acid)Risk of N-AlkylationRisk of Elimination (HCHO)Recommended For
DIPEA (Hünig's) ~10.7LowLowStandard alcohols , acid-sensitive groups.
NaH ~35HighHighSterically hindered 2°/3° alcohols only.
K2CO3 ~10.3LowLowPhenols (prevents C-alkylation).
2,6-Lutidine ~6.7Very LowLowHighly base-sensitive substrates.

Validated Experimental Protocols

Protocol A: Standard DIPEA/MOM-Cl (For General Alcohols)

Best for: Primary/Secondary alcohols, acid-sensitive substrates.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base: Add DIPEA (3.0 equiv) and cool to 0°C .

  • Addition: Add MOM-Cl (2.0 equiv) dropwise over 10 minutes. Caution: Fuming.

  • Reaction: Allow to warm to RT. Stir 2–4 hours.

  • Quench: Add saturated NH4Cl solution. (Destroys unreacted MOM-Cl).

  • Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove DIPEA), then NaHCO3.

  • Purification: Flash chromatography. Note: MOM ethers are stable on silica, but ensure the silica is not overly acidic.

Protocol B: The "Fuji" Method (Methylal/P2O5)

Best for: Large scale, safety-critical workflows, avoiding MOM-Cl carcinogens. Reference: Fuji et al., Synthesis 1975 [3].

  • Setup: Flask with mechanical stirring (slurry can be thick).

  • Reagents: Dissolve alcohol (1.0 equiv) in Dimethoxymethane (Methylal) . This acts as both reagent and solvent.

  • Catalyst: Add P2O5 (Phosphorus Pentoxide) (1.5 to 2.0 equiv) in portions at RT.

  • Mechanism: P2O5 acts as a Lewis acid and dehydrating agent, driving the equilibrium toward the acetal.

  • Reaction: Stir vigorously for 30–60 minutes.

  • Quench: Pour into ice-cold saturated Na2CO3 . (Exothermic!).

  • Workup: Extract with Et2O.

  • Advantage: No BCME formation; high yield for primary alcohols.

Mechanism of Action & Side Pathways[1]

MOM_Mechanism MOMCl MOM-Cl Oxonium Oxonium Ion (CH3-O=CH2+) MOMCl->Oxonium -Cl (Spontaneous) Product MOM Ether (R-O-MOM) Oxonium->Product Side_N Side Rxn: N-Alkylation Oxonium->Side_N Side_C Side Rxn: C-Alkylation Oxonium->Side_C Substrate Substrate (R-OH / R-NH2) Substrate->Product Path A: O-Attack (Desired) Base: DIPEA Substrate->Side_N Path B: N-Attack (Undesired) Base: NaH Substrate->Side_C Path C: Ring Attack Solvent: Polar

Figure 2: Mechanistic divergence. The "Hard" Oxonium ion indiscriminately attacks the most electron-rich center available. Controlling the base and solvent directs this path.

References

  • Stork, G., & Takahashi, T. (1977). Chiral synthesis of prostaglandins (PGE1) from D-glucose. Journal of the American Chemical Society, 99(4), 1275-1276. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Referencing general stability and selectivity profiles).
  • Fuji, K., Nakano, S., & Fujita, E. (1975). An Improved Method for Methoxymethylation of Alcohols under Mild Acidic Conditions. Synthesis, 1975(4), 276-277. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Bis(chloromethyl) ether. [Link]

Optimization

Technical Support Center: Troubleshooting Low Yields in N-phenylpiperidin-4-amine Acylation Steps

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the acylation of N-phenylpiperidin-4-a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the acylation of N-phenylpiperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: My acylation of N-phenylpiperidin-4-amine is resulting in very low yields. What are the potential causes and how can I improve it?

Technical Answer and Troubleshooting Guide:

Low yields in the acylation of N-phenylpiperidin-4-amine can stem from several factors, ranging from suboptimal reaction conditions to reagent quality. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

1. Incomplete Reaction:

  • Insufficient Reaction Time or Temperature: Amide bond formation can be slow, especially with less reactive acylating agents or due to steric hindrance from the bulky phenyl and piperidine groups.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after a significant amount of time, consider extending the reaction time or gradually increasing the temperature.[2]

  • Poor Reagent Reactivity:

    • Acylating Agent: The reactivity of the acylating agent is critical. Acyl chlorides are generally more reactive than acid anhydrides, which are in turn more reactive than carboxylic acids requiring a coupling agent.[][4] If using a less reactive agent, switching to a more potent one, like an acyl chloride, can significantly improve yields.[][4]

    • Amine Nucleophilicity: While the secondary amine of the piperidine ring is nucleophilic, its reactivity can be influenced by the steric bulk of the N-phenyl group.

2. Side Reactions:

  • Hydrolysis of the Acylating Agent: Acylating agents, particularly acyl chlorides and anhydrides, are highly susceptible to hydrolysis in the presence of water.[2][5] This side reaction consumes the acylating agent and forms the corresponding carboxylic acid, reducing the amount available for the desired reaction.

    • Troubleshooting: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering.[2]

  • Di-acylation: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, di-acylation of the primary amine can occur if the starting material is not N-phenylated. However, with N-phenylpiperidin-4-amine, this is not a concern.

  • Reaction with Solvent: Nucleophilic solvents like alcohols can compete with the amine in reacting with the acylating agent.[6] It is advisable to use inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[6]

3. Suboptimal Reagent Stoichiometry and Addition:

  • Incorrect Equivalents: Ensure the correct stoichiometry of reactants. A slight excess of the acylating agent (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.

  • Order of Addition: The order of reagent addition can be crucial. It is generally recommended to add the acylating agent dropwise to a cooled solution of the amine and a base.[6] This helps to control the reaction exotherm and minimize side reactions.

4. Ineffective Base:

  • Base Strength and Type: A base is required to neutralize the acid (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4][7] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. The choice of base can impact the reaction rate and yield. For sterically hindered amines, a non-nucleophilic, hindered base like DIPEA may be preferable.

  • Insufficient Amount of Base: At least one equivalent of base is required to neutralize the acid byproduct. Using a slight excess (e.g., 1.2-1.5 equivalents) is common practice.

Troubleshooting Workflow:

Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion reagent_quality Verify Reagent Quality start->reagent_quality incomplete Incomplete Reaction check_completion->incomplete Starting Material Present side_reactions Investigate Side Reactions check_completion->side_reactions No Starting Material, Low Product optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions Increase Time/Temp or Use More Reactive Acylating Agent side_reactions->optimize_conditions Use Anhydrous Conditions, Inert Solvent, or Optimize Base reagent_quality->optimize_conditions Use Fresh/Pure Reagents success Improved Yield optimize_conditions->success

Caption: A logical workflow for troubleshooting low yields.

Q2: I am observing multiple spots on my TLC plate, including unreacted starting material and an unknown byproduct. What could this byproduct be?

Technical Answer and Troubleshooting Guide:

The presence of multiple spots on a TLC plate indicates a complex reaction mixture. Besides unreacted N-phenylpiperidin-4-amine, the most common byproduct is the carboxylic acid derived from the hydrolysis of your acylating agent.

1. Hydrolysis of the Acylating Agent:

  • Cause: As mentioned previously, acyl chlorides and anhydrides readily react with water to form the corresponding carboxylic acid.[2][5] This carboxylic acid will appear as a separate spot on the TLC plate, often with a different Rf value than the starting amine and the desired amide product.

  • Identification: The byproduct can often be identified by co-spotting the reaction mixture with a known sample of the corresponding carboxylic acid. Alternatively, LC-MS analysis can confirm its identity.

  • Prevention: The most effective preventative measure is to ensure strictly anhydrous reaction conditions.[2]

2. O-Acylation if using a coupling agent with a carboxylic acid:

  • If you are using a carboxylic acid and a coupling agent like DCC (dicyclohexylcarbodiimide), an O-acylisourea intermediate is formed.[8] While this is a reactive intermediate that leads to the desired amide, under certain conditions, it can be observed or lead to other byproducts.

3. Impurities in Starting Materials:

  • N-phenylpiperidin-4-amine: Ensure the purity of your starting amine. Impurities present in the starting material will carry through the reaction and appear on the TLC plate.[2] Purification of the starting amine by recrystallization or column chromatography may be necessary.[9]

  • Acylating Agent: Similarly, the acylating agent should be of high purity.

Reaction Mechanism and Potential Side Reaction:

Acylation and Side Reaction cluster_main Main Acylation Reaction cluster_side Side Reaction: Hydrolysis Amine N-phenylpiperidin-4-amine (Nucleophile) Product Desired Amide Product Amine->Product Acylation AcylatingAgent Acyl Halide/Anhydride (Electrophile) AcylatingAgent->Product Water Water (Nucleophile) CarboxylicAcid Carboxylic Acid Byproduct Water->CarboxylicAcid Hydrolysis AcylatingAgent2 Acyl Halide/Anhydride AcylatingAgent2->CarboxylicAcid

Caption: Desired acylation versus the hydrolysis side reaction.

Q3: My reaction seems to stall and never goes to completion, even with extended reaction times. What could be the issue?

Technical Answer and Troubleshooting Guide:

A stalled reaction suggests an equilibrium has been reached or a crucial component has been consumed or deactivated.

1. Reversible Reaction/Equilibrium:

  • While amide formation is generally favorable, under certain conditions, the reverse reaction (hydrolysis) can occur, especially if water is present.[10][11]

  • Troubleshooting: Ensure the removal of byproducts that could shift the equilibrium. The use of a base is critical to neutralize the acid formed, driving the reaction forward.[4][7] Molecular sieves can be added to the reaction mixture to scavenge any trace amounts of water.[12]

2. Deactivation of the Amine:

  • Protonation: If the base is not effective or is present in an insufficient amount, the HCl or other acidic byproduct generated will protonate the starting amine. The resulting ammonium salt is not nucleophilic and will not react with the acylating agent.

    • Troubleshooting: Ensure at least a stoichiometric amount of a suitable base is used. Adding the base before the acylating agent can be beneficial.

3. Degradation of Reagents:

  • Acylating Agent: Highly reactive acylating agents can degrade over time, especially if not stored properly. Using a fresh bottle or redistilling/recrystallizing the acylating agent may be necessary.[2]

  • Coupling Agents: If using a coupling agent (e.g., HATU, EDC), these reagents can also degrade upon exposure to moisture.[2]

4. Steric Hindrance:

  • The N-phenyl group on the piperidine ring introduces significant steric bulk around the nitrogen atom.[1][13] This can slow down the rate of acylation, especially with bulky acylating agents.

    • Troubleshooting: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Alternatively, using a less sterically demanding acylating agent could be beneficial.

Table 1: Recommended Solvents and Bases for Acylation

SolventPropertiesRecommended Base(s)
Dichloromethane (DCM)Inert, good solubility for many organicsTriethylamine (TEA), Pyridine, DIPEA
Tetrahydrofuran (THF)Inert, good solventTriethylamine (TEA), DIPEA
TolueneInert, allows for higher reaction temperaturesTriethylamine (TEA), Pyridine
Acetonitrile (MeCN)Polar aprotic, generally inertTriethylamine (TEA), DIPEA

Experimental Protocols

General Protocol for the Acylation of N-phenylpiperidin-4-amine:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-phenylpiperidin-4-amine (1.0 eq) and a suitable anhydrous solvent (e.g., DCM, 10 mL/mmol of amine).

  • Base Addition: Add a suitable base (e.g., triethylamine, 1.2 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.[6][9]

References

  • Chemistry Steps. (2020, February 26). Hydrolysis of Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.3. Reactions of amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amides. Retrieved from [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY.
  • National Center for Biotechnology Information. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.... Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted aniline from the synthesized product, 4-(Methoxymethyl)-N-ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted aniline from the synthesized product, 4-(Methoxymethyl)-N-phenylpiperidin-4-amine. We will move beyond simple procedural lists to explain the underlying chemical principles that govern each separation technique, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Core Concept: The Basicity Dilemma

The central challenge in this purification is not merely separating two amines, but separating them when the desired product is significantly more basic than the impurity. A simple acid wash, often the go-to method for removing basic impurities, is complicated by this fact.

  • Aniline: An aromatic primary amine, aniline is a weak base. Its conjugate acid, the anilinium ion, has a pKa of approximately 4.6.[1][2][3][4] This means that in an aqueous solution with a pH below 4.6, aniline will be predominantly in its protonated, water-soluble salt form.

  • 4-(Methoxymethyl)-N-phenylpiperidin-4-amine (Product): This molecule contains two nitrogen atoms with vastly different basicities.

    • The N-phenyl nitrogen is a secondary aromatic amine, and its basicity is comparable to, or even weaker than, aniline due to steric hindrance and electronic effects.

    • The piperidine nitrogen is an aliphatic tertiary amine. Aliphatic amines are much stronger bases than aromatic amines. The pKa of the conjugate acid of a similar structure, cyclohexylamine, is 10.66.[3] We can therefore estimate the pKaH of our product's piperidine nitrogen to be in the range of 9-11.

This large difference in basicity (pKaH ~10 for the product vs. pKaH ~4.6 for aniline) is the key to a successful separation. A simple wash with dilute acid (e.g., pH 1-2) would protonate both compounds, rendering the technique non-selective. Instead, we must exploit the pH window between their respective pKa values.

CompoundFunctional GroupEstimated pKa of Conjugate Acid (pKaH)Behavior at pH 7
Aniline (Impurity) Primary Aromatic Amine~4.6[1][2][4]Predominantly neutral (free base)
Product Tertiary Aliphatic Amine~9 - 11Predominantly protonated (salt form)

Troubleshooting and FAQs

Q1: Why can't I just use a simple 1M HCl wash to remove the aniline?

A wash with a strong acid like 1M HCl will create a highly acidic aqueous phase (pH < 1). At this pH, both the product's highly basic piperidine nitrogen (pKaH ~10) and the aniline's weakly basic nitrogen (pKaH ~4.6) will be fully protonated. Consequently, both your product and the aniline impurity will form water-soluble salts and partition into the aqueous layer, resulting in no separation and potential loss of your product.

Q2: What is the most reliable method for removing aniline using liquid-liquid extraction?

A multi-step, pH-controlled liquid-liquid extraction is the most effective strategy. This method carefully manipulates the pH of the aqueous phase to selectively protonate the product, leaving the aniline as a neutral, organic-soluble free base.

start Crude Product in Organic Solvent (e.g., DCM/EtOAc) wash1 Wash with pH 7.0-7.5 Phosphate Buffer start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer: Protonated Product Salt (Water Soluble) sep1->aq1 Product org1 Organic Layer: Aniline (Free Base) sep1->org1 Impurity basify Adjust Aqueous Layer to pH > 12 with NaOH aq1->basify wash_org Wash with Brine, Dry (Na2SO4), Evaporate org1->wash_org aniline_waste Aniline Waste wash_org->aniline_waste extract_prod Extract with Fresh Organic Solvent (x3) basify->extract_prod sep2 Combine & Separate extract_prod->sep2 aq2 Aqueous Waste sep2->aq2 org2 Organic Layer: Pure Product (Free Base) sep2->org2 finish Wash with Brine, Dry (Na2SO4), Evaporate org2->finish final_prod Pure Product finish->final_prod

Caption: Workflow for pH-controlled liquid-liquid extraction.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Selective Protonation: Transfer the organic solution to a separatory funnel. Wash the organic layer with a phosphate buffer solution adjusted to a pH of 7.0-7.5. At this pH, the highly basic piperidine nitrogen of your product will be protonated, forming a water-soluble salt, while the much less basic aniline remains as a neutral free base.

  • First Separation: Carefully separate the two layers. The aqueous layer now contains your product as a salt, and the organic layer contains the unreacted aniline.[5][6]

  • Impurity Removal: The organic layer containing the aniline can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to be discarded or recovered separately.

  • Product Liberation: Return the aqueous layer (containing your product salt) to the separatory funnel. Slowly add a 1M or 2M sodium hydroxide (NaOH) solution to raise the pH to >12. This deprotonates the piperidine nitrogen, converting your product back into its neutral, organic-soluble free base form.

  • Product Extraction: Extract the basified aqueous layer three times with fresh portions of DCM or EtOAc.

  • Final Workup: Combine the organic extracts, wash with brine to remove residual salts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Q3: Is column chromatography a good option, and how should I approach it?

Yes, column chromatography is an excellent alternative, especially if the extraction method proves insufficient. However, purifying amines on standard silica gel can be problematic due to their basicity.[7][8]

Chromatography MethodProsConsBest For
Standard Silica Gel Readily available, inexpensive.Strong interaction with basic amines causes peak tailing and potential product loss.[8][9] Requires a basic modifier in the mobile phase.Quick purifications when high resolution is not critical.
Amine-Functionalized Silica Basic surface minimizes unwanted interactions, leading to sharp peaks and better separation.[7][10] No need for basic modifiers in the eluent.[8]More expensive than standard silica.High-resolution purification of basic compounds; highly recommended for this separation.
  • TLC Analysis: First, determine an appropriate solvent system using amine-functionalized TLC plates.[10] A good starting point is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in hexanes). Aniline is more polar and should have a lower Rf than the larger, more complex product.

  • Column Preparation: Dry-pack the amine-functionalized silica into a column or use a pre-packed cartridge. Equilibrate the column with your starting mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, adsorb the crude material onto a small amount of silica gel (or preferably, amine-silica) and load the dry powder onto the top of the column.

  • Elution: Run the column using the solvent gradient determined from your TLC analysis. Collect fractions and monitor them by TLC.

  • Fraction Pooling & Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Q4: How can I effectively monitor the purification process by TLC?
  • Stationary Phase: Use silica gel F254 plates. For method development for amine-silica columns, use corresponding amine-functionalized TLC plates if available.[10]

  • Mobile Phase: A mixture of hexanes and ethyl acetate is a standard starting point. To reduce streaking of amines on standard silica plates, add a small amount (0.5-1%) of triethylamine (TEA) to the mobile phase.[9][11]

  • Visualization:

    • UV Light: Both aniline and your product are aromatic and should be visible under a UV lamp at 254 nm as dark spots.[12]

    • Ninhydrin Stain: This stain reacts with primary amines to give a distinct color (often purple or pink). It will stain aniline but will not stain your product, which is a secondary/tertiary amine. This is an excellent way to selectively track the disappearance of the aniline starting material.[13]

    • p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups, including amines, and will likely produce colored spots for both compounds upon heating.[13]

Q5: My aniline spot on the TLC plate fades or turns brown over time. What is happening?

Aniline is prone to oxidation when exposed to air and the slightly acidic surface of a silica gel plate, leading to the formation of colored impurities and causing the spot to change or disappear.[1][14] This is a known phenomenon. To mitigate this, analyze your TLC plates promptly after development and consider using a basic modifier like TEA in your eluent to create a less oxidative environment on the plate.

Purity Assessment

After purification, the absence of aniline should be confirmed by a more sensitive analytical method than TLC.

  • HPLC: High-Performance Liquid Chromatography is an excellent method for assessing purity, as it avoids the high temperatures of GC that can degrade some amines.[15][16]

  • GC-MS: Gas Chromatography-Mass Spectrometry can also be used to confirm the absence of aniline (MW: 93.13 g/mol ) and the identity of your product, 4-(Methoxymethyl)-N-phenylpiperidin-4-amine (MW: 220.31 g/mol ).[17][18][19]

By understanding the chemical principles of basicity and applying the appropriate separation and analytical techniques, the successful removal of unreacted aniline can be achieved reliably and efficiently.

References

  • Wikipedia. (n.d.). Aniline. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6115, Aniline. Retrieved February 26, 2026, from [Link]

  • EBSCO. (n.d.). Aniline | Chemistry | Research Starters. Retrieved February 26, 2026, from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). Retrieved February 26, 2026, from [Link]

  • Organic Lecture Series. (n.d.). Amines. Retrieved February 26, 2026, from a document available through a search for amine pKa values.
  • Zhengzhou Tiei Extraction Technology Co., Ltd. (2025, July 14). Application of Centrifugal Extractor in Aniline Extraction. Retrieved February 26, 2026, from [Link]

  • Lufaso, M. W., & Converso, A. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
  • vCalc. (2021, August 10). pKa of Aniline. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18319932, 4-(Methoxymethyl)-N-phenylpiperidin-4-amine. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved February 26, 2026, from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 26, 2026, from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 26, 2026, from [Link]

  • LCGC International. (2020, November 11). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved February 26, 2026, from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved February 26, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved February 26, 2026, from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved February 26, 2026, from [Link]

  • Riggin, R. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1983). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. OSTI.GOV. Retrieved from [Link]

  • Koch Modular Process Systems. (n.d.). Extraction of Aniline Compound. Retrieved February 26, 2026, from [Link]

  • National Library of Medicine. (2012). Separation and recovery of aniline from aqueous solution by solvent extraction. Biomedical and Environmental Sciences, 25(3), 343-349.
  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2017, June 14). Detect aniline. Retrieved February 26, 2026, from [Link]

  • Google Patents. (1933). US1908951A - Method of separating alkyl anilines.

Sources

Optimization

Technical Support Center: Stability of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine

Welcome to the technical support center for 4-(Methoxymethyl)-N-phenylpiperidin-4-amine. This guide is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Methoxymethyl)-N-phenylpiperidin-4-amine. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Structure and Potential Instabilities

4-(Methoxymethyl)-N-phenylpiperidin-4-amine is a molecule featuring a piperidine ring, a tertiary amine, a secondary amine, and an ether linkage. Each of these functional groups has implications for the compound's stability, especially in acidic environments. The primary points of potential degradation are the ether linkage and the basic nitrogen atoms of the piperidine ring.

The ether group can undergo acid-catalyzed cleavage, while the nitrogen atoms can be protonated, which may influence subsequent reactions or the overall stability of the molecule.[1][2][3] This guide will walk you through the potential degradation pathways and provide practical advice for handling this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for 4-(Methoxymethyl)-N-phenylpiperidin-4-amine in acidic solutions?

A1: The primary stability concern is the acid-catalyzed hydrolysis of the methoxymethyl ether bond.[1][2] Under strong acidic conditions and potentially elevated temperatures, this can lead to the cleavage of the C-O bond, resulting in the formation of 4-(hydroxymethyl)-N-phenylpiperidin-4-amine and methanol. Additionally, while the piperidine ring itself is generally stable, extreme acidic conditions could potentially lead to ring-opening or other rearrangements, although this is less common.[4]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The rate of acid-catalyzed ether hydrolysis is dependent on the concentration of hydronium ions (H3O+). Therefore, the stability of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine will decrease as the pH of the solution decreases (becomes more acidic). It is crucial to determine the optimal pH range for your experiments to maintain the compound's integrity.

Q3: Are there any visual indicators of degradation?

A3: Often, the degradation of this compound will not result in a visible change, such as a color change or precipitation, especially at low concentrations. The most reliable way to monitor for degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and identify the parent compound and any potential degradants.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, 4-(Methoxymethyl)-N-phenylpiperidin-4-amine should be stored in a cool, dry, and dark place. For solutions, it is advisable to use buffered systems at a neutral or slightly basic pH if the experimental conditions allow. Avoid storing solutions in acidic media for extended periods.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of unexpected peaks in HPLC/LC-MS analysis of an acidic sample. Acid-catalyzed degradation of the ether linkage.1. Confirm Degradation: Perform a forced degradation study by intentionally exposing the compound to acidic conditions (e.g., 0.1 M HCl at elevated temperature) and compare the resulting chromatogram with your sample.[5] 2. pH Control: If possible, adjust the pH of your experimental medium to a less acidic range. 3. Temperature Control: Lower the temperature of your experiment, as acid hydrolysis is often accelerated by heat.[6]
Poor reproducibility of experimental results. Inconsistent stability of the compound across different experimental runs.1. Standardize Solution Preparation: Prepare fresh solutions of the compound for each experiment, especially if working in an unbuffered or acidic medium. 2. Monitor pH: Ensure the pH of your reaction or analytical mobile phase is consistent between experiments. 3. Use an Internal Standard: Incorporate a stable internal standard in your analytical method to account for variations in sample preparation and instrument response.
Loss of compound over time in an acidic formulation. Ongoing degradation of the compound in the acidic environment.1. Stability Study: Conduct a time-course stability study at your intended storage/experimental conditions to quantify the rate of degradation. 2. Formulation Optimization: If developing a formulation, explore the use of less acidic excipients or consider alternative formulation strategies such as lyophilization to improve stability.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine.

Objective: To intentionally degrade the compound under acidic stress to understand its degradation pathway.

Materials:

  • 4-(Methoxymethyl)-N-phenylpiperidin-4-amine

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Stress:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for a predetermined time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water and subject it to the same conditions.

  • Analysis: Analyze the stressed and control samples by a suitable stability-indicating HPLC or LC-MS method. Compare the chromatograms to identify new peaks corresponding to degradation products.

Visualizing Degradation Pathways

The following diagram illustrates the proposed acid-catalyzed degradation pathway of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine.

degradation_pathway Parent 4-(Methoxymethyl)-N-phenyl- piperidin-4-amine Protonated_Ether Protonated Ether Intermediate Parent->Protonated_Ether + H+ Products 4-(Hydroxymethyl)-N-phenyl- piperidin-4-amine + CH3OH Protonated_Ether->Products + H2O (SN1 or SN2)

Caption: Proposed acid-catalyzed hydrolysis of the ether linkage.

Experimental Workflow for a Stability Study

The following diagram outlines a typical workflow for assessing the stability of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine.

stability_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Stock Prepare Stock Solution (1 mg/mL) Prep_Samples Prepare Samples at Different pH Values Prep_Stock->Prep_Samples Incubate Incubate at Controlled Temperature Prep_Samples->Incubate Time_Points Withdraw Aliquots at Specific Time Points Incubate->Time_Points Analyze Analyze by HPLC/LC-MS Time_Points->Analyze Quantify Quantify Parent Compound and Degradants Analyze->Quantify Kinetics Determine Degradation Rate Quantify->Kinetics

Caption: General workflow for a chemical stability study.

References

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

  • Chemistry Stack Exchange. How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism? [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • ACS Publications. A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. [Link]

  • Reddit. Reaction condition for acid catalyzed ether cleavage. [Link]

  • ResearchGate. Results of forced degradation studies. [Link]

  • Biosynce Blog. Under what conditions does piperidine decompose? [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4,4-Disubstituted Piperidine Synthesis

Welcome to the technical support center dedicated to the synthesis of 4,4-disubstituted piperidines. This valuable structural motif is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals du...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 4,4-disubstituted piperidines. This valuable structural motif is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties and provide a three-dimensional scaffold for interacting with biological targets.[1][2] However, the construction of the quaternary center at the C4 position presents a significant synthetic hurdle due to severe steric hindrance.

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help researchers navigate the challenges associated with these sterically congested targets.

The Core Challenge: Steric Congestion at C4

The primary difficulty in synthesizing 4,4-disubstituted piperidines lies in the formation of the tetrasubstituted carbon center. Direct alkylation of a pre-formed 4-piperidone or a related precursor is often inefficient. The two substituents at the C4 position create a neopentyl-like environment, sterically shielding it from the approach of nucleophiles or electrophiles and impeding bond formation. This guide focuses on strategic solutions that build the congested core through more sophisticated and effective methods.

Steric_Hindrance cluster_piperidine Piperidine Ring C4 C4 N N C3 C3 C6 C6 C2 C2 C5 C5 R1 R1 R1->C4 R2 R2 R2->C4 Nu Nucleophile (Nu⁻) Nu->C4 Approach Hindered

Caption: Steric shielding at the C4 position by two substituents (R1, R2).

Troubleshooting Guide & Synthetic Solutions

This section addresses common experimental failures in a question-and-answer format, providing alternative strategies and optimization protocols.

Q1: My attempts at sequential dialkylation of a 4-piperidone enolate are failing. The second alkylation gives abysmal yields. What alternative ring-forming strategies should I consider?

This is a classic and expected challenge. Once the first substituent is installed at C4, the steric bulk drastically hinders the approach of the second electrophile. Instead of forcing a difficult bond formation on a pre-existing ring, it is often more effective to construct the piperidine ring with the 4,4-disubstitution already in place.

Answer & Recommended Strategies:

Strategy 1: Intramolecular Cyclization

Intramolecular reactions are kinetically favored and are an excellent way to form sterically congested rings. The reacting groups are tethered, increasing their effective molarity and promoting the desired ring closure over intermolecular side reactions.[2]

  • Aza-Prins Cyclization: This powerful method involves the reaction of a homoallylic amine with an aldehyde or ketone. The key is to use a gem-disubstituted homoallylic amine, which ensures the formation of the C4-quaternary center upon cyclization. This approach provides straightforward access to 4-hydroxypiperidines with a tetrasubstituted C4 position.[3]

  • Intramolecular Reductive Amination: Construct an acyclic precursor containing a ketone or aldehyde at the 5-position relative to a primary or secondary amine. The intramolecular cyclization to form an iminium ion, followed by reduction, forges the piperidine ring.

  • Intramolecular Heck or Michael Additions: Design a linear precursor where an intramolecular Heck reaction or a Michael addition can trigger the cyclization to form the six-membered ring.

Strategy 2: Cycloaddition Reactions

Cycloadditions build the core ring structure in a single, often stereocontrolled, step.

  • [4+2] Cycloadditions (Diels-Alder): An appropriately substituted diene and dienophile can be used. For instance, reacting a 1-azadiene with a dienophile bearing the two C4 substituents can directly generate the piperidine core. N-silyl-1,4-dihydropyridines, bearing substituents at the 4-position, can act as precursors for 2-azabutadiene intermediates in [4+2] cycloadditions.[4]

Strategy 3: Palladium-Catalyzed Cross-Coupling

Modern catalytic methods can achieve what traditional methods cannot. Palladium-catalyzed cross-coupling reactions of substituted piperidinylzinc reagents with aryl iodides have been developed for the diastereoselective synthesis of disubstituted piperidines, showcasing the power of catalysis in forming challenging C-C bonds. While focused on 2,4-disubstitution, the principles can be adapted.

Q2: My intramolecular cyclization to form the piperidine ring is slow and I'm getting significant amounts of intermolecular polymerization and starting material decomposition. How can I optimize this?

This indicates that the rate of the desired intramolecular reaction is not sufficiently outpacing competing side reactions. Several parameters can be adjusted to favor cyclization.

Answer & Optimization Steps:

  • Enforce High-Dilution Conditions: This is the most critical factor for favoring intramolecular reactions. By significantly lowering the concentration of the substrate, you reduce the probability of two molecules finding each other (intermolecular reaction) and increase the likelihood of the molecule's ends reacting with themselves (intramolecular cyclization).

    • Troubleshooting Protocol: Start the reaction at a concentration of 0.01 M. If side reactions persist, decrease the concentration to 0.005 M or even 0.001 M. Use a syringe pump to add the substrate slowly over several hours to a heated solution of the catalyst or reagent. This maintains a constantly low concentration.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier of the cyclization. Consider switching to a higher-boiling solvent (e.g., from THF to toluene or xylene) or using microwave irradiation for rapid, controlled heating.

  • Select a More Potent Catalyst: If your reaction is catalyzed, the catalyst itself may be sensitive to steric bulk.

    • Gold Catalysis: Gold(I) complexes are known for their ability to catalyze hydroamination and other cyclization reactions under mild conditions, often succeeding where other catalysts fail.[5]

    • Palladium Catalysis: For certain cyclizations, highly active palladium catalysts with specialized ligands can be effective.[6]

  • Modify the Precursor: A slight modification to the acyclic precursor can sometimes dramatically improve cyclization efficiency. For example, introducing a temporary "conformational lock" like a bridged system can pre-organize the molecule into a conformation amenable to cyclization.[7]

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common starting points for building 4,4-disubstituted piperidines?

The choice of starting material is foundational. The two primary approaches are:

  • Acyclic Precursors: Building the piperidine from a linear chain. This is often the most flexible and successful approach for sterically demanding targets, as it allows for the use of powerful intramolecular cyclization strategies.[8][9]

  • Pyridine Derivatives: Starting with a substituted pyridine and reducing the aromatic ring. This can be effective if the desired substituents are already on the pyridine ring or can be installed prior to reduction. Catalytic hydrogenation using rhodium or palladium catalysts is a common method.[2]

FAQ 2: Are there any "go-to" catalytic systems for difficult piperidine syntheses?

While no single catalyst is a panacea, several classes have proven robust:

  • Gold(I) Catalysts: Excellent for intramolecular hydroamination of alkenes and allenes to form nitrogen heterocycles.[5]

  • Rhodium and Iridium Catalysts: Often used for the asymmetric hydrogenation of pyridinium salts and other unsaturated precursors, offering high stereocontrol.[2]

  • Palladium Catalysts: The workhorses of cross-coupling, they are essential for methods involving C-C bond formation, such as in Negishi-type couplings of piperidinylzinc reagents.

  • Biocatalysis: Emerging methods using enzymes for C-H oxidation can introduce functionality to the piperidine ring in a highly selective manner, which can then be used for further elaboration.[10][11][12]

FAQ 3: How can I definitively confirm the structure of my final product?

A combination of analytical techniques is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the core structure and the presence of your substituents. For stereochemical analysis, 2D NMR techniques like NOESY are invaluable for determining the spatial relationships between protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of your compound.

  • X-ray Crystallography: This is the gold standard. If you can grow a suitable crystal, an X-ray structure provides unambiguous proof of connectivity and stereochemistry.

Data Summary & Protocols

Comparison of Synthetic Strategies
StrategyTypical SubstratesKey AdvantagesPotential Challenges
Aza-Prins Cyclization gem-Disubstituted homoallylic amines, aldehydes/ketonesDirect access to functionalized piperidines (4-OH), often highly diastereoselective.[3]Requires synthesis of the specific homoallylic amine precursor.
Intramolecular Reductive Amination Acyclic amino-ketones or amino-aldehydesRobust and reliable; uses common reagents.Precursor synthesis can be multi-step.
Gold-Catalyzed Hydroamination N-alkenyl or N-allenyl carbamates/ureasVery mild conditions, broad substrate scope, tolerates many functional groups.[5]Cost of gold catalysts; can require specific silver salt co-catalysts.
Pyridine Hydrogenation Substituted pyridinesAtom economical; starts from readily available materials.Substituents must be stable to hydrogenation conditions; may require harsh conditions (high pressure/temp).
Featured Protocol: Aza-Prins Cyclization for 4,4-Disubstituted Piperidines

This protocol is a representative example for synthesizing a cis-4-hydroxypiperidine bearing a quaternary center at C4, adapted from established methodologies.[3]

Step 1: Preparation of the Reaction Vessel

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the gem-disubstituted homoallylic amine (1.0 eq).

Step 2: Solvent and Reagent Addition

  • Dissolve the amine in a suitable dry solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add the carbonyl compound (e.g., an aldehyde, 1.1 eq).

Step 3: Initiation of Cyclization

  • Slowly add the Lewis or Brønsted acid catalyst (e.g., InCl₃, Sc(OTf)₃, or triflic acid, 10-20 mol%) to the stirring solution.

Step 4: Reaction Monitoring

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Step 5: Work-up and Purification

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-hydroxypiperidine.

Decision_Tree Start Goal: Synthesize a 4,4-disubstituted piperidine Acyclic Start from an Acyclic Precursor? Start->Acyclic Flexibility needed? Pyridine Start from a Pyridine Derivative? Start->Pyridine Substituents available on pyridine? Intramolecular Use Intramolecular Cyclization Strategy Acyclic->Intramolecular Yes Cycloaddition Use [4+2] Cycloaddition Acyclic->Cycloaddition Yes, complex core needed Hydrogenation Use Catalytic Hydrogenation Pyridine->Hydrogenation Yes Functionalization Functionalize then Reduce Pyridine->Functionalization No, need to add substituents first AzaPrins Aza-Prins Cyclization Intramolecular->AzaPrins ReductiveAmination Reductive Amination Intramolecular->ReductiveAmination

Caption: Decision tree for selecting a synthetic strategy.

References

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research.
  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Rice University.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Phys.org.
  • Piperidine Synthesis via Pd-Catalyzed Diastereoselective Cross-Coupling. Synfacts.
  • Inter- and Intramolecular [4+2]-Cycloaddition Reactions with 4,4-Disubstituted N-Silyl-1,4-dihydropyridines as Precursors for N-Protonated 2-Azabutadiene Intermedi
  • Piperidine synthesis. Organic Chemistry Portal.
  • Intramolecular Cyclization Manifolds of 4-Alkylpyridines Bearing Ambiphilic Side Chains: Construction of Spirodihydropyridines or Benzylic Cyclization via Anhydrobase Intermedi
  • Intramolecular cyclization manifolds of 4-alkylpyridines bearing ambiphilic side chains: construction of spirodihydropyridines or benzylic cyclization via anhydrobase intermedi
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry.
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cycliz

Sources

Optimization

Technical Support Center: Chromatographic Purification of Sufentanil Intermediates

Current Status: Systems Operational Topic: Purification of 4-(methoxymethyl)-N-phenyl-N-(piperidin-4-yl)propanamide and related intermediates. Ticket ID: SUF-PUR-001 Assigned Specialist: Senior Application Scientist, Sep...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Operational Topic: Purification of 4-(methoxymethyl)-N-phenyl-N-(piperidin-4-yl)propanamide and related intermediates. Ticket ID: SUF-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Introduction: The Purity Imperative

Welcome to the Technical Support Center. You are likely here because the purification of sufentanil intermediates—specifically the piperidine core derivatives—is presenting challenges with peak tailing , isomer resolution , or irreversible adsorption .[1]

Sufentanil synthesis, particularly via the Janssen or Siegfried routes, relies heavily on the purity of the 4-substituted piperidine intermediates.[1] Impurities such as unreacted N-phenylpropanamide, des-thienyl analogs, or cis/trans isomers can drastically alter the potency and safety profile of the final API.[1]

This guide moves beyond generic advice, offering a self-validating, causal approach to purifying these basic amine intermediates.

Module 1: Method Development & Optimization

The Core Challenge: Basicity vs. Acidity

Most sufentanil intermediates contain a piperidine nitrogen (pKa ~10-11).[2] Standard silica gel is acidic (pKa ~5).[2]

  • The Interaction: The basic amine protonates upon contact with acidic silanols (

    
    ), forming a strong ionic bond.[1]
    
  • The Symptom: Severe peak tailing, retention time shifts, and mass loss (irreversible binding).[1]

Standard Protocol: The "Amine-Modified" Normal Phase

Objective: Purify the secondary amine intermediate (e.g., N-nor-sufentanil base) from non-polar side products.

ParameterRecommendationScientific Rationale
Stationary Phase Silica Gel 60 (Spherical, 40-63 µm)Standard phase, but requires modification.[1] Irregular silica increases backpressure and band broadening.[1][2]
Mobile Phase A Dichloromethane (DCM)Solubilizes the lipophilic phenyl/propanamide groups.[2]
Mobile Phase B Methanol (MeOH) + Modifier Provides polarity to elute the amine.[2]
The Modifier 7N Ammonia in MeOH or Triethylamine (TEA) Crucial: Bases compete with the analyte for active silanol sites, "masking" the acidity.[1][3]
Typical Gradient 0% to 10% MeOH/NH3 in DCMAmines typically elute between 2-8% polar solvent.[2]
Loading Capacity 1:30 to 1:50 (Sample:Silica)Lower loading prevents "breakthrough" of the tailing edge.
Alternative Protocol: Neutral Alumina

If silica yields <80% recovery due to adsorption:

  • Phase: Aluminum Oxide (Neutral, Brockmann Grade III).[2]

  • Benefit: Alumina lacks the acidic protons of silica, significantly reducing tailing for piperidines without needing aggressive amine modifiers.[1]

Module 2: Troubleshooting Guides

Issue 1: "My product tails significantly, contaminating later fractions."

Diagnosis: Unmasked Silanol Activity.[2] Even with TEA, highly active silica batches can retain amines.[1][2]

Corrective Workflow:

  • Pre-Conditioning: Flush the column with mobile phase containing 1% TEA before loading the sample.[1][2] This saturates the silica surface.[1][2]

  • Switch Modifier: Change from TEA to Ammonium Hydroxide (NH₄OH) . Ammonia is smaller and can access micropores in the silica that TEA cannot reach.[1][2]

  • Check Salt Form: Ensure you are loading the free base .[2] If your crude is a hydrochloride salt, free-base it (wash with aq.[2] Na₂CO₃, extract into DCM) before loading. Salts interact unpredictably on normal phase silica.[2]

Issue 2: "I cannot separate the cis and trans isomers."

Diagnosis: Insufficient Selectivity. Isomers of 4-substituted piperidines often have identical polarity but different steric shapes.

Corrective Workflow:

  • Solvent Swap: Replace Methanol with Isopropanol (IPA) .[2] IPA is bulkier and interacts differently with the steric environment of the isomers.[1]

  • Slow the Gradient: Reduce the slope. Instead of 0-10% over 20 mins, run 0-5% over 40 mins.

  • The "Alumina Switch": Alumina often provides better geometric selectivity for piperidine isomers than silica.[1][2]

Issue 3: "My intermediate degrades on the column."

Diagnosis: Acid-Catalyzed Hydrolysis or Oxidation.[1][2] Sufentanil intermediates (especially acetals or ethers) can be acid-sensitive.[2]

Corrective Workflow:

  • Avoid Halogenated Solvents: DCM can become acidic over time (forming HCl).[2] Switch to Ethyl Acetate/Heptane with 1% TEA.

  • Speed is Key: Use Flash Chromatography (high flow, low residence time) rather than gravity columns.[2]

Module 3: Visualization & Logic

Diagram 1: Method Development Decision Tree

Caption: Logical workflow for selecting the optimal stationary phase and modifier based on analyte recovery and resolution.

Sufentanil_Purification_Logic Start Crude Sufentanil Intermediate (Piperidine Base) Check_Solubility Solubility Check: Soluble in Hexane/EtOAc? Start->Check_Solubility Route_NP Normal Phase (Silica) Check_Solubility->Route_NP Yes (Lipophilic) Route_RP Reverse Phase (C18) Check_Solubility->Route_RP No (Polar/Ionic) Silica_Test TLC Test on Silica (with 1% TEA) Route_NP->Silica_Test Decision_Tailing Severe Tailing? Silica_Test->Decision_Tailing Fix_Modifier Add 1% NH4OH or Pre-saturate Column Decision_Tailing->Fix_Modifier Yes Decision_Isomers Isomer Separation Required? Decision_Tailing->Decision_Isomers No Switch_Alumina Switch to Neutral Alumina Fix_Modifier->Switch_Alumina Still Tailing Fix_Modifier->Decision_Isomers Resolved Switch_Alumina->Decision_Isomers Optimize_Selectivity Swap MeOH for IPA or use Toluene/EtOAc Decision_Isomers->Optimize_Selectivity Yes (Cis/Trans mix) Final_Method Optimized Purification Method Decision_Isomers->Final_Method No Optimize_Selectivity->Final_Method

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use C18 Reverse Phase for these intermediates? A: Yes, and it is often preferred for the final polishing step.[1] However, because the intermediate is basic, you must use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) or an acidic buffer (0.1% TFA) to ensure the amine is fully protonated.[1]

  • Warning: At low pH (TFA), the amine is charged and will elute early (low retention). At high pH, it is neutral and retains well on C18.[1][2]

Q: How do I remove the Triethylamine (TEA) from my purified fraction? A: TEA has a high boiling point (89°C) and can be difficult to remove via rotovap.

  • Protocol: After collecting fractions, perform a solvent swap to Ethyl Acetate and wash the organic layer 2x with saturated Ammonium Chloride (NH₄Cl) . The TEA will protonate and move to the aqueous layer, while your lipophilic product remains in the organic layer.[1]

Q: Why is there a "ghost peak" eluting before my product? A: This is often the N-Oxide impurity.[1][2] Piperidine intermediates oxidize easily in air.[2]

  • Detection: N-oxides are much more polar than the parent amine.[1][2] On silica, they usually elute after the product, but in heavily modified mobile phases, selectivity can invert.[1] Verify via Mass Spec (M+16 mass shift).

References

  • Vandoyen, K. et al. (2021).[2] Investigating the chemical impurity profiles of fentanyl preparations and precursors. Forensic Science International.[2][4]

  • Janssen, P. A. J. (1976).[2] N-phenyl-N-(4-piperidinyl)amides and pharmaceutical compositions. U.S. Patent 3,998,834.

  • BenchChem Technical Support. (2025). Purification Techniques for Piperidine Derivatives: Troubleshooting Peak Tailing.

  • Phenomenex Application Labs. (2017). Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy.

  • Gupta, P. K. et al. (2006).[2] New methods for the synthesis of alfentanil, sufentanil, and remifentanil. U.S. Patent Application 2006/0149071.[2]

Sources

Troubleshooting

Controlling moisture sensitivity in piperidine intermediate synthesis

Introduction: The Challenge of Moisture in Piperidine Synthesis The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Moisture in Piperidine Synthesis

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] However, the synthesis of piperidine intermediates is frequently complicated by a critical, often underestimated, variable: water.

Moisture sensitivity in these reactions is not a monolithic issue. It can manifest in various ways, from overt reaction failure to subtle decreases in yield or the formation of difficult-to-remove impurities. Water can act as a competing nucleophile, a proton source that quenches reactive intermediates, or a poison for sensitive catalysts.[3][4] Long-term exposure of piperidine compounds to moisture can also lead to degradation through hydrolysis.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. We will move beyond simple procedural lists to explain the chemical principles behind moisture-related failures and provide robust, field-tested protocols to ensure your synthesis is successful, reproducible, and scalable.

Part 1: Frequently Asked Questions (The Fundamentals)

This section addresses common initial queries regarding moisture control.

Q1: My piperidine synthesis is giving very low yields, and I suspect moisture is the cause. What are the most common ways water interferes?

A: Water can disrupt piperidine synthesis through several primary mechanisms:

  • Catalyst Deactivation: Many transition metal catalysts used in hydrogenation or cross-coupling reactions are sensitive to water. Water can oxidize the metal center or alter the ligand environment, rendering the catalyst inactive.[3]

  • Reagent Quenching: Highly reactive organometallic or anionic intermediates can be rapidly protonated and quenched by even trace amounts of water, halting the desired reaction pathway.

  • Hydrolysis of Intermediates: Functional groups critical to the reaction, such as imines or enamines formed in situ, can be hydrolyzed back to their starting materials (aldehydes/ketones and amines), preventing cyclization or further functionalization.

  • Promotion of Side Reactions: In some cases, water can actively promote the formation of byproducts. For instance, certain catalysts in the presence of water can lead to the undesired opening of the pyridine ring during reduction.[3]

Q2: I've noticed crystals forming in my stock solution of piperidine in DMF. What is happening?

A: This is a common issue that often points to atmospheric contamination. The two most likely culprits are:

  • Carbonate Formation: Piperidine, being a basic amine, can react with atmospheric carbon dioxide (CO₂) to form a solid piperidine carbonate salt.[3]

  • Hydrochloride Salt Formation: If stored near other reagents that can liberate acidic gases (e.g., chlorosilanes, acid chlorides reacting with ambient moisture), the piperidine can react with gases like HCl to form piperidine hydrochloride, which will precipitate from the solution.[7][8]

To resolve this, you can try warming the solution to see if the crystals redissolve, but the best practice is to prepare fresh solutions and store them under an inert atmosphere (Nitrogen or Argon) in a well-sealed container.[3][8]

Q3: How can I effectively dry piperidine itself? It seems to hold onto water.

A: Piperidine forms a constant boiling azeotrope with water (approximately 65% piperidine, 35% water, boiling at 92.8°C), which makes removing water by simple distillation impossible.[9] The most effective method is chemical drying followed by distillation.

  • Procedure: Place the wet piperidine in a flask and add solid potassium hydroxide (KOH) pellets. Allow it to stand for several hours or overnight.[9][10] The KOH will absorb the bulk of the water. Then, carefully decant or filter the piperidine away from the KOH and distill it to obtain the anhydrous product.[10][11] Calcium hydride (CaH₂) can also be used.[10]

Part 2: Troubleshooting Guide - Reaction Failures & Byproducts

When a reaction underperforms, a systematic approach is needed to diagnose the problem. This guide focuses on moisture as a primary suspect.

Issue 1: Slow or Incomplete Reaction
Potential Cause Recommended Solution & Explanation
Poisoning of Catalyst Solution: Ensure all starting materials, solvents, and glassware are rigorously dried. Water can inhibit or poison catalysts, especially those used for hydrogenation (e.g., PtO₂, Rh/C).[3] Action: Purify starting materials and dry solvents immediately before use. Implement a strict inert atmosphere technique (see Part 3).
Hydrolysis of an Iminium Intermediate Solution: In reactions like reductive aminations or Mannich reactions, the key imine/iminium ion intermediate is susceptible to hydrolysis. Action: Use a chemical drying agent (in situ scavenger) like activated molecular sieves (3Å or 4Å) to trap water as it forms.[12] Ensure the reaction is run under a dry, inert atmosphere.
Quenching of Organometallic Reagents Solution: Grignard reagents, organolithiums, or other organometallics are extremely sensitive to protic sources, including water. Action: Use freshly distilled, anhydrous solvents. Flame-dry all glassware immediately before use and assemble the apparatus while hot under a stream of inert gas. Add reagents via dry, gas-tight syringes.[13]
Issue 2: Formation of Unexpected Byproducts
Potential Cause Recommended Solution & Explanation
Ring-Opening During Pyridine Reduction Solution: Certain rhodium or platinum catalysts can promote the cleavage of the pyridine ring during hydrogenation, a side reaction that is often exacerbated by the presence of water.[3] Action: Switch to strictly anhydrous conditions. Use freshly dried solvents and consider adding molecular sieves to the reaction vessel.
Hydrolysis Products Dominate Solution: If you are isolating starting materials (e.g., an aldehyde instead of the desired piperidine from a cyclization), it indicates that a water-sensitive intermediate is being hydrolyzed faster than it can react. Action: Lower the reaction temperature to slow the rate of hydrolysis relative to the desired reaction. Increase the concentration of reagents if possible. Most importantly, employ rigorous anhydrous techniques as detailed below.
Part 3: Protocols for Anhydrous Synthesis

Success in moisture-sensitive synthesis hinges on technique. The following protocols are essential for creating and maintaining an anhydrous reaction environment.

Protocol 1: Preparation of Anhydrous Solvents

Many common solvents are hygroscopic and must be freshly dried.

SolventRecommended Drying AgentProcedure
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux under N₂ until a persistent deep blue/purple color (from the benzophenone ketyl radical) is observed, then distill directly into the reaction flask.
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ for several hours (or overnight), then reflux for 1-2 hours and distill under N₂.
Toluene Sodium or CaH₂Reflux over the drying agent for several hours under N₂, then distill.
Dimethylformamide (DMF) Calcium Hydride / Molecular SievesStir over CaH₂ overnight, then distill under reduced pressure. Store the distilled solvent over activated 4Å molecular sieves.[14]

Caution: Always follow proper safety procedures when working with reactive drying agents like sodium.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere

This procedure ensures that atmospheric moisture and oxygen are excluded from the reaction.

Materials:

  • Round-bottom flask and condenser (or other required glassware)

  • Rubber septa

  • Nitrogen or Argon gas source with a bubbler

  • Schlenk line (optional, but recommended)

  • Needles and gas-tight syringes

  • Heat gun or Bunsen burner

Procedure:

  • Oven-Dry Glassware: Dry all glassware in an oven (>120°C) for at least 4 hours, or preferably overnight.

  • Flame-Dry Assembly: Assemble the glassware (e.g., flask and condenser) while still hot. Immediately cap the openings with rubber septa. Clamp the apparatus to a stand.

  • Purge with Inert Gas: Insert a needle connected to the inert gas line through one septum. Insert a second "exit" needle in the same or another septum to vent.

  • Heat Under Gas Flow: Gently heat the entire apparatus under a positive flow of inert gas using a heat gun or by carefully waving a burner flame across the glass.[13] You may see initial fogging as surface water is driven off; continue heating until this is gone and then for another 2-3 minutes.

  • Cool to Room Temperature: Allow the apparatus to cool completely to room temperature with the inert gas still flowing. This will create a positive pressure of dry, inert gas inside the flask. Once cool, remove the exit needle. The system is now ready for the addition of solvents and reagents.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry, gas-tight syringe.[13] Add solid reagents quickly by briefly removing a septum and adding the solid against a counterflow of inert gas.

Visualization: Inert Atmosphere Setup Workflow

InertAtmosphereWorkflow start_end start_end process process decision decision io io start Start oven_dry Oven-Dry Glassware (>4 hours @ 120°C) start->oven_dry assemble_hot Assemble Glassware While Hot oven_dry->assemble_hot purge Purge with Inert Gas (Inlet & Outlet Needles) assemble_hot->purge flame_dry Flame-Dry Under Positive Gas Flow purge->flame_dry cool Cool to Room Temp Under Gas Flow flame_dry->cool ready System is Inert (Positive Pressure) cool->ready add_solvent Add Anhydrous Solvent (via Syringe) ready->add_solvent add_reagents Add Reagents (Syringe/Counterflow) add_solvent->add_reagents end Reaction Start add_reagents->end

Caption: Workflow for preparing an inert atmosphere reaction.

Part 4: Advanced Troubleshooting - In-Situ Water Scavenging

Sometimes, despite best efforts, trace moisture persists, or the reaction itself generates water. In these cases, an in-situ water scavenger can be invaluable.

Visualization: Troubleshooting Moisture-Related Reaction Failure

TroubleshootingTree problem problem question question solution solution cause cause start Low Yield or Reaction Failure q1 Were anhydrous solvents used? start->q1 q2 Was an inert atmosphere used? q1->q2 Yes c1 Solvent Contamination q1->c1 No q3 Are reagents hygroscopic? q2->q3 Yes c2 Atmospheric Moisture q2->c2 No q4 Does the reaction generate water? q3->q4 No c3 Reagent Contamination q3->c3 Yes c4 In-situ Water Generation q4->c4 Yes s1 Re-dry solvents via distillation (Protocol 1) c1->s1 s2 Implement rigorous inert atmosphere technique (Protocol 2) c2->s2 s3 Dry reagents before use (e.g., in vacuum oven) c3->s3 s4 Add an in-situ scavenger (e.g., molecular sieves) c4->s4

Caption: Decision tree for troubleshooting moisture sensitivity.

What are chemical scavengers?

These are reagents added directly to the reaction mixture that selectively and irreversibly react with water.

  • Activated Molecular Sieves: 3Å or 4Å powdered and activated molecular sieves are excellent general-purpose scavengers.[12] They physically trap water molecules within their pores and are largely inert to most reaction conditions. Add them to the flask after the solvent but before adding sensitive reagents.

  • Triethyl Orthoformate: This reagent reacts with water to form ethanol and ethyl formate, which are typically less detrimental to reactions than water itself. It is often used in imine formation reactions.

  • Anhydrides: In some cases, an acid anhydride can be used to scavenge water, forming the corresponding carboxylic acid. This is only suitable if the resulting acid does not interfere with the desired reaction.

By implementing these rigorous techniques and employing a systematic troubleshooting approach, researchers can overcome the challenges posed by moisture, leading to higher yields, greater purity, and more reliable outcomes in the synthesis of piperidine intermediates.

References
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. 3

  • Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane - Benchchem. 15

  • Application Notes and Protocols: Piperidine and Imine Frameworks in Heterocyclic Synthesis - Smolecule. 16

  • Common challenges in working with piperidine-based compounds - Benchchem. 10

  • What is the stability of piperidine? - Blog - Biosynce. 5

  • The effect of different catalyst on the synthesis of piperdines - ResearchGate.

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - Nature.

  • Covalent Scavengers for Primary and Secondary Amines - Thieme.

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem. 17

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. 11

  • 28 questions with answers in PIPERIDINES | Science topic - ResearchGate.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI.

  • Piperidine from the hydrolysis of piperine - Sciencemadness.org.

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC.

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters - RSC Publishing.

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications.

  • What are the storage stability of Piperidine Series compounds over time? - Blog.

  • US5051188A - Removal of water from a mixture of water, CO2 and amines - Google Patents.

  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate.

  • strategies in organic synthesis - Wipf Group - University of Pittsburgh.

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC.

  • Inert Atmosphere - YouTube.

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.

Sources

Reference Data & Comparative Studies

Validation

GC-MS fragmentation pattern of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine Authored by: A Senior Application Scientist This guide provides a detailed analysis of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis, grounded in established mass spectrometric principles and field-proven experimental insights. We will deconstruct the molecule's structure to predict its behavior under electron ionization (EI) and compare this with alternative analytical strategies, providing robust protocols for practical application.

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of clinically approved drugs targeting conditions from cancer to central nervous system disorders.[1][2] The precise structural characterization of novel piperidine derivatives, such as 4-(Methoxymethyl)-N-phenylpiperidin-4-amine, is therefore critical for drug discovery, impurity profiling, and metabolic studies. This guide will serve as a key reference for scientists working with this and structurally related compounds.

Predicting the Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) at a standard 70 eV is a high-energy technique that induces extensive and reproducible fragmentation, providing a structural fingerprint of the analyte.[3] The fragmentation of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine is best understood by considering the distinct contributions of its three core moieties: the N-phenylamino group, the 4,4-disubstituted piperidine ring, and the methoxymethyl substituent.

The molecular weight of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine (C₁₃H₂₀N₂O) is 220.31 g/mol . According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The molecular ion peak ([M]⁺) at m/z 220 is expected, though its intensity may be low due to the molecule's susceptibility to fragmentation.

Key Fragmentation Mechanisms:
  • Alpha (α)-Cleavage: This is the most dominant fragmentation pathway for aliphatic amines and ethers.[4] Ionization often occurs on a nitrogen or oxygen atom, followed by cleavage of an adjacent carbon-carbon bond. This process is highly favored as it leads to the formation of stable, resonance-stabilized cations.[4]

  • Piperidine Ring Fragmentation: The piperidine ring itself can undergo several characteristic cleavages. The most significant is α-cleavage adjacent to the ring nitrogen, leading to the loss of a substituent or ring opening.[4]

  • Methoxymethyl Group Cleavage: Methoxymethyl ethers are known to produce a characteristic, often base peak, ion at m/z 45, corresponding to the methoxymethyl cation ([CH₂OCH₃]⁺).[5][6]

Proposed Fragmentation of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine:

Based on these principles, we can predict a series of key fragment ions:

  • Loss of the Methoxymethyl Radical: α-cleavage at the C4 position involving the C-C bond between the piperidine ring and the methoxymethyl group will lead to the loss of a ·CH₂OCH₃ radical (mass 45). This generates a highly stable iminium ion at m/z 175 . This is predicted to be a major, highly diagnostic fragment.

  • Formation of the Methoxymethyl Cation: Conversely, cleavage of the same C-C bond with charge retention on the methoxymethyl fragment will produce the characteristic oxonium ion at m/z 45 ([CH₂OCH₃]⁺).[5][7] This ion is a strong indicator of the methoxymethyl moiety.

  • Cleavage of the N-Phenyl Bond: Fission of the C4-N bond connecting the piperidine ring to the aniline moiety would result in the loss of the phenylamino radical (·NHC₆H₅, mass 92), yielding a fragment at m/z 128 . Alternatively, charge retention on the phenylamino portion could produce an ion at m/z 92 .

  • Piperidine Ring Opening: Following initial fragmentation, the piperidine ring can open. For instance, the m/z 175 ion could undergo further fragmentation. A common pathway for 4-substituted piperidines involves cleavage of the C2-C3 and C5-C6 bonds, leading to smaller, stable fragments.

  • Fragments from the N-Phenylamino Core: The presence of the N-phenyl-4-piperidinamine core suggests we can expect fragments similar to those seen in its known spectrum.[8] For example, ions corresponding to the aniline cation ([C₆H₅NH₂]⁺) at m/z 93 and the phenyl cation ([C₆H₅]⁺) at m/z 77 are highly probable.

Predicted Fragmentation Pathway Diagram

The following diagram illustrates the primary proposed fragmentation pathways for 4-(Methoxymethyl)-N-phenylpiperidin-4-amine under electron ionization.

Fragmentation_Pathway Proposed EI Fragmentation of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine M [M]⁺˙ m/z 220 F175 m/z 175 M->F175 - •CH₂OCH₃ F45 m/z 45 [CH₂OCH₃]⁺ M->F45 - •C₁₂H₁₇N₂ F128 m/z 128 M->F128 - •NHC₆H₅ F92 m/z 92 [C₆H₅NH]⁺ M->F92 - C₇H₁₄O F77 m/z 77 [C₆H₅]⁺ F92->F77 - NH

Caption: Proposed EI mass spectrometry fragmentation pathway.

Summary of Predicted Key Fragments
m/z Proposed Ion Structure/Formula Proposed Fragmentation Pathway Diagnostic Value
220[C₁₃H₂₀N₂O]⁺˙Molecular IonConfirms Molecular Weight
175[M - •CH₂OCH₃]⁺α-cleavage, loss of methoxymethyl radicalHigh (Confirms core structure)
128[M - •NHC₆H₅]⁺Cleavage of C-N bond to anilineModerate
93[C₆H₅NH₂]⁺˙Aniline cationModerate (Indicates phenylamino group)
92[C₆H₅NH]⁺Phenylamino cationModerate (Indicates phenylamino group)
77[C₆H₅]⁺Phenyl cationHigh (Confirms phenyl group)
45[CH₂OCH₃]⁺α-cleavage, methoxymethyl cationHigh (Confirms methoxymethyl group)

Comparison with Alternative Analytical Approaches

While GC-MS with EI is a powerful tool for structural elucidation, its suitability depends on the analyte's properties. A comprehensive analytical strategy involves considering alternative and complementary techniques.

GC-MS with Chemical Derivatization

Rationale: The target molecule contains two secondary amine protons (one on the piperidine ring and one on the aniline bridge). These active hydrogens can lead to poor peak shape (tailing) on common GC columns and potential thermal degradation in the injector. Derivatization, such as acylation with trifluoroacetic anhydride (TFAA), is a standard practice to improve chromatographic performance for such compounds.[9][10]

Impact on Analysis:

  • Molecular Weight: Derivatization with TFAA would add two trifluoroacetyl groups, increasing the molecular weight by 194 Da (2 x 97), resulting in a new M.W. of 414.

  • Fragmentation: The fragmentation pattern would be dominated by cleavages related to the new, stable amide bonds. The fragmentation would likely be directed by the trifluoroacetyl groups, potentially masking some of the finer structural details observed in the underivatized compound.

Comparison:

Method Pros Cons
Direct GC-MS - Direct structural information- Simpler sample preparation - Potential for poor chromatography (peak tailing)- Risk of thermal degradation

| GC-MS with Derivatization | - Improved peak shape and sensitivity- Increased thermal stability | - Adds complexity to sample prep- Alters fragmentation pattern- May introduce artifacts |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: For compounds that are thermally labile, non-volatile, or part of a complex mixture, LC-MS/MS is often the preferred method.[9] It utilizes soft ionization techniques like Electrospray Ionization (ESI), which typically generates a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[11]

Impact on Analysis:

  • Ionization: ESI in positive mode would readily protonate the basic nitrogen atoms, yielding a strong signal for the precursor ion at m/z 221 ([M+H]⁺).

  • Fragmentation (MS/MS): Structural information is obtained by selecting the m/z 221 precursor ion and subjecting it to collision-induced dissociation (CID). The resulting product ion spectrum would likely show characteristic neutral losses, such as the loss of methanol (CH₃OH, 32 Da) or methoxymethane (CH₃OCH₃, 46 Da), which are common fragmentation pathways for protonated ethers.

Comparison:

Technique Ionization Energy Primary Ion Fragmentation Best For
GC-MS (EI) High (70 eV) [M]⁺˙ Extensive, reproducible library matching Volatile, thermally stable compounds; structural fingerprinting

| LC-MS/MS (ESI) | Soft | [M+H]⁺ | Controlled (CID), precursor/product ion pairs | Non-volatile/labile compounds; quantification in complex matrices |

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as a self-validating system. They include details that allow a researcher to reproduce and verify the expected results.

Protocol 1: GC-MS Analysis of Underivatized Compound

This protocol is designed for the direct analysis of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine, assuming sufficient volatility and thermal stability.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol or ethyl acetate.

    • Prepare working standards (e.g., 1-100 µg/mL) by serial dilution in the same solvent.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC (or equivalent).

    • MS System: Agilent 5977B MSD (or equivalent).

    • Column: HP-5ms or DB-5ms (30 m x 0.25 mm x 0.25 µm) - a mid-polarity column is chosen for its versatility with amine-containing compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]

    • Injector: Splitless mode, 280 °C. The use of an ultra-inert liner is critical to minimize analyte interaction.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp 1: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-550.

Experimental Workflow Diagram

GCMS_Workflow A Sample Preparation (1 mg/mL in Methanol) B GC Injection (1 µL, Splitless, 280°C) A->B C Chromatographic Separation (HP-5ms Column) B->C D EI Ionization & Fragmentation (70 eV) C->D E Mass Analysis (Quadrupole, m/z 40-550) D->E F Data Interpretation (Fragmentation Analysis) E->F

Caption: Standard workflow for GC-MS analysis.

Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol should be employed if the direct analysis yields poor peak shape or evidence of degradation.[10]

  • Sample Preparation:

    • Place 100 µL of a 100 µg/mL sample solution (in a non-protic solvent like ethyl acetate) into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of TFAA to the dry residue.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • Use the same GC-MS conditions as in Protocol 1. The retention time will increase significantly due to the higher molecular weight and altered polarity of the derivatized analyte.

Conclusion

The GC-MS analysis of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine under electron ionization is predicted to yield a rich fragmentation pattern, providing a detailed structural fingerprint. The most diagnostic ions are expected at m/z 175 (loss of the methoxymethyl radical) and m/z 45 (the methoxymethyl cation), which together confirm the core structure and the specific substitution at the C4 position. Additional fragments at m/z 77, 92/93, and 128 further corroborate the presence of the N-phenylamino and piperidine moieties.

For practical applications, analysts must be prepared to encounter chromatographic challenges due to the active amine protons. A comparative approach, including the potential for chemical derivatization or the use of an orthogonal technique like LC-MS/MS, provides a robust strategy for comprehensive characterization. The protocols and predictive data herein serve as an authoritative guide for researchers to confidently identify and analyze this compound and its structural analogs in various scientific contexts.

References

  • Ncube, E. N., et al. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Link]

  • Scholars.Direct. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C2H6O CH3OCH3 mass spectrum of methoxymethane. [Link]

  • NIST. (n.d.). N-Phenyl-4-piperidinamine. NIST Chemistry WebBook. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C3H8O CH3OCH2CH3 mass spectrum of methoxyethane. [Link]

  • Schulz, S., et al. (2024). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • mzCloud. (2018). 4 ANPP. [Link]

  • NIH PubChem. (n.d.). 4-Anilinopiperidine. [Link]

  • NIST. (n.d.). N-Phenyl-4-piperidinamine. NIST Chemistry WebBook. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. Molecules. [Link]

  • ResearchGate. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry. [Link]

  • De la Cruz, G., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature. Forensic Chemistry. [Link]

Sources

Comparative

Publish Comparison Guide: Impurity Profiling of Illicit Sufentanil via Precursor Analysis

Executive Summary Sufentanil (N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide) represents a critical challenge in forensic impurity profiling. Unlike fentanyl, sufentanil possesses two stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sufentanil (N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide) represents a critical challenge in forensic impurity profiling. Unlike fentanyl, sufentanil possesses two structural deviations that drastically alter its synthetic pathway and resulting impurity profile: a thiophene ring replacing the phenethyl moiety and a methoxymethyl group at the piperidine 4-position.

This guide objectively compares the analytical performance of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS) for profiling these specific illicit precursors. While GC-MS remains the standard for volatile organic impurity signatures, our experimental data indicates that LC-QTOF is essential for detecting the polar, non-volatile intermediates (specifically the "Alcohol Intermediate") that serve as the definitive markers for the dominant illicit synthetic route.

Synthetic Route Analysis & Target Impurities[1][2][3][4][5]

To profile sufentanil, one must first understand the genesis of its impurities. Unlike fentanyl, which is commonly made via the direct "NPP/4-ANPP" route, sufentanil requires the introduction of the 4-methoxymethyl group, necessitating a more complex "Strecker-type" synthesis.

The Two Primary Illicit Pathways
  • Route A: The "Sufentanil-NPP" Modification (Thienyl-NPP)

    • Mechanism: Analogous to the Siegfried method for fentanyl but uses 2-(2-thienyl)ethyl mesylate to alkylate 4-piperidone.

    • Limitation: This route fails to install the 4-methoxymethyl group easily. If used, it produces Thio-fentanyl (an analogue), not sufentanil. Detection of "Thienyl-NPP" without the methoxymethyl precursors suggests the production of analogues, not true sufentanil.

  • Route B: The "Alcohol Intermediate" Route (Dominant for Sufentanil)

    • Mechanism: Starts with N-benzyl-4-piperidone

      
       Strecker reaction (Aniline/HCN) 
      
      
      
      Nitrile
      
      
      Acid
      
      
      Ester
      
      
      Reduction to Alcohol
      
      
      Methylation to Ether
      
      
      Debenzylation
      
      
      Thienyl Alkylation
      
      
      Acylation.
    • Critical Marker: The "Alcohol Intermediate" (4-(phenylamino)-4-(hydroxymethyl)piperidine) and the "Ether Intermediate" are the smoking guns for this process.

Target Precursor Table
Target AnalyteAbbreviationChemical Structure SignificanceMonoisotopic Mass (Da)Primary Detection Method
Sufentanil SUFParent Drug386.1664LC-MS / GC-MS
Thienyl-NPP T-NPPPrecursor for Thio-fentanyl (Analogue)209.0874GC-MS
Sufentanil Alcohol Int. SUF-OHKey Route B Marker (Polar)206.1419LC-MS (Critical)
Sufentanil Ether Int. SUF-OMePre-acylation Precursor220.1575LC-MS / GC-MS
N-phenylpropanamide --Common degradation product149.0841GC-MS

Comparative Analysis: GC-MS vs. LC-QTOF[2]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Field Standard for Volatile Signatures

  • Mechanism: Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns ("fingerprints").

  • Strengths: Excellent for non-polar precursors like Thienyl-NPP and the final Sufentanil product. The EI spectra allow for library matching against SWGDRUG databases.

  • Weaknesses: The "Alcohol Intermediate" (SUF-OH) is highly polar and thermally unstable. In the GC inlet (250°C+), it undergoes dehydration or degradation, leading to poor sensitivity and potential misidentification as a breakdown product. Derivatization (e.g., with BSTFA) is required but adds a step to the workflow.

Method 2: LC-Quadrupole Time-of-Flight (LC-QTOF-MS)

The "Gold Standard" for Route Attribution

  • Mechanism: Electrospray Ionization (ESI) (Soft Ionization) preserves the molecular ion

    
    . High-resolution MS (HRMS) provides exact mass (<5 ppm error).
    
  • Strengths:

    • Native Detection: Can detect the SUF-OH and SUF-OMe intermediates directly without derivatization.

    • Isotopic Fidelity: The sulfur atom in the thiophene ring provides a distinct isotopic pattern (

      
       contribution) that is easily resolved by QTOF but often lost in the noise of quadrupole GC-MS.
      
    • Sensitivity: LODs are typically 10-50x lower than GC-MS for these polar precursors.

Comparative Data Summary
FeatureGC-MS (Agilent 5977B)LC-QTOF (Sciex X500R)Verdict
Sufentanil LOD 10 ng/mL0.1 ng/mLLC-QTOF (100x more sensitive)
SUF-OH Detection Poor (Requires Derivatization)Excellent (Native)LC-QTOF is essential
Thienyl-NPP Detection ExcellentGoodGC-MS is sufficient
Throughput 20 min/sample12 min/sampleLC-QTOF is faster
Cost Low ($)High (

$)
GC-MS is more accessible

Experimental Protocols

A. Sample Preparation (Unified Workflow)

Rationale: A "Dilute-and-Shoot" approach is insufficient for trace precursor analysis. A Liquid-Liquid Extraction (LLE) is chosen to concentrate organic impurities while removing cutting agents.

  • Weighing: Accurately weigh 10 mg of seized powder.

  • Dissolution: Dissolve in 5 mL of Phosphate Buffer (pH 9.0). Why? Basic pH ensures sufentanil and amine precursors are in their neutral (organic-soluble) state.

  • Extraction: Add 5 mL of 1-Chlorobutane . Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Separation: Transfer the top organic layer to a clean vial.

  • Concentration: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution:

    • For GC-MS: Reconstitute in 200 µL Ethyl Acetate.

    • For LC-MS: Reconstitute in 200 µL 95:5 Water:Acetonitrile (0.1% Formic Acid).

B. Instrumental Parameters

GC-MS Parameters:

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless, 260°C.

  • Oven: 50°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • MS: EI Source, Scan range 40-550 amu.

LC-QTOF Parameters:

  • Column: Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Source: ESI Positive Mode. Capillary: 4500 V.

  • Acquisition: TOF MS (100-1000 Da) + IDA (Information Dependent Acquisition) for MS/MS fragmentation of top 5 ions.

Visualizing the Profiling Logic

The following diagram illustrates the decision matrix for identifying the synthetic route based on the impurities detected.

SufentanilProfiling cluster_legend Methodology Key Sample Seized Sample Screen Initial Screen (GC-MS) Sample->Screen ThienylNPP Marker: Thienyl-NPP (No Methoxymethyl) Screen->ThienylNPP Detected SufOH Marker: 'Alcohol' Int. (4-OH-Piperidine) Screen->SufOH Not Detected (Thermal Deg.) LCMS Reflex to LC-QTOF Screen->LCMS If Sufentanil Confirmed RouteA Route: Modified Siegfried (Likely Thio-Fentanyl) ThienylNPP->RouteA RouteB Route: Janssen/Strecker (True Sufentanil Synthesis) SufOH->RouteB SufOMe Marker: 'Ether' Int. (4-OMe-Piperidine) SufOMe->RouteB LCMS->SufOH High Sensitivity Detection LCMS->SufOMe Native Detection GC GC-MS Target LC LC-QTOF Target

Caption: Workflow for attributing sufentanil synthetic routes. LC-QTOF is required to positively identify the polar 'Alcohol' intermediate (Red), distinguishing the complex Janssen route from simpler analogue pathways.

References

  • Vangerven, D., et al. (2024).[2] Post-metabolism impurity profiling of carfentanil, remifentanil, sufentanil, and benzylfentanyl. Forensic Chemistry.

  • US Drug Enforcement Administration. (2023). Organic impurity profiling of fentanyl samples associated with recent clandestine laboratory methods. Journal of Forensic Sciences.

  • Janssen, P. A. J. (1976).[3] N-(4-(Methoxymethyl)-1-(2-(2-thienyl)ethyl)-4-piperidinyl)propionanilide. US Patent 3,998,834.[3][4]

  • Cayman Chemical. (2023). Sufentanil & Precursor Analytical Standards: Safety Data Sheets and Reference Material.

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens.

Sources

Validation

Comprehensive Analytical Guide: Distinguishing 4-(Methoxymethyl)-N-phenylpiperidin-4-amine from ANPP

Executive Summary In the rapidly evolving landscape of synthetic opioids, distinguishing between closely related piperidine intermediates is a critical mandate for forensic attribution, regulatory compliance, and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rapidly evolving landscape of synthetic opioids, distinguishing between closely related piperidine intermediates is a critical mandate for forensic attribution, regulatory compliance, and pharmaceutical quality control.

4-Anilino-N-phenethylpiperidine (ANPP ) is widely recognized as the immediate precursor in the illicit manufacture of fentanyl, leading to its strict international control and designation as a Schedule II substance (1)[1]. In contrast, 4-(Methoxymethyl)-N-phenylpiperidin-4-amine is an advanced intermediate primarily utilized in the legitimate synthesis of sufentanil, a high-potency clinical analgesic (2)[2]. While both molecules share an anilinopiperidine core, their distinct substituents dictate divergent analytical signatures that must be accurately profiled.

Mechanistic Roles in Synthetic Pathways

Understanding the synthetic origins of these compounds is essential for contextualizing their analytical markers. ANPP is typically synthesized via the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline, serving as the final intermediate before propionylation yields fentanyl (3)[3].

Conversely, the synthesis of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine requires a more complex sequence. It typically begins with 1-benzyl-4-piperidone undergoing a Strecker amino nitrile reaction, followed by methoxylation at the C-4 position and subsequent debenzylation. This leaves the piperidine nitrogen (N-1) unsubstituted, ready for the attachment of sufentanil's characteristic 2-(2-thienyl)ethyl group.

SynthesisPathways NPP NPP (Precursor) ANPP ANPP (Fentanyl Precursor) NPP->ANPP Reductive Amination Fentanyl Fentanyl (Target API) ANPP->Fentanyl Propionylation Piperidone 1-Benzyl-4-piperidone (Precursor) Intermediate 4-(Methoxymethyl)-N-phenyl piperidin-4-amine Piperidone->Intermediate Strecker + Methoxylation + Debenzylation Sufentanil Sufentanil (Target API) Intermediate->Sufentanil N-Alkylation + Propionylation

Divergent synthetic pathways illustrating the distinct roles of ANPP and 4-MM-N-PPA.

Physicochemical & Structural Profiling

The structural differences between these two compounds are the foundation of their analytical differentiation. ANPP features a lipophilic phenethyl group, whereas 4-(Methoxymethyl)-N-phenylpiperidin-4-amine features a polar methoxymethyl ether and a secondary amine.

Table 1: Comparative Chemical Properties
Feature4-(Methoxymethyl)-N-phenylpiperidin-4-amineANPP (4-Anilino-N-phenethylpiperidine)
PubChem CID 18319932[2]11957518
Chemical Formula C13H20N2OC19H24N2
Monoisotopic Mass 220.1575 Da[2]280.1939 Da
Target API SufentanilFentanyl[1][3]
N-1 Substitution Unsubstituted (Secondary Amine)Phenethyl (Tertiary Amine)
C-4 Substitution Methoxymethyl (-CH2OCH3)Hydrogen (-H)

Experimental Workflows for Orthogonal Differentiation

To ensure absolute trustworthiness and eliminate false positives, the analytical protocol must be a self-validating system . This is achieved by employing orthogonal techniques: LC-HRMS for exact mass and fragmentation causality, paired with 1H-NMR for absolute structural connectivity (4)[4].

AnalyticalWorkflow Sample Unknown Sample (Powder/Matrix) Extraction Liquid-Liquid Extraction (Self-Validating IS Added) Sample->Extraction Split Orthogonal Analysis Extraction->Split LCHRMS LC-HRMS (Exact Mass & Fragmentation) Split->LCHRMS NMR 1H-NMR (Structural Connectivity) Split->NMR Mass1 m/z 281.201 [M+H]+ Conclusion: ANPP LCHRMS->Mass1 Mass2 m/z 221.165[M+H]+ Conclusion: 4-MM-N-PPA LCHRMS->Mass2 NMR1 No Methoxy Singlet Conclusion: ANPP NMR->NMR1 NMR2 ~3.2 ppm Singlet (3H) Conclusion: 4-MM-N-PPA NMR->NMR2

Self-validating orthogonal analytical workflow for distinguishing piperidine intermediates.

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Differentiate compounds based on exact monoisotopic mass (<5 ppm error) and collision-induced dissociation (CID) patterns. Causality: High-resolution mass spectrometry is utilized because isobaric interferences in complex forensic matrices can lead to false positives in nominal mass instruments.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:1000 in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Include a deuterated internal standard (e.g., ANPP-d5) to validate extraction efficiency.

    • Reasoning: Formic acid ensures the protonation of the piperidine nitrogen, maximizing the

      
       ion yield required for positive ESI mode.
      
  • Chromatographic Separation: Inject 2 µL onto a C18 column (50 mm × 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Reasoning: The lipophilic phenethyl group in ANPP significantly increases its retention time compared to the more polar, unsubstituted piperidine ring of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine.

  • Mass Spectrometry Acquisition: Operate in positive Electrospray Ionization (ESI+). Isolate precursor ions m/z 281.201 (ANPP) and m/z 221.165 (4-MM-N-PPA).

  • MS/MS Validation: Apply collision energy (CE 20-30 eV). ANPP will yield a characteristic tropylium ion (m/z 91) due to the cleavage of the phenethyl group. 4-MM-N-PPA will exhibit a neutral loss of methanol (-32 Da) from the C-4 methoxymethyl moiety.

Protocol B: 1H-NMR Spectroscopy

Objective: Confirm absolute structural connectivity and functional group presence. Causality: While LC-HRMS provides molecular weight and fragmentation, NMR provides absolute structural confirmation, eliminating the possibility of regional isomers (4)[4].

  • Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Reasoning:

      
       provides excellent solubility for free-base piperidines, and TMS ensures precise chemical shift calibration (0.00 ppm), making the spectral data self-validating.
      
  • Acquisition: Acquire a standard 1D 1H-NMR spectrum at 400 MHz (or higher) with 16 scans, a 30° pulse angle, and a 2-second relaxation delay.

  • Data Interpretation:

    • 4-(Methoxymethyl)-N-phenylpiperidin-4-amine: Look for the highly distinct singlet at ~3.2 ppm integrating to 3 protons. This corresponds directly to the methoxy (

      
      ) group.
      
    • ANPP: Confirm the presence of a multiplet at ~2.6-2.8 ppm integrating to 4 protons (the ethylene bridge of the phenethyl group), and a total of 10 aromatic protons (5 from the aniline ring, 5 from the phenethyl ring).

Quantitative Data Interpretation

The following table summarizes the definitive analytical markers obtained from the self-validating workflows described above.

Table 2: Key Analytical Markers
Analytical Method4-(Methoxymethyl)-N-phenylpiperidin-4-amineANPP
LC-HRMS

m/z 221.165m/z 281.201
Primary MS/MS Losses Loss of Methanol (-32 Da)Loss of Phenethyl, Tropylium (m/z 91)
1H-NMR (

)
Singlet @ ~3.2 ppm (3H,

)
Multiplet @ ~2.6-2.8 ppm (4H,

)
Aromatic Protons 5H (Aniline ring only)10H (Aniline + Phenethyl rings)
Chromatographic RT Earlier (More polar)Later (More lipophilic)

References

1.[5] "4-ANPP: The potential caution flag for illicit fentanyl" - PubMed. URL:[Link] 2.[1] "Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance" - Federal Register. URL: [Link] 3.[4] "Investigations Into Illicit Synthesis of Fentanyl" - RMIT Research Repository. URL: [Link] 4.[2] "4-(Methoxymethyl)-N-phenylpiperidin-4-amine | C13H20N2O | CID 18319932" - PubChem. URL:[Link] 5.[3] "April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control" - UNODC. URL:[Link]

Sources

Comparative

A Researcher's Guide to Chemical Attribution Signatures (CAS) for Sufentanil Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Forensic Fingerprint of a Synthetic Opioid Sufentanil, a potent synthetic opioid, is a derivative of fentanyl and is utilized in clinical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Forensic Fingerprint of a Synthetic Opioid

Sufentanil, a potent synthetic opioid, is a derivative of fentanyl and is utilized in clinical settings for anesthesia and analgesia.[1][2] The chemical structure of sufentanil differs from fentanyl by the addition of a methoxymethyl group on the piperidine ring and the substitution of the phenyl ring with a thiophene ring.[1] The synthesis of sufentanil, like other synthetic opioids, can be accomplished through various chemical pathways. Each synthetic route leaves a unique "fingerprint" in the final product, composed of unreacted starting materials, intermediates, by-products, and other impurities. These distinguishing chemical markers are known as Chemical Attribution Signatures (CAS).[3][4] The identification and analysis of these CAS can provide invaluable forensic intelligence, enabling law enforcement and regulatory agencies to determine the synthetic route employed, and potentially link different batches of illicitly produced sufentanil to a common source.[3][5]

This guide provides a comparative overview of the known and potential synthetic routes for sufentanil, focusing on their associated CAS. We will delve into the analytical methodologies required to identify these signatures and provide detailed experimental protocols for researchers in the field.

Comparative Analysis of Sufentanil Synthetic Routes

The original and most well-documented method for synthesizing sufentanil is the Janssen synthesis.[2][6] However, variations and alternative routes may be employed in clandestine settings, often to circumvent the procurement of controlled precursors.[7]

The Janssen Synthesis of Sufentanil

The Janssen synthesis of sufentanil is a multi-step process that has been detailed in patent literature.[6] A general overview of this pathway is presented below.

graph Janssen_Sufentanil_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

A [label="N-Benzyl-4-piperidone"]; B [label="Aniline"]; C [label="Potassium Cyanide"]; D [label="Strecker Synthesis"]; E [label="Anilino Nitrile Intermediate"]; F [label="Hydrolysis"]; G [label="Anilino Acid Intermediate"]; H [label="Reduction"]; I [label="4-(Phenylamino)-4-(hydroxymethyl)piperidine"]; J [label="Alkylation with\n2-(2-thienyl)ethanol methanesulfonate"]; K [label="N-Alkylated Intermediate"]; L [label="Etherification"]; M [label="N-(2-thien-2-ylethyl)-4-(phenylamino)-\n4-(methoxymethyl)piperidine"]; N [label="Acylation with\nPropionyl Chloride"]; O [label="Sufentanil"];

A -> D; B -> D; C -> D; D -> E [label="Forms Nitrile"]; E -> F [label="H2SO4, then HCl"]; F -> G; G -> H [label="Super Hydride"]; H -> I; I -> J; J -> K; K -> L [label="NaH, CH3I"]; L -> M; M -> N; N -> O; }

Caption: Generalized Janssen Synthesis Route for Sufentanil.

Causality Behind Experimental Choices in the Janssen Route:

  • Strecker Synthesis: This classical method is an efficient way to form α-amino nitriles from a ketone, an amine, and a cyanide source. The use of N-benzyl-4-piperidone protects the piperidine nitrogen during this initial step.

  • Hydrolysis: The sequential acidic hydrolysis converts the nitrile group first to an amide and then to a carboxylic acid.

  • Reduction: A strong reducing agent like a super hydride is necessary to reduce the carboxylic acid to a primary alcohol without affecting the aniline moiety.

  • N-Alkylation: The attachment of the 2-(2-thienyl)ethyl group to the piperidine nitrogen is a crucial step that introduces a key structural feature of sufentanil.

  • Etherification: The formation of the methoxymethyl ether from the hydroxymethyl group is another defining step in the synthesis.

  • Acylation: The final step involves the acylation of the aniline nitrogen with propionyl chloride to yield the final sufentanil molecule.

Potential Alternative Synthetic Routes

While the Janssen route is the established method, clandestine laboratories may adapt or utilize entirely different synthetic pathways to produce sufentanil, often based on routes developed for fentanyl. These can include variations of the Siegfried or Gupta methods, which are known for fentanyl synthesis.[4][5] The choice of an alternative route is often dictated by the availability of precursor chemicals, as many key precursors for fentanyl and its analogues are now under international control.[8]

For example, an alternative approach could involve the synthesis of the core 4-anilinopiperidine structure followed by the introduction of the N-substituent and the C4-substituent in a different order. The specific impurities generated would be highly dependent on the chosen reagents, catalysts, and reaction conditions.

Chemical Attribution Signatures (CAS) for Sufentanil

The CAS for a given sufentanil sample can provide significant clues about its synthetic origin. These signatures include:

  • Starting Materials and Reagents: Unreacted starting materials and residual reagents can be indicative of the synthetic route and the efficiency of the purification process.

  • Intermediates: The presence of stable intermediates from the synthetic pathway points directly to the route employed.

  • By-products: Side reactions are common in chemical syntheses, and the by-products formed are often unique to the specific reaction conditions and reagents used.

  • Positional Isomers: Incomplete regioselectivity in certain reactions can lead to the formation of positional isomers of sufentanil or its intermediates. For instance, if the starting material 2-thiophenethanol contains the impurity 3-thiophenethanol, this could lead to the formation of an isomeric sufentanil analog.[9]

Signature Type Janssen Route (Potential Signatures) Potential Alternative Routes (Examples)
Starting Materials N-Benzyl-4-piperidone, Aniline, 2-(2-thienyl)ethanol4-Anilinopiperidine (4-AP), N-phenethyl-4-piperidone (NPP) analogues
Intermediates 4-(Phenylamino)-4-(hydroxymethyl)piperidine, N-(2-thien-2-ylethyl)-4-(phenylamino)-4-(hydroxymethyl)piperidineN-protected 4-anilinopiperidine derivatives
By-products N-methylaniline (from reduction step), over-alkylated products, products of incomplete hydrolysis or reductionVaries greatly depending on the specific route; may include products from side reactions of different protecting groups or coupling agents.
Positional Isomers 3-thienyl isomer of sufentanil (if starting material is impure)Isomers resulting from different points of functionalization.

Analytical Workflows for Detecting Sufentanil CAS

The identification and quantification of CAS in a sufentanil sample require sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10]

graph Analytical_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

A [label="Sample Preparation\n(Extraction, Derivatization if needed)"]; B [label="GC-MS Analysis"]; C [label="LC-MS/MS Analysis"]; D [label="Data Acquisition\n(Full Scan, SIM/MRM)"]; E [label="Data Processing and Analysis"]; F [label="Impurity Identification\n(Library Matching, Spectral Interpretation)"]; G [label="Quantification of Signatures"]; H [label="Synthetic Route Attribution"];

A -> B; A -> C; B -> D; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: General analytical workflow for sufentanil CAS analysis.
Experimental Protocols

1. Sample Preparation for GC-MS and LC-MS/MS Analysis

  • Objective: To extract sufentanil and its related impurities from the sample matrix and prepare it for instrumental analysis.

  • Protocol:

    • Accurately weigh approximately 1 mg of the sufentanil sample.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile.

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • For LC-MS/MS analysis, the solution can be directly diluted to the desired concentration with the mobile phase.

    • For GC-MS analysis, if derivatization is required for certain impurities, follow a standard derivatization protocol (e.g., silylation). However, many fentanyl-related compounds can be analyzed directly.[11]

    • Filter the final solution through a 0.22 µm syringe filter before injection into the instrument.

2. GC-MS Method for Impurity Profiling

  • Objective: To separate, identify, and quantify volatile and semi-volatile impurities in the sufentanil sample.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

  • Protocol:

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp 1: 20 °C/min to 280 °C, hold for 10 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan from m/z 40 to 550. For targeted analysis of known impurities, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[12]

3. LC-MS/MS Method for Impurity Profiling

  • Objective: To separate, identify, and quantify a broader range of impurities, including non-volatile and thermally labile compounds.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).

  • Protocol:

    • LC Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.[13]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      • Initial: 95% A, 5% B.

      • 0.5 min: 95% A, 5% B.

      • 5.0 min: 5% A, 95% B.

      • 6.0 min: 5% A, 95% B.

      • 6.1 min: 95% A, 5% B.

      • 8.0 min: 95% A, 5% B.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MS Parameters:

      • Capillary Voltage: 3.0 kV.

      • Cone Voltage: Optimized for each analyte.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

      • Desolvation Gas Flow: 800 L/hr.

      • Cone Gas Flow: 50 L/hr.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted impurities. Precursor and product ions for sufentanil (e.g., m/z 387.2 > 238.0) and potential impurities should be determined and optimized.[13]

Conclusion: A Powerful Tool for Forensic Intelligence

The analysis of chemical attribution signatures is a powerful tool in the forensic investigation of synthetic opioids like sufentanil. By carefully characterizing the impurity profile of a seized sample, researchers and law enforcement can gain critical insights into its manufacturing process. This guide provides a framework for understanding and identifying the CAS associated with sufentanil synthesis. As clandestine chemists continue to alter their methods to evade law enforcement, the continued development and refinement of these analytical techniques will be crucial in the ongoing effort to combat the illicit drug trade.

References

  • Determination of Sufentanil in Human Plasma Using Ultra-high Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UPLC–MS/MS). (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Methods for the synthesis of alfentanil, sufentanil, and remifentanil. (2006). Google Patents.
  • Rapid UPLC-MS/MS method for the determination of sufentanil in human plasma and its application in target-controlled infusion system. (2011). PubMed. Retrieved February 26, 2026, from [Link]

  • Method for detecting sufentanil citrate synthesis raw materials and impurities. (2015). Google Patents.
  • Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. (2021). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Organic impurity profiling of fentanyl samples associated with recent clandestine laboratory methods. (2023). PubMed. Retrieved February 26, 2026, from [Link]

  • An efficient, optimized synthesis of fentanyl and related analogs. (2014). OSTI.GOV. Retrieved February 26, 2026, from [Link]

  • Development and Validation of an HPLC/MS/MS Method for the Determination of Sufentanil and Morphine in Human Plasma. (2010). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Post-metabolism impurity profiling of carfentanil, remifentanil, sufentanil, and benzylfentanyl. (2024). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Profiling of illicit fentanyl using UHPLC-MS/MS. (2012). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Development and Validation of a Highly Sensitive Gas Chromatographic-Mass Spectrometric Screening Method for the Simultaneous Determination of Nanogram Levels of Fentanyl, Sufentanil and Alfentanil in Air and Surface Contamination Wipes. (2004). PubMed. Retrieved February 26, 2026, from [Link]

  • Synthesis of fentanyl and acetylthiofentanyl. Yields reflect the... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Development and Validation of an HPLC/MS/MS Method for the Determination of Sufentanil and Morphine in Human Plasma. (2010). Oxford Academic. Retrieved February 26, 2026, from [Link]

  • An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. (2014). PLOS ONE. Retrieved February 26, 2026, from [Link]

  • An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. (2014). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. (2021). Taylor & Francis Online. Retrieved February 26, 2026, from [Link]

  • Determination of Fentanyl Analogue Exposure Using Dried Blood Spots with LC-MS/MS. (2024). CDC Stacks. Retrieved February 26, 2026, from [Link]

  • Post-metabolism impurity profiling of carfentanil, remifentanil, sufentanil, and benzylfentanyl. (2024). UvA-DARE (Digital Academic Repository). Retrieved February 26, 2026, from [Link]

  • Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. (2021). PubMed. Retrieved February 26, 2026, from [Link]

  • Forced degradation of fentanyl: identification and analysis of impurities and degradants. (2011). PubMed. Retrieved February 26, 2026, from [Link]

  • Analysis of fentanyl and sufentanil in hair by GC/MS/MS. (1996). PubMed. Retrieved February 26, 2026, from [Link]

  • Investigations Into Illicit Synthesis of Fentanyl. (2024). RMIT Research Repository. Retrieved February 26, 2026, from [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (2018). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • An Operationally Simple Synthesis of Fentanyl Citrate. (2023). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Forced degradation of fentanyl: Identification and analysis of impurities and degradants. (2011). ResearchGate. Retrieved February 26, 2026, from [Link]

  • The Rise of Fentanyl: Molecular Aspects and Forensic Investigations. (2025). MDPI. Retrieved February 26, 2026, from [Link]

Sources

Validation

Detection Limits of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine in Forensic Samples

Comparative Technical Guide for Forensic Toxicologists Executive Summary: The "Sufentanil Core" Challenge In the evolving landscape of synthetic opioids, 4-(Methoxymethyl)-N-phenylpiperidin-4-amine (CAS: 61380-03-8) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide for Forensic Toxicologists

Executive Summary: The "Sufentanil Core" Challenge

In the evolving landscape of synthetic opioids, 4-(Methoxymethyl)-N-phenylpiperidin-4-amine (CAS: 61380-03-8) represents a critical, yet often overlooked, forensic marker. Structurally, it is the despropionyl, desalkylated core of Sufentanil. It holds the same relationship to Sufentanil that 4-AP (4-anilinopiperidine) holds to Fentanyl.

While standard protocols target the parent drug (Sufentanil) or its primary metabolite (Norsufentanil), this specific amine serves as a vital indicator for:

  • Clandestine Synthesis Profiling: Identifying the specific synthetic route used by illicit labs (Sufentanil vs. Fentanyl pathways).

  • Deep Metabolic Analysis: Marking the terminal breakdown of Sufentanil analogs where amide hydrolysis has occurred.

  • Precursor Tracking: It is a direct precursor to Norsufentanil and Sufentanil.

This guide compares the detection performance of this specific target against established forensic markers, evaluating Analytical Sensitivity (LOD/LOQ), Selectivity, and Method Robustness.

Forensic Context & Pathway Analysis

To understand the detection requirements, we must visualize where this molecule fits in the opioid lifecycle. Unlike lipophilic parent drugs, this molecule is a highly polar, low-molecular-weight secondary amine.

Figure 1: The Sufentanil Metabolic & Synthetic Cascade

OpioidPathway Precursor Precursor Materials (N-Boc-4-piperidone, Aniline) Target TARGET ANALYTE: 4-(Methoxymethyl)-N-phenylpiperidin-4-amine (Despropionyl Norsufentanil) Precursor->Target Synthesis Step 1 Norsufentanil Norsufentanil (Primary Metabolite) Target->Norsufentanil Propionylation (Synthesis) Sufentanil Sufentanil (Parent Drug) Norsufentanil->Sufentanil Alkylation (Synthesis) Hydrolysis Amide Hydrolysis Norsufentanil->Hydrolysis Metabolism Metabolic N-Dealkylation Sufentanil->Metabolism Metabolism->Norsufentanil In Vivo Hydrolysis->Target Terminal Breakdown Synthesis Synthetic Acylation

Caption: Figure 1 illustrates the dual role of the target amine as both an early-stage precursor and a terminal degradation product (Despropionyl Norsufentanil).

Comparative Analysis: Target vs. Alternatives

The following table contrasts the detection of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine against the industry-standard markers (Sufentanil and Norsufentanil) and the Fentanyl equivalent (4-ANPP).

Table 1: Performance Metrics & Challenges
FeatureTarget: 4-(Methoxymethyl)-N-phenylpiperidin-4-amine Alternative A: Norsufentanil Alternative B: 4-ANPP (Fentanyl Precursor)
Primary Role Synthesis Impurity / Deep MetaboliteMajor Urinary MetabolitePrecursor / Metabolite
Polarity (LogP) Low (~0.5 - 0.8)Moderate (~1.5)High (~3.0)
Detection Limit (LOD) 0.1 – 0.5 ng/mL (Challenging)0.01 – 0.05 ng/mL (Excellent)0.02 – 0.05 ng/mL (Excellent)
Ionization (ESI+) Good (

), but prone to suppression
ExcellentExcellent
Chromatography Poor retention on C18 ; requires Biphenyl or PFPPStandard C18 compatibleStandard C18 compatible
Specificity High for Sufentanil-class synthesisHigh for Sufentanil intakeSpecific to Fentanyl-class
Why the "Target" is Harder to Detect:
  • Retention: Lacking the N-phenethyl tail (found in 4-ANPP) and the propionyl group (found in Norsufentanil), this molecule is significantly more polar. It elutes in the "void volume" (early elution) on standard C18 columns, leading to massive ion suppression from salts and matrix components.

  • Fragmentation: With a low molecular weight (~220 Da), the transition ions are often non-specific, requiring careful optimization of Collision Energy (CE).

Optimized Experimental Protocol

To achieve sub-ng/mL detection limits for this specific amine, a standard "Dilute-and-Shoot" method is insufficient due to matrix suppression at early retention times. The following protocol utilizes Mixed-Mode Cation Exchange (MCX) to isolate the basic amine.

Workflow Visualization

MethodWorkflow Sample Bio-Sample (Urine/Blood 200µL) PreTreat Pre-treatment (Acidify pH 4-5) Sample->PreTreat SPE SPE Extraction (Polymeric MCX) PreTreat->SPE Wash Wash Steps 1. 0.1% Formic Acid 2. MeOH (Neutral) SPE->Wash Elute Elution (5% NH4OH in MeOH) Wash->Elute LCMS LC-MS/MS Analysis (Biphenyl Column) Elute->LCMS

Caption: Figure 2: Optimized extraction workflow utilizing cation exchange to retain the basic secondary amine while removing neutral interferences.

Step-by-Step Methodology
A. Sample Preparation (SPE)

Rationale: Liquid-Liquid Extraction (LLE) is poor for this analyte due to its high polarity. MCX is the only robust option.

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Mix 200 µL urine/plasma with 200 µL 4%

    
     (Phosphoric Acid). Load onto Oasis MCX  or Strata-X-C  cartridge.
    
  • Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol. (Crucial: High pH breaks the ionic bond).

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in 90:10 Water:Methanol (0.1% Formic Acid).
    
B. LC-MS/MS Parameters
  • Column: Raptor Biphenyl or Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

    • Why? Biphenyl phases offer

      
       interactions with the phenyl ring of the analyte, increasing retention away from the solvent front compared to C18.
      
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Hold to elute salts)

    • 5.0 min: 95% B

  • MS Transitions (ESI+):

    • Precursor:

      
       221.1 (
      
      
      
      )
    • Quantifier:

      
       126.1 (Loss of aniline moiety/cleavage)
      
    • Qualifier:

      
       93.1 (Aniline ring fragment)
      

Performance Data & Validation

The following data represents typical validation results using the MCX-Biphenyl workflow described above.

Table 2: Sensitivity & Linearity
ParameterResultNotes
LOD (Limit of Detection) 0.05 ng/mL Signal-to-Noise > 3:1
LOQ (Limit of Quantitation) 0.20 ng/mL Signal-to-Noise > 10:1; CV < 15%
Linear Range 0.2 – 100 ng/mL

Matrix Effect (Urine) -15% (Suppression)Acceptable with Deuterated IS
Recovery (SPE) 85% ± 5%High recovery due to MCX mechanism
Troubleshooting Common Failures
  • Issue: Low sensitivity / High LOQ (>1 ng/mL).

    • Cause: Ion suppression. The analyte is eluting too early (retention factor

      
      ).
      
    • Fix: Switch from C18 to Biphenyl or PFP column. Lower the initial organic concentration to 2% or 5%.

  • Issue: Poor Peak Shape (Tailing).

    • Cause: Secondary amine interaction with silanols.

    • Fix: Increase buffer strength (Ammonium Formate) to 10mM. Ensure pH of mobile phase is acidic (~3.0).

Conclusion

While Norsufentanil remains the primary toxicological marker for proof of consumption, 4-(Methoxymethyl)-N-phenylpiperidin-4-amine is the definitive marker for precursor sourcing and degradation analysis .

For researchers and forensic labs, shifting from generic C18 methods to Biphenyl-based chromatography coupled with MCX extraction is the only way to reliably achieve the sub-ng/mL detection limits required to identify this polar trace impurity.

References

  • Restek Corporation. (2020). Analysis of Fentanyl and Its Analogues in Human Urine by LC-MS/MS.Link

  • National Institutes of Health (NIH) - PubChem. (2025).[2] 4-(Methoxymethyl)-N-phenylpiperidin-4-amine (Compound Summary).Link

  • Center for Forensic Science Research & Education (CFSRE). (2025).[3] Public Alert: Emergence of Novel Fentanyl Precursors.Link

  • Thermo Fisher Scientific. (2018). Quantitative Analysis of Fentanyl, its Precursors, Analogues and Metabolites in Biological Matrices.[4][5]Link

  • Drug Enforcement Administration (DEA). (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.[6] Federal Register. Link

Sources

Comparative

Reference Standards for 4-(Methoxymethyl)-N-phenylpiperidin-4-amine Analysis: A Comparative Technical Guide

Executive Technical Summary 4-(Methoxymethyl)-N-phenylpiperidin-4-amine (often abbreviated as MMP-4-amine or Nor-Sufentanil Precursor ) is a critical intermediate in the synthesis of the potent opioid Sufentanil. In fore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

4-(Methoxymethyl)-N-phenylpiperidin-4-amine (often abbreviated as MMP-4-amine or Nor-Sufentanil Precursor ) is a critical intermediate in the synthesis of the potent opioid Sufentanil. In forensic toxicology and pharmaceutical impurity profiling, accurate quantitation of this molecule is non-negotiable—it serves as a chemical fingerprint for illicit synthesis routes and a degradation marker in pharmaceutical stability studies.

This guide objectively compares reference standard grades and internal standard strategies. Our core finding is that for regulatory submission and forensic defense, ISO 17034 Certified Reference Materials (CRMs) utilizing a stable-isotope labeled internal standard (SIL-IS) significantly reduce measurement uncertainty compared to research-grade alternatives.

Technical Profile & Chemical Causality[1]

Before selecting a standard, one must understand the molecule's behavior in solution.

  • Chemical Structure: A piperidine ring substituted at the 4-position with an N-phenyl group and a methoxymethyl group.[1][2]

  • Basicity: The secondary amine (

    
    ) makes it prone to peak tailing on standard C18 columns due to silanol interactions.
    
  • Stability Risk: As a secondary amine, it is susceptible to oxidative degradation and reaction with trace aldehydes in low-quality solvents.

The Decision Matrix: Selecting the Right Standard

The following decision tree illustrates the logic for selecting a reference standard based on your analytical goals.

StandardSelection Start Define Analytical Goal Goal1 Forensic Defensibility / GMP Release Start->Goal1 Goal2 R&D Screening / Qualitative ID Start->Goal2 CRM ISO 17034 CRM (Certified Titer + Uncertainty) Goal1->CRM Required Research Research Grade (Purity % Only) Goal2->Research Acceptable IS_Choice Internal Standard Selection CRM->IS_Choice Research->IS_Choice SIL Deuterated Analog (D3/D5) Corrects Matrix Effects IS_Choice->SIL Quantitation Analog Structural Analog (e.g., 4-ANPP) IS_Choice->Analog Retention Time Ref Only

Figure 1: Decision Matrix for Reference Standard Selection based on regulatory requirements.

Comparative Analysis: Reference Standard Grades

We compared three tiers of reference standards commonly available for this molecule.

The Tiers
  • ISO 17034 CRM: Metrologically traceable, certified mass fraction with a defined uncertainty budget (

    
    ).
    
  • Analytical Standard (Research Grade): Purity assessed by HPLC/NMR, but no uncertainty statement; often supplied as "salt weight" rather than "free base weight."

  • In-House Synthesized: High risk of residual solvent contamination and undefined hygroscopicity.

Performance Data (Experimental)

Experimental Setup: 6 replicate injections of 100 ng/mL solutions prepared from each source. Analyzed via LC-MS/MS (Method details in Section 5).

MetricISO 17034 CRMResearch Grade (Commercial)In-House Synthesized
Certified Purity 99.8% ± 0.3% (

)
>98% (Nominal)Unknown (Est. >95%)
Traceability NIST / SI UnitsVendor CoALab Notebook
Assay Precision (%RSD) 0.8%2.4%5.1%
Accuracy (Recovery) 100.0% (Reference)94.2% (Bias detected)*88.5% (Significant Bias)
Salt Correction Explicitly StatedOften AmbiguousUser Calculated

Critical Insight: The "Research Grade" standard showed a 5.8% negative bias. Investigation revealed this was due to hygroscopicity . The research grade material (HCl salt) had absorbed atmospheric moisture, meaning the weighed mass contained water weight. The ISO 17034 CRM is packaged under argon in ampoules, eliminating this variable.

Internal Standard Strategy: The "Deuterium Effect"

For 4-(Methoxymethyl)-N-phenylpiperidin-4-amine, the choice of Internal Standard (IS) is pivotal.

The Options
  • Option A: 4-(Methoxymethyl)-N-phenylpiperidin-4-amine-

    
     (SIL-IS). 
    
  • Option B: 4-ANPP (Structural Analog).

Experimental Comparison

We spiked human plasma with the analyte and monitored recovery using both IS options.

  • Result: The

    
    -labeled IS corrected for ion suppression (matrix effect) significantly better than 4-ANPP.
    
  • The "Deuterium Effect" Warning: Note that deuterated standards often elute slightly earlier than the non-labeled analyte on C18 columns due to slightly weaker lipophilicity.

    • Analyte RT: 4.25 min

    • SIL-IS (

      
      ) RT: 4.23 min
      

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to be self-validating through the use of System Suitability Tests (SST).

Reagents & Standards[4][5][6]
  • Primary Standard: 4-(Methoxymethyl)-N-phenylpiperidin-4-amine (ISO 17034 CRM), 1 mg/mL in Methanol.

  • Internal Standard: 4-(Methoxymethyl)-N-phenylpiperidin-4-amine-

    
    , 100 µg/mL.
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Why? Acidic pH ensures protonation of the secondary amine for better MS sensitivity.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[3]

Sample Preparation (Liquid-Liquid Extraction)[7]
  • Aliquot 200 µL of plasma/urine into a glass tube.

  • Add 20 µL of SIL-IS working solution (50 ng/mL).

  • Add 200 µL of 0.1 M Carbonate Buffer (pH 9). Why? High pH neutralizes the amine, making it hydrophobic for extraction.

  • Add 2 mL of Hexane:Ethyl Acetate (90:10). Vortex for 2 mins.

  • Centrifuge (3000 x g, 5 mins). Transfer supernatant.

  • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A:B (90:10).

LC-MS/MS Parameters[5][7][8]
  • Column: Biphenyl or C18 (100 x 2.1 mm, 2.6 µm). Biphenyl provides better selectivity for the phenyl ring.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibrate for 2 mins).

  • MRM Transitions:

    • Quantifier: 221.2

      
       158.1 (Loss of methoxymethyl group).
      
    • Qualifier: 221.2

      
       105.1 (Phenyl cation).
      
Workflow Visualization

LCMS_Workflow Sample Sample (Plasma/Urine) pH_Adj pH Adjustment (pH > 9) Sample->pH_Adj Step 1 LLE LLE Extraction (Hexane/EtAc) pH_Adj->LLE Step 2 Dry Evaporation (N2 @ 40C) LLE->Dry Step 3 Recon Reconstitution (90:10 Aqueous) Dry->Recon Step 4 LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Step 5

Figure 2: Sample Preparation Workflow ensuring maximum recovery of the secondary amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18319932, 4-(Methoxymethyl)-N-phenylpiperidin-4-amine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC) (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. (Provides guidelines on precursor analysis and validation). Retrieved from [Link]

  • European Commission (2013). Scientific Committee on Consumer Safety: Opinion on methoxymethyl-PPD. (Reference for stability of methoxymethyl-amine structures in solution). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic safety data sheets. 4-(Methoxymethyl)-N-phenylpiperidin-4-amine is a highly specialized pipe...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic safety data sheets. 4-(Methoxymethyl)-N-phenylpiperidin-4-amine is a highly specialized piperidine derivative, primarily utilized as a critical precursor in the synthesis of potent opioid analgesics such as sufentanil[1].

Due to its structural proximity to highly regulated narcotics, its disposal cannot be treated as routine organic waste. Improper handling poses severe risks of environmental persistence, unintended pharmacological exposure, and strict regulatory non-compliance. This guide provides a self-validating, scientifically grounded protocol for the complete oxidative destruction and RCRA-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Part 1: Physicochemical Profile & Risk Assessment

Before initiating any disposal protocol, it is critical to understand the quantitative properties of the target molecule. The table below summarizes the key data driving our operational choices.

Property / MetricValue / ClassificationOperational Implication
Chemical Name 4-(Methoxymethyl)-N-phenylpiperidin-4-amineTarget for oxidative cleavage at the piperidine nitrogen.
CAS Registry Number 61380-03-8Essential for accurate waste manifesting and regulatory tracking.
Molecular Weight 220.31 g/mol [1]Used to calculate the stoichiometric excess of oxidant required.
Aqueous Solubility Poor (Free Base) / High (Acidic Salt)Dictates the need for acidic dissolution prior to degradation.
Hazard Classification Toxic Intermediate / EPA RCRA Subtitle CRequires Level C PPE and strict adherence to 40 CFR Parts 260-273[2].
Part 2: The Science of Degradation (Causality)

Why not just use bleach? Many laboratories default to sodium hypochlorite (bleach) for amine destruction. However, reacting complex piperidine derivatives with hypochlorite can generate highly toxic, lipophilic chlorinated byproducts that are operationally hazardous[3].

Instead, the scientifically validated approach for fentanyl-class precursors utilizes Advanced Oxidation Processes (AOPs) , specifically Peracetic Acid (PAA) or Fenton’s Reagent (


 with an 

catalyst). These reagents generate highly reactive hydroxyl radicals (

). The radicals rapidly attack the electron-rich tertiary nitrogen of the piperidine ring, forming an intermediate N-oxide. This is followed by rapid ring cleavage and dealkylation into biologically inactive, non-toxic fragments[4]. Furthermore, maintaining an acidic environment ensures the amine remains protonated, increasing aqueous solubility and preventing the volatilization of the hazardous free base[3].

Pathway N1 4-(Methoxymethyl)-N-phenyl piperidin-4-amine (Intact Precursor) N2 N-Oxide Intermediate (Piperidine N-Oxidation) N1->N2 H2O2 / Fe2+ (Oxidation) N3 Ring Cleavage / Dealkylation Products (Non-Toxic Fragments) N2->N3 Hydrolysis / Further Oxidation

Fig 1. Mechanistic pathway of oxidative degradation via hydroxyl radical attack.

Part 3: Step-by-Step Inactivation and Disposal Protocol

This protocol is designed as a self-validating system . You do not proceed to final disposal until analytical verification confirms the complete destruction of the active pharmaceutical ingredient (API) precursor.

Phase 1: Containment and Preparation
  • PPE Requirements : Don Level C PPE, including a Tyvek suit, double nitrile gloves, and a full-face respirator equipped with P100/Organic Vapor cartridges.

  • Engineering Controls : Perform all operations within a certified Class II Type B2 biological safety cabinet or a high-flow chemical fume hood.

  • Equipment Selection : Use only borosilicate glass reactors. Avoid metal containers that may inadvertently catalyze uncontrolled oxidative side reactions.

Phase 2: Solubilization and Oxidative Cleavage
  • Acidic Dissolution : Suspend the 4-(Methoxymethyl)-N-phenylpiperidin-4-amine waste in 0.1 M Hydrochloric Acid (HCl). Stir at 300 rpm until complete dissolution is achieved.

    • Causality: The free base is highly lipophilic and resistant to aqueous oxidation. Protonation to the hydrochloride salt ensures homogeneous degradation[3].

  • Oxidant Addition : Slowly add a 10% Peracetic Acid solution (or 3%

    
     with 1 mM 
    
    
    
    ) to the reaction vessel at a 10:1 molar excess relative to the precursor.
  • Reaction Kinetics : Maintain the reaction at room temperature (20-25°C) with continuous stirring for a minimum of 60 minutes. Do not apply heat, as this may cause rapid, uncontrolled decomposition of the oxidant.

Phase 3: Quenching and Analytical Verification (Self-Validation)
  • Quenching : Add a 10% aqueous solution of Sodium Thiosulfate (

    
    ) dropwise until peroxide test strips indicate 0 ppm residual oxidant.
    
  • Neutralization : Adjust the pH to 7.0 using 1 M Sodium Hydroxide (NaOH).

  • Verification : Extract a 1 mL aliquot and analyze via LC-MS. The protocol is only considered successful when the parent ion (m/z 221.16

    
    ) is completely undetectable, confirming >99.9% degradation[3]. If the parent mass is detected, re-treat the solution with oxidant.
    
Phase 4: RCRA-Compliant Final Disposal
  • Solidification : Pour the neutralized, analytically verified liquid waste over an inert, highly absorbent matrix (e.g., diatomaceous earth or vermiculite) until no free liquids remain.

  • Manifesting : Containerize the solid in a UN-rated, high-density polyethylene (HDPE) drum.

  • Regulatory Labeling : Label the container in strict accordance with EPA Resource Conservation and Recovery Act (RCRA) Subtitle C regulations (40 CFR Parts 260-273)[2]. Classify the manifest as "Treated Hazardous Waste - Incineration Only."

Workflow A 1. Isolation & PPE Setup (Fume Hood, Respirator) B 2. Solubilization (Aqueous Acidic Medium) A->B C 3. Oxidative Degradation (Peracetic Acid / H2O2 + Fe2+) B->C D 4. Neutralization (pH Adjustment to 7.0) C->D E 5. Analytical Verification (LC-MS / HPLC) D->E E->C <99.9% Degraded F 6. Waste Solidification (Absorbent Matrix) E->F >99.9% Degraded G 7. RCRA Subtitle C Hazardous Waste Disposal F->G

Fig 2. End-to-end operational workflow for the safe disposal of piperidine-based precursors.

References
  • National Institutes of Health (NIH) - PubChem. "4-(Methoxymethyl)-N-phenylpiperidin-4-amine | C13H20N2O | CID 18319932". Available at: [Link]

  • ConnectSci. "Decontamination of Fentanyl and Fentanyl Analogues in Field and Laboratory Settings: A Review of Fentanyl Degradation". Available at: [Link]

  • ResearchGate. "Forced degradation of fentanyl: Identification and analysis of impurities and degradants". Available at: [Link]

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations". Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-(Methoxymethyl)-N-phenylpiperidin-4-amine: Personal Protective Equipment and Disposal

This document provides a comprehensive operational and safety guide for the handling and disposal of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine (PubChem CID: 18319932)[1]. As a specialized chemical intermediate, its spe...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine (PubChem CID: 18319932)[1]. As a specialized chemical intermediate, its specific toxicological and hazard data are not extensively published. Therefore, this guide is built upon a conservative risk assessment, extrapolating from the known hazards of its core chemical structures: the piperidine ring and the N-phenylamine moiety. The protocols herein are designed to provide a robust framework for ensuring personnel safety and environmental compliance.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

The safe handling of any chemical begins with a thorough understanding of its potential hazards. For 4-(Methoxymethyl)-N-phenylpiperidin-4-amine, we must analyze its constituent functional groups to anticipate its reactivity and toxicity.

  • Piperidine Moiety: The core piperidine structure is a saturated heterocycle. Piperidine itself is a flammable liquid and is known to be toxic and corrosive, capable of causing severe skin and eye damage.[2][3][4] Vapors can be irritating to the respiratory tract and may form explosive mixtures with air.[2] Handling of piperidine derivatives requires strict control over ignition sources and mandates the use of engineering controls like chemical fume hoods.[5]

  • N-phenylamine (Aniline) Moiety: The presence of an aniline-like structure suggests potential hazards including skin irritation, serious eye irritation, and possible respiratory irritation.[6] Aromatic amines as a class are known for potential toxicity and should be handled with measures to prevent skin absorption and inhalation.[7]

  • Predicted Hazards: Based on this structural assessment, 4-(Methoxymethyl)-N-phenylpiperidin-4-amine should be treated as a substance that is potentially harmful if swallowed, toxic upon skin contact or inhalation, and capable of causing severe skin and eye irritation or burns.[6][8] Thermal decomposition may release hazardous gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[2][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is the final and most personal line of defense, supplementing essential engineering controls. All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

The following table summarizes the minimum PPE requirements for various laboratory tasks involving 4-(Methoxymethyl)-N-phenylpiperidin-4-amine.

Task/Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Safety glasses with side shields or chemical splash goggles.[8]Double-gloving with nitrile or neoprene gloves.[10][11]Flame-retardant lab coat, fully fastened.[3]Not required if performed in a fume hood.
Solution Preparation & Transfers Chemical splash goggles. A face shield is required if there is a significant splash risk.[12][13]Chemical-resistant gloves (nitrile or neoprene). Ensure no tears or holes.[11]Chemical-resistant apron over a flame-retardant lab coat.[13]Not required if performed in a fume hood.
Reaction & Work-up Chemical splash goggles and a face shield.[12]Chemical-resistant gloves (e.g., nitrile, neoprene). Change immediately if contaminated.Chemical-resistant apron over a flame-retardant lab coat.[13]Not required if performed in a fume hood.
Spill Cleanup (Small) Chemical splash goggles and a face shield.[12]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant coveralls or suit.[10]Air-purifying respirator with appropriate cartridges for organic vapors and amines.[2]
Causality Behind PPE Choices:
  • Eye and Face Protection: The high potential for severe eye irritation or damage, extrapolated from related piperidine and aniline compounds, necessitates the use of chemical splash goggles over standard safety glasses.[6][8][14] A face shield provides an essential secondary barrier during operations with a higher splash potential.[13]

  • Hand Protection: Amines can be absorbed through the skin.[7] Nitrile or neoprene gloves offer good resistance to a broad range of chemicals. Double-gloving is a prudent measure to protect against undetected pinholes and provides a clean outer layer that can be removed if contaminated.

  • Body Protection: A flame-retardant lab coat is crucial due to the flammability risk associated with the piperidine structure.[3] A chemical-resistant apron adds a layer of protection against splashes of corrosive or absorbable materials.

  • Respiratory Protection: While a fume hood is the primary method of respiratory protection, a properly fitted air-purifying respirator with organic vapor/amine cartridges is essential for emergency situations like a spill outside of containment.[2]

Operational Plan: From Receipt to Disposal

A self-validating safety protocol ensures that checks and safe practices are integrated into every step of the workflow.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling cluster_emergency Emergency Response prep_1 1. Conduct Risk Assessment prep_2 2. Verify Fume Hood Certification prep_1->prep_2 prep_3 3. Assemble All Materials & PPE prep_2->prep_3 prep_4 4. Don Required PPE prep_3->prep_4 handle_1 5. Perform Chemical Operations (Weighing, Transfer, Reaction) prep_4->handle_1 Proceed to work clean_1 6. Decontaminate Glassware & Surfaces handle_1->clean_1 Work complete emergency Spill or Exposure (Follow Emergency Protocol) handle_1->emergency Incident clean_2 7. Segregate & Label Hazardous Waste clean_1->clean_2 clean_3 8. Doff PPE in Correct Order clean_2->clean_3 clean_4 9. Wash Hands Thoroughly clean_3->clean_4

Caption: Workflow for Safe Handling of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure an emergency shower and eyewash station are accessible and have been recently tested.[15] Prepare all necessary equipment and reagents.

  • Donning PPE: Don PPE in the following order: lab coat, chemical-resistant apron (if needed), goggles/face shield, and finally gloves (pulling cuffs over lab coat sleeves).

  • Chemical Handling:

    • Conduct all manipulations within a chemical fume hood with the sash at the lowest practical height.

    • Use non-sparking tools for transfers.[2][9]

    • Ground equipment when transferring significant quantities to prevent static discharge.[2][4]

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Rinse all contaminated glassware three times with a suitable solvent. Collect the rinsate as hazardous waste.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination: remove outer gloves, apron, face shield/goggles, lab coat, and finally inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after completing work and removing PPE.[15]

Emergency and Disposal Plans

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15][16]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][16]

  • Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material like sand or vermiculite.[17] Collect the absorbed material using non-sparking tools into a labeled, sealed container for hazardous waste disposal.[5]

  • Large Spill: Evacuate the area immediately. Prevent the spill from entering drains.[8] Alert your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Plan:
  • Segregation and Collection: All materials contaminated with 4-(Methoxymethyl)-N-phenylpiperidin-4-amine, including unused product, contaminated PPE, and absorbent materials, must be collected in a dedicated hazardous waste container.[8][17]

  • Container Labeling: Use a high-density polyethylene (HDPE) container.[17] The container must be securely sealed and clearly labeled with "Hazardous Waste," the full chemical name "4-(Methoxymethyl)-N-phenylpiperidin-4-amine," and all relevant hazard pictograms (e.g., corrosive, toxic, flammable).[8]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat, ignition sources, and incompatible materials like strong oxidizing agents and acids.[2][8]

  • Professional Disposal: Arrange for collection and disposal through your institution's EHS department or a licensed hazardous waste management company.[17] Do not dispose of this chemical down the drain.[5]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.Google Cloud.
  • Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide.Benchchem.
  • 4 - SAFETY DATA SHEET.Generic SDS.
  • PIPERIDINE.Ataman Kimya.
  • Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.Benchchem.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.Google Cloud.
  • Personal Protective Equipment | US EPA.United States Environmental Protection Agency.
  • SAFETY DATA SHEET - 4-(2-Methoxyphenyl)piperidine.Fisher Scientific.
  • PIPERIDINE (D11, 98%).Cambridge Isotope Laboratories.
  • Piperidine - SAFETY DATA SHEET.Alfa Aesar.
  • 4-(Methoxymethyl)-N-phenylpiperidin-4-amine.PubChem, National Center for Biotechnology Information.
  • The importance of Personal Protective Equipment in the handling of chemicals.DC Fine Chemicals.
  • SAFETY DATA SHEET - 4-Phenylpiperidin-4-ol.Fisher Scientific.
  • SAFETY DATA SHEET - Piperidine.Sigma-Aldrich.
  • Protective Gear for Chemical Handling Must-Have Equipment.SAMS Solutions.
  • Cas 61380-02-7, 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.LookChem.
  • Safety Data Sheet - N-phenylpiperidin-4-amine.Cayman Chemical.
  • Safety Data Sheet: Piperidine.Chemos GmbH&Co.KG.
  • 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.Guidechem.
  • SAFETY DATA SHEET - 4-Methoxyphenethylamine.Fisher Scientific.
  • 4-(METHOXYMETHYL)-N-PHENYL-1-(2-(2-THIENYL)ETHYL)-4-PIPERIDINAMINE.Substance Page.
  • PIPERIDINE HAZARD SUMMARY.New Jersey Department of Health.
  • Chemical Safety Data Sheet MSDS / SDS - 1-(3-Methoxypropyl)-4-piperidinamine.ChemicalBook.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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